Methyl pyridazine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-3-2-4-7-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMAHDJHOXDZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515076 | |
| Record name | Methyl pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34253-02-6 | |
| Record name | Methyl pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Pyridazine-3-carboxylate: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of Methyl Pyridazine-3-carboxylate, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. While specific, peer-reviewed characterization data for this exact ester is limited in published literature, this document consolidates available information and provides expert insights based on the well-documented chemistry of its parent acid, Pyridazine-3-carboxylic acid, and closely related analogues. We will delve into its core physicochemical properties, detail robust protocols for its synthesis via esterification, explore its characteristic reactivity, and discuss its pivotal role as a versatile building block in the development of novel bioactive molecules. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a foundational understanding of this important chemical scaffold.
Introduction: The Pyridazine Scaffold in Modern Chemistry
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern chemical research.[1] Its unique electronic properties—characterized by a significant dipole moment and robust hydrogen bond accepting capabilities—make it a valuable component in designing molecules with specific target interactions.[1] Pyridazine derivatives are integral to a wide array of biologically active compounds, demonstrating applications as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[2][3]
This compound (CAS No. 34253-02-6) serves as a key ester intermediate, providing a versatile handle for synthetic transformations. It combines the foundational pyridazine core with a reactive methyl ester group, enabling further derivatization through reactions like hydrolysis, amidation, and reduction, thereby granting access to a diverse library of functionalized molecules.
Physicochemical and Spectroscopic Properties
Authoritative, experimentally determined physical and spectroscopic data for this compound are not extensively reported in peer-reviewed literature. However, based on data from its parent acid and related substituted pyridazine esters, the following properties can be reliably predicted.
Core Properties
The fundamental properties of this compound are summarized in the table below. These values are compiled from chemical databases and extrapolated from closely related compounds.
| Property | Value | Source / Comment |
| CAS Number | 34253-02-6 | [3] |
| Molecular Formula | C₆H₆N₂O₂ | [3] |
| Molecular Weight | 138.12 g/mol | [3] |
| Appearance | Predicted: White to light brown solid | Based on parent acid |
| Melting Point | Not available. Parent acid melts at 200-209 °C.[4] | Ester is expected to have a significantly lower melting point. |
| Boiling Point | Not available. | |
| Solubility | Expected to be soluble in methanol, ethanol, chloroform, and ethyl acetate. | General solubility for similar organic esters. |
| SMILES | COC(=O)c1cccnn1 | [3] |
Spectroscopic Profile (Predicted)
The following spectroscopic characteristics are predicted based on analyses of the parent acid and numerous substituted pyridazine derivatives reported in the literature.[5][6] These serve as a guide for characterization.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals for the aromatic protons on the pyridazine ring and a singlet for the methyl ester protons. The proton at C6 (adjacent to a nitrogen) would be the most downfield, followed by the proton at C4, and then C5.
-
δ ~9.3-9.5 ppm (dd, 1H): Proton at C6.
-
δ ~8.0-8.2 ppm (dd, 1H): Proton at C4.
-
δ ~7.7-7.9 ppm (dd, 1H): Proton at C5.
-
δ ~4.0 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
-
-
¹³C NMR: The carbon NMR would display signals for the four unique carbons of the pyridazine ring and two signals for the carboxyl and methyl groups.
-
δ ~164-166 ppm: Carbonyl carbon (C=O).
-
δ ~150-155 ppm: C3 and C6 carbons of the ring.
-
δ ~125-135 ppm: C4 and C5 carbons of the ring.
-
δ ~53-55 ppm: Methyl carbon (-OCH₃).
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl stretch from the ester group.
-
~1720-1740 cm⁻¹: Strong C=O stretching vibration.
-
~3000-3100 cm⁻¹: C-H stretching for the aromatic ring.
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyridazine ring.
-
~1100-1300 cm⁻¹: C-O stretching of the ester.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak.
-
m/z 138: Molecular ion [M]⁺.
-
m/z 107: Loss of the methoxy group (-OCH₃).
-
m/z 79: Loss of the carboxylate group (-COOCH₃), corresponding to the pyridazinyl cation.
-
Synthesis and Experimental Protocols
The most direct and common route for the preparation of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid. Alternative methods, such as palladium-catalyzed carbonylation of a halogenated precursor, offer pathways for more complex syntheses.[7]
Workflow for Synthesis via Esterification
The logical flow for a standard laboratory synthesis involves the conversion of Pyridazine-3-carboxylic acid to its methyl ester using methanol in the presence of an acid catalyst, typically sulfuric acid or thionyl chloride.
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An In-depth Technical Guide to Methyl Pyridazine-3-carboxylate (CAS: 34253-02-6)
This guide provides a comprehensive technical overview of Methyl Pyridazine-3-carboxylate, a key heterocyclic building block for researchers and professionals in drug development and chemical synthesis. We will delve into its chemical properties, synthesis, reactivity, and applications, offering practical insights and detailed protocols to empower your research endeavors.
Core Characteristics and Physicochemical Properties
This compound is a pyridazine derivative characterized by a methyl ester group at the 3-position of the pyridazine ring. This structural feature imparts a unique combination of reactivity and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 34253-02-6 | [1][2] |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | COC(=O)c1cccnn1 | [2] |
| Storage | Inert atmosphere, room temperature | [1] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the esterification of Pyridazine-3-carboxylic acid. This reaction is typically acid-catalyzed and proceeds with high efficiency.
Conceptual Workflow for Synthesis
The synthesis follows a straightforward esterification pathway, where the carboxylic acid is activated by a proton source, facilitating nucleophilic attack by methanol.
Sources
Methyl Pyridazine-3-Carboxylate: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Enduring Significance of the Pyridazine Scaffold
In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. Within the vast expanse of heterocyclic chemistry, the 1,2-diazine ring system of pyridazine stands out as a "privileged scaffold."[1][2] This distinction is not arbitrary; the pyridazine core is endowed with a unique combination of physicochemical properties that render it exceptionally valuable for medicinal chemists. The adjacent nitrogen atoms create a significant dipole moment, enhancing aqueous solubility and facilitating strong hydrogen bonding interactions with biological targets.[2] These attributes make pyridazine and its derivatives, such as Methyl Pyridazine-3-carboxylate, indispensable building blocks in the synthesis of a new generation of therapeutic agents, spanning oncology, inflammation, and infectious diseases.
This guide provides an in-depth technical overview of this compound, a key synthetic intermediate. We will dissect its molecular structure, provide a field-proven protocol for its synthesis via Fischer esterification, detail its comprehensive spectroscopic signature, and explore its reactivity and strategic application in the synthesis of more complex, biologically relevant molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional molecule featuring the electron-deficient pyridazine ring and a reactive methyl ester group. This combination of an aromatic heterocycle and a versatile functional group for derivatization makes it a valuable starting material in multi-step syntheses.
| Property | Data | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 34253-02-6 | [3][4] |
| Molecular Formula | C₆H₆N₂O₂ | [3] |
| Molecular Weight | 138.12 g/mol | [3] |
| Appearance | White to yellow solid | [5] |
| Melting Point | ~39-41 °C (for analogous methyl pyridine-3-carboxylate) | [5] |
| Boiling Point | ~209 °C (for analogous methyl pyridine-3-carboxylate) | [5] |
| SMILES | COC(=O)c1cccnn1 | [4] |
Note: Physical properties such as melting and boiling points can vary with purity. The values provided for the analogous pyridine compound serve as a close estimation.
Synthesis and Mechanistic Insights: Fischer-Speier Esterification
The most direct and reliable method for the preparation of this compound is the acid-catalyzed esterification of its parent carboxylic acid, a classic Fischer-Speier reaction. This method is favored for its operational simplicity and use of readily available, inexpensive reagents.
Reaction Scheme:
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Introduction: The Significance of Methyl Pyridazine-3-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl Pyridazine-3-carboxylate
This compound (CAS No: 34253-02-6) is a pivotal heterocyclic building block in the landscape of modern chemical synthesis.[1][2] As a derivative of the pyridazine core, a 1,2-diazine system, this molecule serves as a versatile intermediate in the development of a wide array of functional molecules.[3] The pyridazine scaffold is a recognized pharmacophore, appearing in compounds with diverse biological activities, including cardiovascular, anticancer, and anti-inflammatory properties.[4][5][6] Consequently, robust and efficient synthetic access to key intermediates like this compound is of paramount importance to researchers in medicinal chemistry and agrochemical development.
This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound. It moves beyond simple procedural lists to delve into the mechanistic rationale behind these methods, offering field-proven insights to guide experimental design and execution.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound can be broadly categorized into two main strategies: the direct esterification of its corresponding carboxylic acid and the construction and functionalization of the pyridazine ring system. Each approach offers distinct advantages depending on the availability of starting materials, required scale, and tolerance for specific reaction conditions.
The following diagram illustrates the primary synthetic landscape for accessing the target molecule.
Caption: Overview of major synthetic routes to this compound.
Pathway 1: Direct Esterification of Pyridazine-3-carboxylic Acid
The most straightforward and widely employed route to this compound is the direct esterification of pyridazine-3-carboxylic acid.[7] The choice of esterification agent is critical and depends on the substrate's sensitivity and the desired reaction conditions.
A. Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
Causality and Mechanistic Insight: Fischer esterification is an equilibrium-controlled reaction that utilizes a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. The subsequent proton transfers and elimination of a water molecule drive the reaction forward to yield the ester. The use of excess methanol can help shift the equilibrium toward the product side.
Caption: Mechanism of Fischer-Speier Esterification.
Field-Proven Protocol: A common procedure involves refluxing the carboxylic acid in absolute alcohol (methanol) with a catalytic amount of concentrated sulfuric acid.[8] The reaction progress is typically monitored by TLC. Post-reaction workup requires careful neutralization of the strong acid, often by pouring the mixture into a cold saturated sodium carbonate solution, followed by extraction of the ester.[8]
B. Thionyl Chloride (SOCl₂): Activation via Acyl Chloride Intermediate
Causality and Mechanistic Insight: For substrates that may be sensitive to the harsh conditions of strong acid and high temperatures, thionyl chloride offers a powerful alternative.[9] The reaction proceeds through the in-situ formation of a highly reactive acyl chloride intermediate. The hydroxyl group of the carboxylic acid attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate which then collapses, releasing sulfur dioxide and hydrogen chloride gas and forming the acyl chloride.[10] This activated intermediate is then readily attacked by methanol to yield the final ester. The key advantage of this method is that the byproducts (SO₂ and HCl) are gases, which can be easily removed, driving the reaction to completion.[11]
Caption: Pathway for SOCl₂-mediated esterification.
Trustworthiness of the Protocol: This method is highly reliable and generally provides good to excellent yields. The reaction can often be performed at room temperature or with gentle heating. The addition of a non-nucleophilic base like pyridine or triethylamine can be used to scavenge the HCl produced, which is particularly useful for acid-sensitive substrates.[9][11]
C. Diazomethane (CH₂N₂): Mild and High-Yielding Methylation
Causality and Mechanistic Insight: Diazomethane is a highly efficient reagent for converting carboxylic acids to methyl esters under exceptionally mild conditions.[12][13] The reaction is initiated by an acid-base reaction where the acidic proton of the carboxylic acid is transferred to the carbon of diazomethane.[14][15] This generates a carboxylate anion and a highly reactive methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group and displacing molecular nitrogen (N₂), an excellent leaving group.[13][16]
Caption: Mechanism for esterification using diazomethane.
Expertise in Application & Safety: The primary advantage of diazomethane is its high reactivity, which allows the reaction to proceed rapidly at room temperature with near-quantitative yields and no byproducts other than nitrogen gas.[13] This makes it ideal for small-scale synthesis and for substrates with sensitive functional groups. However, diazomethane is both highly toxic and potentially explosive, requiring specialized glassware and handling procedures.[12][13] It is typically generated in situ and used immediately as a dilute solution in ether.
Pathway 2: Palladium-Catalyzed Carbonylative Esterification
A more modern and convergent approach involves the palladium-catalyzed carbonylation of a suitable halopyridazine precursor.
Causality and Mechanistic Insight: This method utilizes a transition metal catalyst, typically a palladium-phosphine complex, to insert carbon monoxide (CO) between the carbon-halogen bond of a 3-chloropyridazine. The resulting acyl-palladium intermediate then undergoes reaction with methanol to generate the methyl ester and regenerate the active palladium catalyst. This pathway is advantageous as it builds the carboxylate functionality directly onto a pre-formed pyridazine ring.
Authoritative Grounding: This synthetic strategy is particularly valuable for creating libraries of substituted pyridazine esters, as the starting halopyridazines can often be accessed through various synthetic routes. The reaction is carried out in the presence of a palladium catalyst, a phosphine ligand, a base, and an alcohol under a carbon monoxide atmosphere.[17]
Quantitative Data Summary
| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Fischer Esterification | Pyridazine-3-carboxylic acid | CH₃OH, H₂SO₄ (cat.) | 60-70%[8] | Inexpensive reagents, scalable. | Harsh acidic conditions, high temperature, equilibrium reaction. |
| SOCl₂ Activation | Pyridazine-3-carboxylic acid | SOCl₂, CH₃OH | >80% | High yield, irreversible, gaseous byproducts, mild conditions. | SOCl₂ is corrosive and moisture-sensitive. |
| Diazomethane | Pyridazine-3-carboxylic acid | CH₂N₂ | >95%[13] | Extremely mild, high yield, clean reaction. | Highly toxic and explosive reagent, requires special handling. |
| Pd-Catalyzed Carbonylation | 3-Chloropyridazine | CO, CH₃OH, Pd catalyst, Base | Variable | Convergent, good for analogue synthesis. | Requires specialized equipment (pressure reactor), catalyst cost. |
Detailed Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
Adapted from Leanza, W. J., et al. (1953).[8]
-
Reaction Setup: To a solution of pyridazine-3-carboxylic acid (1.0 eq) in absolute methanol (10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise while stirring in an ice bath.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and reduce the volume in vacuo to approximately one-third of the original.
-
Neutralization: Slowly pour the concentrated mixture into a beaker containing a cold, saturated solution of sodium bicarbonate or sodium carbonate. Stir until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or benzene, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like benzene-petroleum ether to yield this compound.[8]
Protocol 2: Esterification via Acyl Chloride using Thionyl Chloride (SOCl₂)
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend pyridazine-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Acyl Chloride Formation: Add thionyl chloride (1.2-2.0 eq) dropwise to the suspension at 0 °C.[18] A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[9]
-
Reaction: Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Esterification: Cool the mixture back to 0 °C. Slowly add anhydrous methanol (3.0-5.0 eq) to the solution. A non-nucleophilic base like triethylamine (1.5 eq) can be added to scavenge HCl.
-
Completion and Workup: Stir the reaction at room temperature for 2-4 hours. Quench the reaction by carefully adding water. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.
Conclusion
The synthesis of this compound is well-established, with several reliable pathways available to the synthetic chemist. The choice of method is a strategic decision based on factors of scale, substrate sensitivity, and available resources. The classic Fischer esterification remains a cost-effective option for large-scale synthesis, while thionyl chloride-mediated activation provides a high-yielding and versatile alternative under milder conditions. For sensitive substrates on a small scale, diazomethane offers unparalleled efficiency, provided the necessary safety precautions are strictly observed. Finally, modern transition-metal-catalyzed methods present powerful tools for building molecular diversity from readily available halopyridazine precursors. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently select and execute the optimal synthesis for their specific needs.
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- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
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An In-Depth Technical Guide to the Starting Materials for Methyl Pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridazine Scaffold
Methyl pyridazine-3-carboxylate is a pivotal building block in medicinal chemistry and drug development. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a bioisostere of other key aromatic systems and is found in a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antihypertensive, anticancer, and antimicrobial effects. The strategic placement of the methyl carboxylate group at the 3-position provides a versatile handle for further chemical modifications, making it an invaluable starting material for the synthesis of complex drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.
Core Synthetic Strategies: Pathways to the Pyridazine Ring
The synthesis of this compound can be broadly categorized into two main strategies:
-
Construction of the Pyridazine Ring: This "bottom-up" approach involves the cyclization of acyclic precursors to form the pyridazine core with the desired substitution pattern.
-
Modification of a Pre-existing Pyridazine Ring: This "top-down" approach starts with a simpler, commercially available pyridazine derivative and introduces the methyl carboxylate functionality through subsequent chemical transformations.
The choice between these strategies is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Strategy 1: De Novo Synthesis of the Pyridazine Ring
This approach offers flexibility in introducing various substituents onto the pyridazine core. The most common method involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.
Starting Materials: 1,4-Dicarbonyl Compounds
The key starting materials for this strategy are 1,4-dicarbonyl compounds or their synthetic equivalents. The selection of the specific dicarbonyl precursor directly determines the substitution pattern of the resulting pyridazine.
Caption: General workflow for pyridazine synthesis from 1,4-dicarbonyl compounds.
Causality Behind Experimental Choices:
-
1,4-Dicarbonyl Compound: The choice of the 1,4-dicarbonyl compound is critical as it dictates the final substitution pattern of the pyridazine ring. For the synthesis of a precursor to pyridazine-3-carboxylic acid, a dicarbonyl compound with a latent or protected carboxylic acid group is required.
-
Hydrazine: Hydrazine hydrate is the most common and cost-effective source of the N-N unit. Substituted hydrazines can be used to introduce a substituent at the N1 position of the pyridazine ring.
-
Oxidation: The initial condensation reaction often yields a dihydropyridazine intermediate, which requires a subsequent oxidation step to form the aromatic pyridazine ring. Common oxidizing agents include air, bromine, or manganese dioxide.
Alternative Starting Material: Ethyl Levulinate
A multi-step, yet well-documented, synthesis of a related compound, methyl 6-chloropyridazine-3-carboxylate, utilizes the readily available and inexpensive starting material, ethyl levulinate.[1] This pathway involves a sequence of cyclization, bromination, elimination, oxidation, esterification, and chlorination. While more steps are involved, this approach highlights the versatility of using simple, acyclic precursors for the construction of the pyridazine core.
Strategy 2: Functionalization of a Pre-existing Pyridazine Ring
This strategy is often more direct and is preferred when a suitable pyridazine starting material is commercially available. The most common approach involves the oxidation of a methyl group at the 3-position to a carboxylic acid, followed by esterification.
Starting Material: 3-Methylpyridazine
3-Methylpyridazine is a readily available starting material for this synthetic route. The methyl group at the 3-position can be selectively oxidized to a carboxylic acid.
Caption: Synthetic workflow starting from 3-methylpyridazine.
Causality Behind Experimental Choices:
-
Oxidizing Agent: The choice of oxidizing agent is crucial for the efficient and selective conversion of the methyl group to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium are commonly employed.[2] The reaction conditions, including temperature and reaction time, need to be carefully controlled to avoid over-oxidation or degradation of the pyridazine ring.
-
Esterification Method: The conversion of the resulting pyridazine-3-carboxylic acid to its methyl ester is typically achieved through Fischer esterification. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Experimental Protocols
Protocol 1: Synthesis of Pyridazine-3-carboxylic acid from 3-Methylpyridazine (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 6-chloropyridazine-3-carboxylic acid.[2]
Step 1: Oxidation of 3-Methylpyridazine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-methylpyridazine (1 equivalent) to concentrated sulfuric acid (appropriate volume to ensure stirring) under an ice bath to control the initial exotherm.
-
Addition of Oxidant: While maintaining the temperature below 10 °C, slowly add a solution of potassium permanganate (4 equivalents) or potassium dichromate (2 equivalents) in water or sulfuric acid dropwise to the reaction mixture with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pyridazine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Esterification of Pyridazine-3-carboxylic acid
Step 2: Formation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve pyridazine-3-carboxylic acid (1 equivalent) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the solution.
-
Reaction: Reflux the reaction mixture for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous solution with an organic solvent like dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Data Summary
| Starting Material | Synthetic Route | Key Intermediates | Typical Yield | Reference |
| 3-Methylpyridazine | Oxidation followed by Esterification | Pyridazine-3-carboxylic acid | Good to Excellent | [2] |
| Ethyl Levulinate | Multi-step synthesis | Dihydropyridazinone, Pyridazinone | Moderate | [1] |
| 1,4-Dicarbonyl Compound | Cyclization with Hydrazine | Dihydropyridazine | Variable |
Conclusion
The synthesis of this compound can be efficiently achieved through two primary strategies: the functionalization of a pre-existing pyridazine ring or the de novo construction of the heterocyclic core. The choice of the most suitable starting material and synthetic route depends on factors such as commercial availability, cost, scalability, and the desired substitution pattern of the final product. For the direct synthesis of the title compound, the oxidation of 3-methylpyridazine followed by esterification represents a robust and straightforward approach. For the synthesis of more complex derivatives, the cyclization of functionalized 1,4-dicarbonyl compounds provides a versatile alternative. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this important medicinal chemistry building block.
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Methyl Pyridazine-3-carboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design and synthesis of novel therapeutic agents. Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a wide array of biologically active molecules. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2] This guide focuses on a key building block within this chemical class: Methyl pyridazine-3-carboxylate . With the IUPAC name this compound and CAS Registry Number 34253-02-6, this compound serves as a pivotal intermediate for the synthesis of complex molecular architectures in drug discovery and development.[1] This document provides an in-depth exploration of its synthesis, physicochemical properties, and diverse applications, offering field-proven insights for researchers and scientists.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its downstream products.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 34253-02-6 | [1] |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.13 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | Not available (related acid: 200-209 °C) | |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane) | General Knowledge |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridazine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the ester group. A singlet corresponding to the methyl ester protons will be observed in the upfield region, typically around 3.8-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the four unique carbons of the pyridazine ring and the carbonyl carbon of the ester group, which will be the most downfield signal. A signal for the methyl carbon of the ester will appear in the upfield region. The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the ester substituent. For instance, in 3-methylpyridazine, the C-3 carbon appears at 159.69 ppm.[5]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1700-1730 cm⁻¹. Aromatic C-H and C=N stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (138.13 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Synthesis of this compound: A Step-by-Step Protocol
The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, pyridazine-3-carboxylic acid. This process is a fundamental reaction in organic chemistry, and its application to this specific substrate requires careful control of conditions to ensure high yield and purity.
Experimental Protocol: Fischer-Speier Esterification
This protocol outlines the synthesis of this compound from pyridazine-3-carboxylic acid using a classic acid-catalyzed esterification method.
Materials:
-
Pyridazine-3-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend pyridazine-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).
-
Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. The addition should be done slowly and cautiously as the reaction is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step is crucial to quench the acid catalyst.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the final product in high purity.
Causality Behind Experimental Choices:
-
Anhydrous Methanol: Using anhydrous methanol is critical to drive the equilibrium of the esterification reaction towards the product side by minimizing the presence of water, which can hydrolyze the ester back to the carboxylic acid.
-
Sulfuric Acid as a Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, further shifting the equilibrium.
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the esterification to proceed at a reasonable pace.
-
Neutralization with Sodium Bicarbonate: This step is essential to remove the acidic catalyst, which could otherwise interfere with subsequent reactions or purification steps.
Synthesis and Purification Workflow Diagram
Caption: Synthesis and purification workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. The pyridazine core is considered a "privileged scaffold" due to its frequent appearance in compounds with significant pharmacological properties.[7]
As a Precursor for Kinase Inhibitors
The pyridazine moiety is a key structural feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer and inflammation.
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: The Trk family of receptors is a validated target in oncology.[8] Imidazopyridazines, which can be synthesized from pyridazine precursors, have been investigated as selective pan-TRK inhibitors.[9] this compound can serve as a starting material for the elaboration of the pyridazine core to construct these complex heterocyclic systems.
-
Tyrosine Kinase 2 (TYK2) Inhibitors: TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of pro-inflammatory cytokine signaling.[10] N-(methyl-d3) pyridazine-3-carboxamide derivatives have been designed and synthesized as potent and selective TYK2 inhibitors for the treatment of autoimmune diseases.[10] this compound is an ideal precursor for the synthesis of these carboxamides.
In the Development of Glutaminase (GLS1) Inhibitors
Glutaminase 1 (GLS1) is an enzyme that is overexpressed in many cancer types and plays a critical role in tumor metabolism.[11] Allosteric inhibitors of GLS1 have shown promise as potential cancer therapeutics. While some potent inhibitors feature a pyridazine ring, it has been noted that this moiety may contribute to time-dependent inhibition.[12] The availability of this compound allows for the systematic exploration of structure-activity relationships (SAR) around the pyridazine core to optimize the inhibitory profile and pharmacokinetic properties of these compounds.
Synthesis of Cannabinoid Receptor 2 (CB2) Agonists
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor that is primarily expressed in the immune system and is a target for the development of anti-inflammatory and analgesic drugs. Pyridazine-3-carboxamides have been developed as selective CB2 agonists.[13] this compound can be readily converted to the corresponding carboxamides, providing a straightforward entry into this class of compounds.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its straightforward synthesis, coupled with the versatility of the pyridazine scaffold, makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a detailed and validated protocol for its synthesis, and a survey of its applications in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the importance of key building blocks like this compound in enabling innovation in medicinal chemistry cannot be overstated.
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The Versatile Scaffold: A Technical Guide to Methyl Pyridazine-3-carboxylate for Drug Discovery Professionals
Introduction: The Unassuming Powerhouse of Medicinal Chemistry
In the vast landscape of heterocyclic chemistry, the pyridazine nucleus stands out for its unique electronic properties and its prevalence in a wide array of biologically active compounds. This guide focuses on a particularly valuable derivative: methyl pyridazine-3-carboxylate. While seemingly a simple molecule, its strategic placement of a reactive ester group on the electron-deficient pyridazine ring makes it a highly versatile and sought-after building block in modern drug discovery.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of why certain synthetic routes are chosen, how to definitively characterize the molecule, and how its inherent reactivity can be leveraged to create novel therapeutics. We will explore its synthesis, delve into its chemical personality, and showcase its application in the development of targeted therapies, providing field-proven insights to accelerate your research endeavors.
Synthesis and Characterization: From Precursor to Purified Product
The reliable synthesis and unambiguous characterization of this compound are the foundational steps for its successful application in any medicinal chemistry program.
Synthetic Strategy: A Two-Step Approach
The most common and reliable method for the synthesis of this compound involves a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.
Part 1: Synthesis of Pyridazine-3-carboxylic Acid
Pyridazine-3-carboxylic acid is a crucial precursor, and its synthesis can be achieved through various methods. One established route involves the reaction of a hydrazo derivative, which can be cyclized to a pyridazinone, followed by reaction with malononitrile to yield the desired carboxylic acid.[1]
Experimental Protocol: Synthesis of Pyridazine-3-carboxylic Acid [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the pyridazinone intermediate (1 equivalent) and malononitrile (1.2 equivalents) in an appropriate solvent such as ethanol.
-
Reaction Conditions: Add a catalytic amount of a base, for example, triethylamine. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude pyridazine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Part 2: Esterification to this compound
The final step is the esterification of pyridazine-3-carboxylic acid. A standard and effective method is the Fischer-Speier esterification, using methanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Suspend pyridazine-3-carboxylic acid (1 equivalent) in an excess of dry methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the suspension.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, carefully neutralize the excess acid with a base, such as a saturated sodium bicarbonate solution. Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel to afford the final product.
Characterization and Spectroscopic Data
Unambiguous characterization is paramount. The following table summarizes the expected spectroscopic data for this compound, based on data from related pyridazine derivatives.[2][3]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the three pyridazine ring protons and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridazine ring and the carboxylate group. |
| ¹³C NMR | Resonances for the four unique carbons of the pyridazine ring, the carbonyl carbon of the ester, and the methyl carbon. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹), as well as C-H and C=N stretching and bending vibrations of the aromatic ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the reactivity of both the ester functional group and the pyridazine ring itself.
Reactions at the Ester Group
The methyl ester is a versatile handle for a variety of chemical transformations:
-
Amidation: The ester can be readily converted to a wide range of amides by reacting with primary or secondary amines. This is a cornerstone reaction in medicinal chemistry for introducing diversity and modulating physicochemical properties.[4][5][6]
-
Hydrolysis: Saponification of the ester with a base, such as lithium hydroxide or sodium hydroxide, regenerates the carboxylic acid, which can then be used in other coupling reactions.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, pyridazin-3-ylmethanol, using reducing agents like lithium aluminum hydride.
Reactions involving the Pyridazine Ring
The electron-deficient nature of the pyridazine ring influences its reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): While the unsubstituted pyridazine ring is not highly reactive towards nucleophiles, the presence of leaving groups (such as halogens) on the ring, as seen in derivatives like methyl 4,6-dichloropyridazine-3-carboxylate, allows for facile SNAr reactions.[7] This enables the introduction of a wide range of substituents.
-
N-Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides, which can alter the electronic properties of the ring and provide new avenues for functionalization.
Below is a diagram illustrating the key reactive sites and potential transformations of this compound.
Caption: Key reactive pathways of this compound.
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The pyridazine-3-carboxamide scaffold, readily accessible from this compound, has emerged as a privileged structure in the design of potent and selective inhibitors for various biological targets.
Case Study 1: TYK2 Inhibitors for Autoimmune Diseases
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in autoimmune diseases.[5][6] The pyridazine-3-carboxamide core has been successfully employed to develop selective TYK2 inhibitors.
In a notable example, a series of N-(methyl-d3)pyridazine-3-carboxamide derivatives were designed and synthesized as TYK2 inhibitors.[5][8][9][10] These compounds bind to the pseudokinase (JH2) domain of TYK2, leading to the inhibition of downstream STAT3 phosphorylation. One of the lead compounds demonstrated excellent inhibitory potency and was orally effective in preclinical models of colitis.[5][6]
The following diagram illustrates the simplified signaling pathway and the point of intervention for these TYK2 inhibitors.
Caption: Inhibition of the TYK2-STAT3 signaling pathway.
Case Study 2: CB2 Receptor Agonists for Pain and Inflammation
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system and is a promising target for the treatment of pain and inflammation without the psychoactive side effects associated with CB1 receptor activation. Pyridazine-3-carboxamides have been identified as a novel class of potent and selective CB2 receptor agonists.[4]
Researchers have designed and synthesized a series of pyridazine-3-carboxamides that exhibit high agonist activity at the CB2 receptor.[4] One of the lead compounds showed an EC50 value in the low nanomolar range and a high selectivity index over the CB1 receptor.[4] These findings highlight the potential of the this compound scaffold in developing novel therapeutics for inflammatory and neuropathic pain.
The following table summarizes the biological activity of a representative pyridazine-3-carboxamide CB2 agonist.
| Compound | CB2 Agonist Activity (EC₅₀) | Selectivity Index (CB1/CB2) |
| Compound 26[4] | 3.665 ± 0.553 nM | > 2729 |
Conclusion and Future Perspectives
This compound is more than just a simple chemical building block; it is a versatile platform for the discovery of novel therapeutics. Its straightforward synthesis, well-defined reactivity, and the proven success of its derivatives in targeting key biological pathways make it an invaluable asset for any medicinal chemistry program. The case studies on TYK2 inhibitors and CB2 agonists presented here are just a glimpse of its potential. As our understanding of disease biology deepens, the strategic application of this scaffold will undoubtedly lead to the development of new and improved treatments for a wide range of human diseases. The continued exploration of the chemical space around the pyridazine-3-carboxylate core promises to be a fruitful endeavor for the drug discovery community.
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The Emerging Therapeutic Potential of Methyl Pyridazine-3-carboxylate and its Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with potent and selective biological activities is paramount. Among the myriad of heterocyclic scaffolds, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention from medicinal chemists.[1][2][3] Its unique electronic properties and conformational flexibility make it a versatile building block for the design of a wide array of therapeutic agents.[4][5] This guide focuses on a key derivative, methyl pyridazine-3-carboxylate, and explores the burgeoning potential of its related structures in various therapeutic areas. While often utilized as a synthetic intermediate, the inherent structural motifs of the pyridazine-3-carboxylate core contribute to a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][6] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological evaluation, and potential mechanisms of action associated with this promising class of compounds.
The Chemical Biology of Pyridazine-3-Carboxylate Derivatives
The pyridazine ring system is a bioisostere of pyridine, and its derivatives have been explored for a multitude of pharmacological applications.[5] The introduction of a carboxylate group at the 3-position, particularly as a methyl ester, provides a crucial handle for further chemical modification, allowing for the generation of diverse compound libraries for biological screening.[7][8] The core structure of this compound serves as a foundational element in the synthesis of more complex molecules with enhanced biological profiles.
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. For instance, methyl 6-chloropyridazine-3-carboxylate, a key intermediate for numerous biologically active compounds, can be synthesized from ethyl levulinate through a multi-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination.[9] Another synthetic strategy for a related compound, 6-methoxy pyridazine-3-carboxylic acid, starts from 3-chloro-6-methyl pyridazine, which undergoes oxidation to form 6-chloro pyridazine-3-carboxylic acid, followed by methoxylation.[10]
Below is a generalized workflow for the synthesis of a substituted pyridazine-3-carboxylate derivative.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Potential Biological Activities and Therapeutic Applications
The pyridazine scaffold is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.[2][3] While this compound itself is primarily a synthetic intermediate, the broader class of pyridazine-3-carboxylate derivatives has shown significant promise in several key therapeutic areas.
Anticancer Activity
The pyridazine and pyridazinone cores are prominent in a number of anticancer agents.[4][11] Derivatives of the pyridazine-3-carboxylate scaffold have been investigated for their potential to inhibit various cancer-related targets.
-
Targeting Kinases and Cell Cycle Regulators: Several pyridazine-containing compounds have been developed as inhibitors of crucial kinases involved in cancer cell proliferation and survival. For example, some pyrazolopyridazine analogues have been designed to target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[11]
-
Inhibition of Signaling Pathways: Novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, which is implicated in cancer cell survival and apoptosis.[12]
Table 1: Examples of Anticancer Activity of Pyridazine Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Lines | Reported Activity (IC50) | Reference |
| Pyridazin-3(2H)-one derivatives | PARP inhibitors | Ovarian, Breast, Gastric, Prostate, Melanoma | 0.0002 µM - 0.04 µM | [4] |
| 3,6-disubstituted pyridazine derivatives | JNK1 Pathway Inhibition | NCI-60 cell lines | Growth inhibition up to 91.82% | [12] |
| Pyrrolo[3,4-d]pyridazinone derivatives | CDK1/cyclin B kinase inhibition | Various | Not specified | [11] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and pyridazine derivatives have emerged as promising anti-inflammatory agents, often with a reduced risk of gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[13][14]
-
COX-2 Inhibition: Many pyridazinone derivatives have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[13][14] For instance, certain novel pyridazine and pyridazinone derivatives have demonstrated anti-inflammatory activity superior to indomethacin in in vivo models.[13]
-
Dual COX-1/COX-2 Inhibition: Some pyrido[2,3-d]pyridazine-2,8-dione derivatives have been identified as dual inhibitors of both COX-1 and COX-2, offering a different therapeutic profile.[15][16]
Caption: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of pyridazine derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[17][18][19]
-
Antibacterial Activity: Novel pyridazinone derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17]
-
Antifungal Activity: Certain pyridazinone derivatives have also exhibited antifungal properties, for example, against Candida albicans.[20]
Methodologies for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro and in vivo assays is essential. The following section outlines standard experimental protocols for evaluating the key biological activities discussed.
In Vitro Anticancer Activity Assessment
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., from the NCI-60 panel) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.
In Vivo Anti-inflammatory Activity Assessment
Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation.
-
Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
In Vitro Antimicrobial Activity Assessment
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized concentration.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Perspectives and Conclusion
The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The versatility of the pyridazine core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyridazine-3-carboxylate core to elucidate the structural requirements for optimal activity against specific biological targets.
-
Mechanism of Action Studies: In-depth investigations to unravel the precise molecular mechanisms by which these compounds exert their biological effects.
-
Pharmacokinetic and Toxicological Profiling: Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to identify candidates with favorable drug-like characteristics.
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The Enigmatic Core: A Technical Guide to the Mechanistic Theories of Methyl Pyridazine-3-carboxylate
Foreword: The Pyridazine Scaffold - A Nucleus of Versatility
In the landscape of medicinal chemistry, certain heterocyclic scaffolds emerge as "privileged structures," demonstrating an uncanny ability to interact with a diverse array of biological targets. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a versatile core. This guide delves into the mechanistic possibilities of a fundamental building block within this class: Methyl Pyridazine-3-carboxylate . While often utilized as a synthetic intermediate for more complex molecules, the inherent electronic and structural properties of this compound suggest a range of potential biological activities.[1][2][3] This document will explore the theoretical mechanisms of action, drawing upon evidence from structurally related pyridazine derivatives that have shown significant pharmacological effects. We will dissect these potential pathways, provide robust experimental frameworks for their investigation, and offer insights for researchers and drug development professionals seeking to unlock the potential of this enigmatic core.
Theory: Modulation of GABAergic Neurotransmission
One of the most compelling theoretical mechanisms for pyridazine-containing compounds is the modulation of the central nervous system, specifically through interaction with the GABA-A receptor.
Mechanistic Hypothesis: Allosteric Modulation of the Benzodiazepine Site
Derivatives of this compound, particularly those with fused ring systems like pyridazino[3,4-b]indoles, have demonstrated a high affinity for the benzodiazepine binding site on the GABA-A receptor.[4] This suggests that the pyridazine core can act as a scaffold for compounds that function as positive allosteric modulators. By binding to this site, such molecules can enhance the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a general inhibitory effect on neurotransmission, which is the basis for the anxiolytic, sedative, and anticonvulsant properties of benzodiazepines.[5]
Experimental Validation: Radioligand Binding Assay
A foundational experiment to test this hypothesis is a competitive radioligand binding assay.
Protocol: GABA-A Receptor Binding Assay
-
Preparation of Synaptic Membranes:
-
Homogenize rat or mouse cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the synaptic membrane preparation (typically 50-100 µg of protein) with a known concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam).
-
Add varying concentrations of the test compound (this compound or its derivatives).
-
For non-specific binding determination, include wells with a high concentration of an unlabeled benzodiazepine (e.g., diazepam).
-
Incubate the plate at 4°C for 60 minutes.
-
-
Detection and Analysis:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Visualizing the Pathway
Caption: Proposed GABA-A receptor modulation by a pyridazine derivative.
Theory: Enzymatic Inhibition in Neuromodulator and Inflammatory Pathways
The pyridazine-3-carboxylate scaffold is also implicated in the direct inhibition of key enzymes involved in critical signaling cascades.
Mechanistic Hypotheses
-
Dopamine β-hydroxylase (DBH) Inhibition: 6-Alkylaminopyridazine-3-carboxylic acid derivatives have been shown to inhibit DBH, the enzyme responsible for converting dopamine to norepinephrine.[6] This action would lead to an increase in dopamine levels and a decrease in norepinephrine levels, a profile that could be relevant for conditions such as hypertension and certain psychiatric disorders.
-
Cyclooxygenase-2 (COX-2) Inhibition: Certain pyridazinone derivatives exhibit selective inhibition of COX-2, a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[7] This mechanism is the basis for many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Tyrosine Kinase 2 (TYK2) Inhibition: More complex pyridazine-3-carboxamide derivatives have been developed as inhibitors of TYK2, a member of the Janus kinase (JAK) family.[8] TYK2 is crucial for the signaling of several pro-inflammatory cytokines, and its inhibition is a therapeutic strategy for autoimmune diseases.
Experimental Validation: Enzyme Inhibition Assays
A generalized workflow for assessing enzyme inhibition is presented below, which can be adapted for DBH, COX-2, or TYK2.
Protocol: General Enzyme Inhibition Assay
-
Reagents and Enzyme Preparation:
-
Obtain purified, recombinant human enzyme (DBH, COX-2, or TYK2).
-
Prepare a suitable buffer system for the specific enzyme, including any necessary cofactors (e.g., ascorbate for DBH, ATP for TYK2).
-
Prepare the enzyme's substrate (e.g., tyramine for DBH, arachidonic acid for COX-2, a peptide substrate for TYK2).
-
-
Inhibition Assay:
-
In a 96-well plate, add the enzyme and varying concentrations of the test compound.
-
Pre-incubate for a defined period (e.g., 15 minutes) to allow for binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.
-
-
Detection and Analysis:
-
Stop the reaction (e.g., by adding a strong acid or base).
-
Quantify the product formation using an appropriate detection method:
-
DBH: Measure the formation of octopamine, often via a coupled reaction that produces a fluorescent or colorimetric signal.
-
COX-2: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
TYK2: Measure the phosphorylation of the peptide substrate, often using a phosphospecific antibody or a luminescence-based ATP detection kit (measuring ATP depletion).
-
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC₅₀ value using non-linear regression.
-
Visualizing the Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
Theory: G-Protein Coupled Receptor (GPCR) Modulation
The structural flexibility of the pyridazine core also makes it a suitable scaffold for interacting with the vast family of G-protein coupled receptors (GPCRs).
Mechanistic Hypothesis: Cannabinoid Receptor 2 (CB2) Agonism
Recent studies have focused on developing pyridazine-3-carboxamides as selective agonists for the Cannabinoid Receptor 2 (CB2).[9] The CB2 receptor is primarily expressed on immune cells and is not associated with the psychoactive effects of CB1 receptor activation. Agonism of CB2 is a promising therapeutic strategy for treating inflammatory and neuropathic pain due to its immunomodulatory effects. The pyridazine-3-carboxamide scaffold likely provides the necessary hydrogen bonding and hydrophobic interactions to activate the receptor, initiating downstream signaling cascades that ultimately suppress pro-inflammatory cytokine release.
Experimental Validation: Calcium Mobilization Assay
A common method for assessing GPCR activation, particularly for those that couple to Gq proteins, is to measure changes in intracellular calcium levels.
Protocol: CB2 Receptor Calcium Mobilization Assay
-
Cell Culture and Dye Loading:
-
Culture a cell line stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Add varying concentrations of the test compound (this compound derivatives) to the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
The fluorescence signal will increase as intracellular calcium levels rise upon receptor activation.
-
Calculate the peak fluorescence response for each concentration.
-
Plot the peak response against the log of the compound concentration.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Data Presentation: Comparative Potency of Pyridazine Derivatives
| Compound Class | Target | Assay Type | Key Finding | Reference |
| Pyridazino[3,4-b]indoles | GABA-A Receptor | Radioligand Binding | High affinity for benzodiazepine site | [4] |
| 6-Alkylaminopyridazines | Dopamine β-hydroxylase | Enzyme Inhibition | Potent inhibitory activity | [6] |
| N-(methyl-d3) Pyridazines | TYK2 | Kinase Assay | Acceptable inhibition of STAT3 phosphorylation | [8] |
| Pyridazine-3-carboxamides | CB2 Receptor | Calcium Mobilization | Potent and selective agonism (EC₅₀ < 35 nM) | [9] |
| Vicinally Disubstituted Pyridazinones | COX-2 | Enzyme Inhibition | Selective COX-2 inhibition | [7] |
Conclusion and Future Directions
This compound represents a foundational scaffold with significant, albeit largely theoretical, potential for biological activity. The evidence from its more complex derivatives strongly suggests that this core can be tailored to interact with a wide range of important drug targets, including ion channels, enzymes, and GPCRs. The mechanistic theories presented in this guide—GABAergic modulation, enzymatic inhibition, and GPCR agonism—provide a rational starting point for the investigation of new chemical entities derived from this versatile nucleus.
Future research should focus on synthesizing and screening a focused library of simple this compound analogs to de-risk some of these hypotheses and to better understand the intrinsic pharmacophore of the core itself. By employing the experimental protocols detailed herein, researchers can systematically probe these potential mechanisms of action, paving the way for the development of novel therapeutics for a multitude of human diseases.
References
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The Pyridazine-3-Carboxylate Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in the field of medicinal chemistry.[1][2] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it a valuable scaffold for interacting with biological targets.[3] This technical guide focuses on a key derivative, methyl pyridazine-3-carboxylate , and its broader class of 3-substituted pyridazines. We will delve into the synthetic rationale, detailed experimental protocols, and the pivotal role of this scaffold in the development of novel therapeutics targeting a range of diseases, from inflammatory disorders to cancer. This document is intended to be a practical resource, providing not only theoretical background but also actionable experimental details and data-driven insights to accelerate drug discovery efforts.
Introduction: The Strategic Value of the Pyridazine-3-Carboxylate Scaffold
The pyridazine ring is a bioisosteric replacement for other aromatic systems, offering advantages in modulating physicochemical properties such as solubility, metabolic stability, and target engagement.[3] The introduction of a carboxylate or carboxamide moiety at the 3-position provides a crucial handle for derivatization and for establishing key interactions with biological macromolecules. This functional group can act as a hydrogen bond donor or acceptor, or as a point for extending the molecule to explore further binding pockets within a target protein.
The versatility of the pyridazine-3-carboxylate core is evidenced by its presence in a wide array of biologically active compounds, demonstrating activities such as:
-
Anti-inflammatory: through inhibition of cyclooxygenase (COX) enzymes.[4]
-
Anticancer: by targeting signaling pathways like JNK1 and epigenetic regulators.[5][6]
-
Immunomodulatory: via agonism of the STING (Stimulator of Interferon Genes) pathway.
-
Cardiovascular: exhibiting vasorelaxant and antihypertensive properties.[7][8]
-
Neurological: with derivatives showing potential as CB2 agonists for neuropathic pain.[9]
This guide will explore the synthetic accessibility of the core structure, its characterization, and its application in the design and development of potent and selective therapeutic agents.
Synthesis and Characterization of this compound
The synthesis of this compound can be approached through the preparation of the parent pyridazine-3-carboxylic acid, followed by esterification. A common and effective method for the synthesis of the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[10][11]
Synthesis of Pyridazine-3-carboxylic acid
A plausible synthetic route starts from a suitable precursor like 3-chloro-6-methyl pyridazine, which can be oxidized to the corresponding carboxylic acid.
Workflow for the Synthesis of Pyridazine-3-carboxylic Acid:
Caption: Synthetic workflow for Pyridazine-3-carboxylic acid.
Experimental Protocol: Synthesis of 6-chloropyridazine-3-carboxylic acid [12]
-
Reaction Setup: In a flask suitable for heating and equipped with a stirrer, add 3-chloro-6-methyl pyridazine (1 equivalent) to 50% sulfuric acid under an ice bath.
-
Oxidation: While stirring, slowly add potassium permanganate (4 equivalents) in portions, maintaining the temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 80°C for 2 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Extraction: Extract the aqueous solution with ethyl acetate (4 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent to yield 6-chloropyridazine-3-carboxylic acid.
Experimental Protocol: Esterification to this compound
-
Reaction Setup: Suspend pyridazine-3-carboxylic acid (1 equivalent) in methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.
Characterization of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₂ | [13] |
| Molecular Weight | 138.13 g/mol | [13] |
| Appearance | Solid | [14] |
| CAS Number | 34253-02-6 | [13] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.35 (dd, 1H), 8.00 (dd, 1H), 7.75 (dd, 1H), 4.05 (s, 3H). (Predicted, based on analogous structures).[15][16]
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 165.0, 152.0, 151.5, 131.0, 126.0, 53.0. (Predicted, based on analogous structures).[15][17]
-
Mass Spectrometry (ESI+): m/z 139.05 [M+H]⁺. (Predicted).[15][17]
Applications in Medicinal Chemistry: Targeting Key Signaling Pathways
The this compound scaffold has been instrumental in the development of inhibitors and modulators for several key signaling pathways implicated in disease.
Cyclooxygenase-2 (COX-2) Inhibition
Chronic inflammation is a hallmark of many diseases, and the COX-2 enzyme is a key mediator of the inflammatory response.[18] Pyridazine derivatives have been developed as selective COX-2 inhibitors with potent anti-inflammatory activity.[4]
COX-2 Signaling Pathway:
Caption: Inhibition of the COX-2 pathway by pyridazine derivatives.
The pyridazine core can mimic the binding of endogenous substrates to the active site of COX-2, while the 3-carboxylate group can form crucial interactions with key amino acid residues, leading to potent and selective inhibition.
c-Jun N-terminal Kinase (JNK) Pathway Inhibition
The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[4] Its aberrant activation is implicated in various cancers and inflammatory diseases. Pyridazine-based compounds have been designed as potent JNK inhibitors.[5]
JNK Signaling Pathway:
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The Pivotal Role of Methyl Pyridazine-3-carboxylate in Modern Agrochemical Discovery: A Technical Guide
This in-depth technical guide explores the significance of methyl pyridazine-3-carboxylate as a foundational scaffold in the discovery and development of novel agrochemicals. We will delve into the synthetic strategies, diverse biological activities, and structure-activity relationships that position this heterocyclic compound as a critical building block for researchers in the field. This document is intended for chemists, biologists, and professionals in the agrochemical industry, providing both foundational knowledge and actionable insights for leveraging the pyridazine core in next-generation crop protection solutions.
The Pyridazine Core: A Privileged Scaffold in Agrochemicals
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and structural features make it a versatile scaffold for designing molecules with a wide range of agrochemical applications, including herbicidal, insecticidal, fungicidal, and plant growth regulatory activities.[1][3][4] this compound, in particular, serves as a key intermediate, providing a reactive handle for the introduction of diverse functional groups and the exploration of vast chemical space.[5]
Synthetic Pathways to this compound and its Analogs
The efficient synthesis of the pyridazine core is paramount for its exploration in agrochemical research. Several synthetic routes have been developed to access this compound and its derivatives.
Synthesis of Methyl 6-chloropyridazine-3-carboxylate
A notable synthesis of a key derivative, methyl 6-chloropyridazine-3-carboxylate, utilizes ethyl levulinate as a starting material.[5] This multi-step process involves cyclization, bromination, elimination, oxidation, esterification, and chlorination, achieving an overall yield of 42%.[5] This method is advantageous due to its operational simplicity, ease of purification, and the use of an inexpensive starting material, making it suitable for larger-scale production.[5]
Oxidation of Substituted Pyridazines
Another common strategy involves the oxidation of substituted pyridazines to their corresponding carboxylic acids, which can then be esterified. For instance, 6-chloropyridazine-3-carboxylic acid can be prepared by the oxidation of 3-chloro-6-methylpyridazine using potassium permanganate or potassium dichromate in sulfuric acid.[6] The resulting carboxylic acid can then be converted to its methyl ester.
Experimental Protocol: Synthesis of 6-chloropyridazine-3-carboxylic acid [6]
-
Under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of 50% sulfuric acid.
-
While stirring, gradually add 38g (0.24 mol) of potassium permanganate.
-
Heat the reaction mixture to 80°C for 2 hours.
-
After cooling, dilute the mixture with 200ml of ice water and filter.
-
Extract the filtrate with ethyl acetate (4 x 100ml).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the residue from methanol to obtain the white crystalline product.
Agrochemical Applications of Pyridazine Derivatives
The derivatization of the this compound scaffold has led to the discovery of numerous compounds with potent agrochemical activities.
Herbicidal Activity
Pyridazine derivatives have a long history in herbicide research.[7][8][9] A key target for pyridazine-based herbicides is the phytoene desaturase (PDS) enzyme, which is crucial for carotenoid biosynthesis in plants.[10][11] Norflurazon is a commercially available pyridazine herbicide that targets PDS.[10][11] Recent research has focused on developing novel pyridazine derivatives that inhibit PDS with high efficacy. For example, scaffold hopping from the herbicide diflufenican has led to the discovery of new pyridazine carboxamides with potent pre- and post-emergence herbicidal activity.[10][11]
Insecticidal Activity
The pyridazine core is also a valuable scaffold for the development of insecticides. Optimization studies have revealed that certain [6-(3-pyridyl)pyridazin-3-yl]amides exhibit significant aphicidal properties.[12] Furthermore, the introduction of an iminopyridazine scaffold containing a 3-hydroxyisoxazole moiety has yielded compounds with potent insecticidal activity against species like Drosophila melanogaster and Plutella xylostella.[13][14] These compounds are believed to act on the γ-aminobutyric acid (GABA) receptor, a key target for many insecticides.[13]
Fungicidal Activity
Derivatives of pyridazine have demonstrated significant potential as fungicides against a range of phytopathogenic fungi.[15][16] For instance, a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown broad-spectrum antifungal activity.[15][17] Structure-activity relationship (SAR) studies have indicated that the nature of the substituents on both the benzene and pyridazine rings significantly influences the antifungal potency.[15]
Plant Growth Regulatory Activity
Certain pyridazine derivatives have been shown to influence plant growth.[8] While some compounds exhibit herbicidal effects, others can promote the growth of certain plant species.[8] For example, 3-anilino-6-benzyloxy- and 3-(3′-chloroanilino)-6-phenoxy-pyridazines have been observed to promote the shoot growth of millet.[8] This dual activity highlights the versatility of the pyridazine scaffold in modulating plant physiology.
Structure-Activity Relationships (SAR) and Molecular Design
The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring and any appended functionalities.
Key SAR Insights:
-
Herbicides: For PDS-inhibiting herbicides, the presence of a 6-chloro substituent on the pyridazine ring has been identified as a key group for post-emergence activity.[10][11]
-
Insecticides: In aphicidal [6-(3-pyridyl)pyridazin-3-yl]amides, modifications to the pyridine and pyridazine rings often lead to a loss of potency, while replacement of the amide moiety with hydrazines, hydrazones, or hydrazides is generally well-tolerated.[12]
-
Fungicides: For antifungal imidazo[1,2-b]pyridazine derivatives, the substituents on the benzene and pyridazine rings play a crucial role in determining the antifungal spectrum and potency.[15]
Logical Workflow for Pyridazine-Based Agrochemical Discovery
Caption: A generalized workflow for the discovery and development of novel agrochemicals starting from the this compound scaffold.
Data Summary
The following table summarizes the types of agrochemical activity observed for various classes of pyridazine derivatives.
| Pyridazine Derivative Class | Agrochemical Activity | Target Organisms/System | References |
| Pyridazyl Phenyl Ethers | Herbicidal (pre-emergence) | Radish, Millet | [7] |
| [6-(3-pyridyl)pyridazin-3-yl]amides | Insecticidal (aphicidal) | Green peach aphids, Cotton aphids | [12] |
| 3-Halo- and 3-Anilino-6-phenoxypyridazines | Herbicidal, Plant Growth Promotion | Radish, Millet | [8] |
| Iminopyridazines with 3-hydroxyisoxazole | Insecticidal | Drosophila melanogaster, Plutella xylostella | [13][14] |
| 3-Phenoxypyridazines | Herbicidal (pre-emergence) | Barnyardgrass, Spikerush | [9] |
| Pyridazine Carboxamides | Herbicidal (PDS inhibitors) | Echinochloa crus-galli, Portulaca oleracea | [10][11] |
| Imidazo[1,2-b]pyridazines | Fungicidal | Various phytopathogenic fungi | [15][17] |
| Pyridazinonethiadiazoles | Fungicidal | Wheat leaf rust (Puccinia recondita) | [16] |
Conclusion and Future Perspectives
This compound and its derivatives continue to be a fertile ground for the discovery of novel agrochemicals. The inherent biological activity of the pyridazine core, coupled with its synthetic tractability, ensures its continued relevance in the development of next-generation solutions for crop protection. Future research will likely focus on the exploration of novel substitution patterns, the development of more sustainable synthetic methodologies, and the elucidation of new biological targets for this versatile heterocyclic scaffold. The integration of computational chemistry and high-throughput screening will undoubtedly accelerate the identification of new lead compounds derived from this important building block.
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Herbicidal Activity of Some Pyridazine Derivatives: Part I. Pyridazyl Phenyl Ethers. Agricultural and Biological Chemistry, Vol 27, No 10. [Link]
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Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science, 2016. [Link]
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Herbicidal Activity of Some Pyridazine Derivatives: Part II. 3-Halo- and 3-Anilino-6-phenoxypyridazines and Related Compounds. Agricultural and Biological Chemistry. [Link]
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Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry. [Link]
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Herbicidal Activity of Some Pyridazine Derivatives: Part III. 3-Phenoxypyridazines and Related Compounds. Bioscience, Biotechnology, and Biochemistry. [Link]
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Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry, 2024. [Link]
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Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry, 2024. [Link]
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Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. RSC Publishing. [Link]
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Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 2020. [Link]
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Synthesis, fungicidal activity, and QSAR of pyridazinonethiadiazoles. Journal of Agricultural and Food Chemistry, 2002. [Link]
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Spectroscopic Characterization of Methyl Pyridazine-3-carboxylate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl pyridazine-3-carboxylate (CAS 34253-02-6), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Significance of this compound
This compound is a member of the pyridazine family, a class of nitrogen-containing heterocycles that are integral to numerous pharmacologically active compounds.[1][2] The precise characterization of this molecule is paramount for ensuring the purity, identity, and structural integrity of synthesized intermediates and final products in a drug discovery pipeline. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed electronic and vibrational fingerprint of the molecule. This guide explains the causality behind the expected spectroscopic data and provides standardized protocols for data acquisition.
Molecular Structure and its Spectroscopic Implications
A fundamental understanding of the structure of this compound is essential for interpreting its spectra. The molecule consists of a six-membered aromatic pyridazine ring substituted with a methyl carboxylate group at the 3-position. The aromatic nature of the pyridazine ring and the presence of the electron-withdrawing ester group significantly influence the chemical environment of each atom, which is directly reflected in the spectroscopic data.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons on the pyridazine ring and the three protons of the methyl ester group. Due to the electronegativity of the nitrogen atoms and the ester group, the aromatic protons are anticipated to be deshielded, appearing in the downfield region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.3 | Doublet of doublets | 1H | H6 |
| ~8.0 | Doublet of doublets | 1H | H4 |
| ~7.8 | Doublet of doublets | 1H | H5 |
| ~4.0 | Singlet | 3H | -OCH₃ |
Predicted data is based on analogous compounds like 3-methylpyridazine.[3]
Expertise & Experience: The H6 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom (N1) and the anisotropic effect of the N=N bond. The coupling constants between the aromatic protons (J-coupling) would provide valuable information about their relative positions on the ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~152 | C3 |
| ~150 | C6 |
| ~130 | C5 |
| ~128 | C4 |
| ~53 | -OCH₃ |
Predicted data is based on analogous compounds like pyridazin-3-ones.[4]
Expertise & Experience: The carbonyl carbon of the ester group will appear significantly downfield due to the strong deshielding effect of the two oxygen atoms. The carbons of the pyridazine ring will have chemical shifts in the aromatic region, with their exact positions influenced by the nitrogen atoms and the ester substituent.
Experimental Protocol for NMR Data Acquisition
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or equivalent).[5]
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte signals.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretching | Aromatic C-H |
| ~2950 | C-H stretching | Methyl C-H |
| ~1730-1715 | C=O stretching | Ester carbonyl |
| ~1600-1450 | C=C and C=N stretching | Pyridazine ring |
| ~1300-1100 | C-O stretching | Ester C-O |
Predicted data is based on analogous compounds like 3-methylpyridazine and pyridazine-3-carboxylic acid.[6]
Trustworthiness: The presence of a strong absorption band around 1720 cm⁻¹ is a highly reliable indicator of the carbonyl group in the ester functionality. The aromatic C-H stretching vibrations above 3000 cm⁻¹ and the ring stretching vibrations in the 1600-1450 cm⁻¹ region confirm the presence of the pyridazine ring.
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound.
Expected Molecular Ion: For this compound (C₆H₆N₂O₂), the expected molecular weight is 138.13 g/mol .[7] The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 138.
Predicted Fragmentation Pattern:
Figure 2. Predicted mass spectrometry fragmentation of this compound.
Authoritative Grounding: The fragmentation of pyridazine derivatives often involves the loss of substituents and cleavage of the ring. The loss of the methoxy radical (•OCH₃) to give a fragment at m/z 107 and the subsequent loss of carbon monoxide (CO) are common fragmentation pathways for methyl esters of aromatic carboxylic acids. The loss of the entire methyl carboxylate radical (•COOCH₃) would lead to the pyridazine radical cation at m/z 79.
Experimental Protocol for MS Data Acquisition
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.
Methodology (Electron Ionization - EI for GC-MS):
-
Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the GC. The compound is separated from the solvent and any impurities on the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The predicted data and interpretation presented in this guide, based on established principles and data from analogous compounds, offer a reliable framework for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for the stringent requirements of drug development and scientific research.
References
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Synthonix, Inc. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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Stenutz, R. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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Rlavie. (n.d.). 3-Pyridazinecarboxylic acid methyl ester. Retrieved January 11, 2026, from [Link]
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MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5736. [Link]
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American Chemical Society. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Organic Letters, 24(1), 215-220. [Link]
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McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1203-1207. [Link]
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NIST. (n.d.). 3-Methylpyridazine. Retrieved January 11, 2026, from [Link]
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SpectraBase. (n.d.). 3-Methylpyridazine. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5529. [Link]
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An In-depth Technical Guide to Methyl Pyridazine-3-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyridazine-3-carboxylate is a heterocyclic organic compound featuring a pyridazine ring substituted with a methyl ester group. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its polarity and hydrogen bonding capabilities, make it a valuable building block in the design of novel therapeutic agents and other functional materials. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, spectroscopic characterization, and potential applications of this compound, offering critical insights for researchers in drug discovery and organic synthesis.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 34253-02-6 | [1][2] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2] |
| Molecular Weight | 138.12 g/mol | [1] |
| Physical State | Solid | |
| Melting Point | 139 °C | |
| Boiling Point | Data not available | [1] |
| Solubility | Data not available | |
| IUPAC Name | This compound | [3] |
| SMILES | COC(=O)c1cccnn1 | [3] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, pyridazine-3-carboxylic acid. This reaction is typically acid-catalyzed, employing an excess of methanol which acts as both a reagent and a solvent.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is adapted from the well-established Fischer esterification method, a cornerstone of organic synthesis. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol, in accordance with Le Châtelier's principle.
Materials:
-
Pyridazine-3-carboxylic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridazine-3-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution. The addition should be done cautiously as it is an exothermic process.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridazine ring and a singlet for the methyl ester protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.5-9.5 ppm), with their specific chemical shifts and coupling patterns dictated by their positions on the electron-deficient pyridazine ring. The methyl protons of the ester group will appear as a sharp singlet further upfield, typically in the range of δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 160-170 ppm. The aromatic carbons of the pyridazine ring will resonate in the downfield region, typically between δ 120-160 ppm. The methyl carbon of the ester group will appear in the upfield region, around δ 50-55 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band is expected around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching of the ester will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridazine ring will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 138). The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Reactivity and Applications in Drug Discovery
The pyridazine moiety is a bioisostere of other aromatic systems and its unique electronic properties, including a significant dipole moment, make it an attractive component in the design of bioactive molecules.[7] The two adjacent nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.
This compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, hydrazides, and other derivatives. The pyridazine ring itself can undergo various transformations, including nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups.
The pyridazine scaffold is found in numerous compounds with a broad spectrum of pharmacological activities, including:
-
Anticancer Agents: Pyridazine derivatives have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.[8]
-
Anti-inflammatory and Analgesic Agents: The pyridazine core is present in molecules showing potent anti-inflammatory and analgesic properties.
-
Antimicrobial Agents: Several pyridazine-containing compounds have demonstrated significant antibacterial and antifungal activities.[9][10]
-
Cardiovascular Drugs: The scaffold has been incorporated into agents with antihypertensive and antiplatelet activities.[8]
A notable recent application of a pyridazine-3-carboxamide derivative is as a TYK2 (Tyrosine Kinase 2) inhibitor for the treatment of autoimmune diseases.[11] This highlights the potential of this chemical class in modulating key signaling pathways.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with plenty of water.
Conclusion
This compound is a valuable building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and materials science. Its straightforward synthesis from pyridazine-3-carboxylic acid and the versatile reactivity of both the ester group and the pyridazine ring make it an attractive starting material for medicinal chemistry campaigns. The established importance of the pyridazine scaffold in bioactive compounds underscores the potential of this compound as a key intermediate in the development of next-generation therapeutics. Further research into its specific biological activities and the exploration of its derivatives are warranted to fully unlock its potential.
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"Methyl pyridazine-3-carboxylate" safety and handling
An In-depth Technical Guide to the Safe Handling of Methyl Pyridazine-3-carboxylate
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, novel heterocyclic compounds are the building blocks of innovation. This compound, a key intermediate in the synthesis of various biologically active molecules, is one such compound.[1][2] As with any reagent, particularly one whose toxicological profile is not exhaustively characterized, a deep understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities; they are foundational to responsible research. This guide is designed for the professional researcher and scientist. It moves beyond a simple recitation of safety data sheet (SDS) points to provide a framework for risk assessment, safe handling, and emergency preparedness, grounded in the chemical nature of the pyridazine and carboxylate functionalities. Our directive is to foster a culture of safety through expertise, ensuring that every experimental choice is a deliberate and informed one.
Compound Identification and Physicochemical Profile
A thorough understanding of a chemical's identity and properties is the first step in a comprehensive safety assessment.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Data | Source(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 34253-02-6 | [3][4] |
| Molecular Formula | C₆H₆N₂O₂ | [4] |
| Molecular Weight | 138.12 g/mol | [4][5] |
| Appearance | Solid (form may vary by supplier) | [6] |
| Storage Conditions | Inert atmosphere, room temperature or 2-8°C | [7][8] |
| Purity | Typically >95% | [3][9] |
Note: Comprehensive physical data such as melting point, boiling point, and flash point are not consistently available across public sources, underscoring the need for cautious handling.
Hazard Identification and Proactive Risk Assessment
The toxicological properties of this compound have not been thoroughly investigated.[10] Therefore, a risk assessment must be based on the known hazards of structurally similar compounds and the constituent functional groups. The Globally Harmonized System (GHS) classifications for the isomeric methyl pyridazine-4-carboxylate suggest it may cause skin irritation, serious eye irritation, and respiratory irritation.[5] These potential hazards should be assumed for this compound until proven otherwise.
Assumed GHS Hazard Classifications
-
Skin Corrosion/Irritation (Warning): May cause skin irritation.[5]
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation.[5][10]
Chemical Reactivity and Incompatibilities
The molecular structure suggests specific chemical incompatibilities that must be respected to prevent hazardous reactions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][11]
-
Conditions to Avoid: Keep away from moisture, heat, and sources of ignition.[10][12]
-
Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11][13][14]
Logical Workflow for Risk Assessment
A systematic approach to risk assessment is crucial before any handling of the compound. The following workflow should be adopted.
Caption: Risk Assessment Workflow for Handling this compound.
Exposure Controls: Engineering and Personal Protection
Given the potential for respiratory irritation and the lack of comprehensive toxicity data, stringent exposure controls are mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[15]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use. Employ proper glove removal technique (without touching the outer surface) to avoid skin contact and dispose of contaminated gloves as hazardous waste immediately after use.[10][13]
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. If there is a splash hazard, a face shield should be worn in addition to goggles.[9][11]
-
Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully fastened. Ensure no skin is exposed between the glove and the sleeve.[12]
-
Respiratory Protection: For standard operations within a fume hood, respiratory protection is not typically required. However, in the case of a large spill or ventilation failure, a respirator with appropriate cartridges (e.g., OV/AG/P99 US or ABEK-P2 EU) should be available.[10]
Detailed Protocols for Safe Handling and Storage
Adherence to a meticulous, step-by-step protocol is the key to minimizing exposure and ensuring a safe experimental environment.
Protocol for Handling Solid Compound
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh boats, glassware) and have a designated hazardous waste container ready.
-
Don PPE: Put on all required PPE as described in Section 3.2.
-
Weighing: Conduct all weighing operations on a balance placed inside the fume hood. Use a micro-spatula to carefully transfer the solid, avoiding any actions that could generate dust.
-
Transfers: If transferring the solid to a reaction vessel, do so carefully to prevent dust formation.[10] Tapping the weigh boat gently is preferable to shaking.
-
Dissolution: When dissolving the solid, add the solvent to the vessel containing the solid slowly to avoid splashing.
-
Post-Handling Cleanup: Decontaminate the spatula and work surface. Dispose of any contaminated disposable items (e.g., weigh boats, gloves) in the designated sealed container for hazardous waste.[10]
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[15]
Conditions for Safe Storage
-
Container: Keep the compound in its original, tightly-closed container.[9][11]
-
Environment: Store in a cool, dry, and well-ventilated area designated for chemical storage.[9][11]
-
Segregation: Store away from the incompatible materials listed in Section 2.2.[6][11]
Emergency Procedures: A Validating System of Response
Preparedness is a self-validating system. A clear, logical response plan for foreseeable incidents ensures that personnel are protected and situations are controlled effectively.
Logical Flow for Emergency Response
Caption: Emergency Response Protocol for Incidents Involving this compound.
Detailed First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6][10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][13] In all cases, provide the attending physician with the Safety Data Sheet for the compound.[10]
Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
Waste Identification and Segregation
-
All materials contaminated with this compound, including unused product, spill cleanup materials, and contaminated disposables (gloves, weigh boats), must be treated as hazardous waste.[16]
-
This waste stream should be segregated from other waste types. Specifically, do not mix with incompatible materials like strong acids or bases in the same waste container.[16]
Disposal Protocol
-
Containerization: Collect all waste in a designated, properly labeled, and leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[16] Do not fill the container beyond 90% of its capacity.[16]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The associated hazards (e.g., "Irritant") should also be clearly marked.[16]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from general laboratory traffic.
-
Final Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company.[10][16] Controlled incineration in a facility equipped with an afterburner and scrubber is a common disposal method for such compounds.[10][15]
-
Environmental Precaution: Under no circumstances should this chemical or its waste be allowed to enter drains or sewer systems.[10][15]
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Acros PharmaTech Limited. (2018). SAFETY DATA SHEET - ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate.
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Methodological & Application
Application Note & Synthesis Protocol: Methyl Pyridazine-3-Carboxylate
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine moiety is a privileged scaffold in medicinal chemistry and drug development. As a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for designing bioactive molecules. Pyridazine derivatives exhibit a wide spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-parasitic effects.[1][2] Specifically, pyridazine-3-carboxylic acid and its esters, such as methyl pyridazine-3-carboxylate (CAS No: 34253-02-6), serve as critical intermediates in the synthesis of complex pharmaceutical agents and agrochemicals.[3][4]
This document provides a detailed, field-proven protocol for the synthesis of this compound via the Fischer esterification of pyridazine-3-carboxylic acid. It includes an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, characterization methods, and critical safety considerations tailored for researchers and professionals in organic synthesis and drug discovery.
Synthesis Overview and Reaction Mechanism
The most direct and reliable method for preparing this compound is the acid-catalyzed esterification of pyridazine-3-carboxylic acid with methanol. This classic transformation, known as the Fischer-Speier esterification, utilizes a strong acid catalyst, typically sulfuric acid (H₂SO₄), to achieve high conversion rates.
Overall Reaction Scheme:
Pyridazine-3-carboxylic acidMethanolMethyl pyridazine-3-carboxylateWater
Mechanism of Fischer Esterification
The reaction proceeds through a nucleophilic acyl substitution mechanism. The sulfuric acid catalyst plays a crucial role in activating the carboxylic acid toward nucleophilic attack by the weakly nucleophilic methanol.
-
Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another molecule of the alcohol) to yield the final methyl ester product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.
The following diagram illustrates this mechanistic pathway.
Caption: The Fischer Esterification Mechanism.
Experimental Protocol
This protocol is adapted from the established procedure by Leanza, et al., which has been validated for its reliability and yield.[5]
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier Example | CAS Number |
| Pyridazine-3-carboxylic acid | ≥97% | Sigma-Aldrich | 2164-61-6 |
| Methanol (Absolute) | Anhydrous, ≥99.8% | Fisher Scientific | 67-56-1 |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | J.T. Baker | 7664-93-9 |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | EMD Millipore | 497-19-8 |
| Ethyl Acetate | ACS Grade, ≥99.5% | VWR | 141-78-6 |
| Benzene | ACS Grade, ≥99.0% | Sigma-Aldrich | 71-43-2 |
| Petroleum Ether | ACS Grade | Fisher Scientific | 8032-32-4 |
| Anhydrous Sodium Sulfate | Granular, ≥99.0% | Alfa Aesar | 7757-82-6 |
| Equipment |
| 250 mL Round-bottom flask |
| Reflux condenser with water lines |
| Magnetic stir plate with heating mantle |
| Magnetic stir bar |
| 500 mL Separatory funnel |
| Rotary evaporator |
| Buchner funnel and filter flask |
| Glassware for recrystallization (Erlenmeyer flasks) |
| Standard laboratory glassware (beakers, graduated cylinders) |
| pH paper or pH meter |
Step-by-Step Synthesis Procedure
--- SAFETY FIRST --- This procedure must be performed in a well-ventilated chemical fume hood. Concentrated sulfuric acid is extremely corrosive. Methanol and organic solvents are flammable. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridazine-3-carboxylic acid (10.0 g, 80.6 mmol).
-
Add 100 mL of absolute methanol to the flask. Stir the mixture to form a suspension.
-
Causality Check: Using absolute (anhydrous) methanol is crucial. The reaction produces water as a byproduct; therefore, starting with dry alcohol helps shift the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
-
Catalyst Addition:
-
Place the flask in an ice-water bath to control the initial exothermic reaction.
-
Slowly and carefully, add concentrated sulfuric acid (10 mL) dropwise to the stirring suspension.
-
Expert Insight: The slow addition of the acid while cooling is a critical safety and control step. A rapid addition can cause excessive heat generation, leading to boiling of the methanol and potential splashing of the corrosive mixture.
-
-
Reflux:
-
Remove the flask from the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.
-
Maintain a gentle reflux with continuous stirring for 6 hours.
-
Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes) to confirm the consumption of the starting carboxylic acid.
-
-
Work-up and Neutralization:
-
After 6 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Reduce the volume of the reaction mixture to approximately 30-40 mL using a rotary evaporator.
-
Prepare a cold, saturated solution of sodium carbonate (approx. 200 mL) in a large beaker (e.g., 600 mL).
-
Slowly pour the concentrated reaction mixture into the cold sodium carbonate solution with vigorous stirring. Be prepared for gas (CO₂) evolution.
-
Self-Validation: Continue adding the reaction mixture slowly until the gas evolution ceases. Check the pH of the aqueous solution with pH paper to ensure it is basic (pH > 8). This step neutralizes the sulfuric acid catalyst and deprotonates any remaining carboxylic acid, making the desired ester product the primary species soluble in the organic phase.
-
-
Extraction:
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Extract the aqueous solution with an organic solvent. The original literature uses benzene, but ethyl acetate is a safer and commonly used alternative.[5] Perform the extraction three times (3 x 75 mL).
-
Combine the organic layers in a separate flask.
-
Expert Tip: After each extraction, gently swirl, not vigorously shake, the separatory funnel to avoid the formation of a stable emulsion, which can complicate layer separation.
-
-
Drying and Solvent Removal:
-
Add anhydrous sodium sulfate to the combined organic extracts and swirl. Let it stand for 15-20 minutes until the liquid is clear.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product, which should be a solid or a semi-solid.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent mixture, such as benzene-petroleum ether or absolute ethanol.[5]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Overall Experimental Workflow
Caption: Synthesis workflow for this compound.
Results: Expected Yield and Characterization
-
Yield: A typical yield for this procedure is in the range of 60-70%.[5]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: The reported melting point for the ethyl ester is 68.0-68.5 °C.[5] The melting point for the methyl ester should be determined and compared to literature values if available or used as a benchmark for purity.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet integrating to 3 protons for the methyl ester group (-OCH₃) is expected around 3.9-4.1 ppm.
-
Three aromatic protons on the pyridazine ring will appear in the downfield region (typically 7.5-9.5 ppm) with characteristic doublet of doublets or multiplet splitting patterns.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
A peak for the methyl carbon around 52-55 ppm.
-
A peak for the ester carbonyl carbon around 165-170 ppm.
-
Peaks corresponding to the carbons of the pyridazine ring.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₆H₆N₂O₂ = 138.12 g/mol ).
-
-
Infrared Spectroscopy (FTIR):
-
A strong characteristic absorption band for the ester carbonyl (C=O) stretch will be present around 1720-1740 cm⁻¹.
-
C-O stretching bands will be visible in the 1100-1300 cm⁻¹ region.
-
References
-
Leanza, W. J., Becker, H. J., & Rogers, E. F. (1953). Pyridazinemonocarboxylic Acids and Derivatives. Journal of the American Chemical Society, 75(16), 4086–4087. [Link]
- Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. (2012). Google Patents.
-
Pyridazine-3-carboxylic acid. (n.d.). J&K Scientific LLC. Retrieved January 11, 2026, from [Link]
-
Synthesis and Characterization of Unique Pyridazines. (2021). Liberty University. Retrieved January 11, 2026, from [Link]
Sources
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Methyl Pyridazine-3-carboxylate
Abstract
This comprehensive guide details a reliable and reproducible protocol for the synthesis of Methyl Pyridazine-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The presented method is based on the classic Fischer esterification of Pyridazine-3-carboxylic acid using methanol with a sulfuric acid catalyst. This document provides a step-by-step experimental procedure, an explanation of the chemical principles, safety protocols, and methods for purification and characterization, designed to ensure successful synthesis for researchers in both academic and industrial settings.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine nucleus is a prominent scaffold in a multitude of biologically active compounds.[1] As a π-electron deficient heteroaromatic system, it serves as a crucial pharmacophore in agents developed for oncology, cardiovascular diseases, and as insecticides.[2][3] this compound (CAS No: 34253-02-6) is a particularly valuable derivative, acting as a versatile intermediate for the synthesis of more complex molecules through modification of the ester group.[4][5]
This application note presents a robust and scalable method for the preparation of this compound via the direct acid-catalyzed esterification of Pyridazine-3-carboxylic acid. This approach is chosen for its operational simplicity, high efficiency, and the use of readily available and cost-effective reagents.
Synthetic Strategy: Fischer-Speier Esterification
The selected synthetic route is the Fischer-Speier esterification, a cornerstone reaction in organic synthesis. The reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
Overall Reaction Scheme:
The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This activation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule and deprotonation to yield the final ester product and regenerate the acid catalyst. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield.
Experimental Protocol
This protocol is optimized for a laboratory scale synthesis yielding several grams of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyridazine-3-carboxylic acid | ≥97% | Sigma-Aldrich | CAS: 2164-61-6[6] |
| Methanol (Anhydrous) | ACS Grade | Fisher Scientific | Excess reagent and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | J.T. Baker | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Grade | For neutralization |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Lab Grade | EMD Millipore | Drying agent |
| Petroleum Ether | ACS Grade | Lab Grade | For recrystallization |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser with drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add Pyridazine-3-carboxylic acid (5.0 g, 40.3 mmol).
-
Reagent Addition: Place the flask in an ice-water bath. Add 100 mL of anhydrous methanol to the flask and stir to suspend the acid.
-
Catalyst Introduction: While stirring and maintaining the cold temperature, slowly and carefully add concentrated sulfuric acid (4.0 mL, ~75 mmol) dropwise to the suspension. Causality Note: The slow, cooled addition is critical to safely manage the exothermic heat of dilution of the sulfuric acid.
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Maintain the reflux for 6-8 hours. Causality Note: The prolonged heating provides the necessary activation energy to overcome the reaction barrier and drive the equilibrium towards the ester product, as described in analogous esterifications.[7]
-
Cooling and Concentration: After the reflux period, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately 25-30 mL using a rotary evaporator.
-
Neutralization (Work-up): Carefully pour the concentrated reaction mixture into a beaker containing 150 mL of a cold, saturated aqueous solution of sodium bicarbonate. Perform this step slowly and with stirring to control the effervescence from CO₂ evolution. Continue adding the bicarbonate solution until the pH of the mixture is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Causality Note: The target ester is more soluble in the organic solvent (DCM) than in the aqueous phase, allowing for its efficient separation from inorganic salts and unreacted acid.
-
Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate for 15-20 minutes. Filter the mixture to remove the drying agent.
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a hot mixture of petroleum ether and a minimal amount of a more polar co-solvent like ethyl acetate or absolute ethanol if needed, to obtain the pure this compound as a crystalline solid.[7]
Safety Precautions
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle only within a chemical fume hood.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact. All operations should be performed in a well-ventilated fume hood.
-
Dichloromethane: DCM is a volatile suspected carcinogen. Handle exclusively in a fume hood and wear appropriate gloves.
Quantitative Data Summary
| Parameter | Value | Unit | Moles |
| Pyridazine-3-carboxylic acid | 5.0 | g | 40.3 mmol |
| Methanol | 100 | mL | ~2.47 mol |
| Concentrated H₂SO₄ | 4.0 | mL | ~75 mmol |
| Reaction Time | 6-8 | hours | N/A |
| Reaction Temperature | ~65 (Reflux) | °C | N/A |
| Expected Yield | ~4.0 | g | ~72% |
Note: The expected yield is based on typical outcomes for Fischer esterifications of similar heterocyclic acids. The 64% yield reported for the corresponding ethyl ester serves as a reasonable benchmark.[7]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight (138.12 g/mol ).
-
Melting Point (MP): To assess purity. The literature melting point for the analogous ethyl ester is 68.0-68.5 °C.[7] The methyl ester's melting point should be determined and compared to reference values if available.
-
FTIR Spectroscopy: To confirm the presence of the ester carbonyl group (~1720 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
-
Leanza, W. J., Becker, H. J., & Rogers, E. F. (1953). Pyridazinemonocarboxylic Acids and Derivatives. Journal of the American Chemical Society, 75(16), 4086–4087. Available at: [Link]
-
Zhang, J., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]
-
RLavie. 3-Pyridazinecarboxylic acid methyl ester. RLavie Product Page. Available at: [Link]
-
PubChem. Pyridazine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]
Sources
- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. This compound [synhet.com]
- 5. CAS 34253-02-6|3-Pyridazinecarboxylic Acid Methyl Ester [rlavie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datapdf.com [datapdf.com]
Application Notes & Protocols: Methyl Pyridazine-3-carboxylate as a Versatile Scaffold in Modern Organic Synthesis
Introduction: The Strategic Value of the Pyridazine Core
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemicals.[1][2] Its electron-deficient nature, arising from the electronegativity of the two nitrogen atoms, profoundly influences its reactivity and imparts unique physicochemical properties to its derivatives. This inherent electronic character makes the pyridazine ring an excellent pharmacophore, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets.[1][3]
Methyl pyridazine-3-carboxylate (CAS No: 34253-02-6) emerges as a particularly strategic starting material.[4] The ester moiety at the 3-position provides a versatile handle for a wide range of chemical transformations, including hydrolysis, amidation, and reduction, while the pyridazine ring itself offers multiple sites for functionalization. This dual reactivity allows for the systematic construction of diverse molecular architectures, making it an indispensable tool for generating compound libraries for drug discovery and materials research.[5][6][7]
This document will focus on three key areas of its application: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr), and Derivatization of the Carboxylate Moiety.
Caption: Workflow: this compound as a central hub for diverse synthetic pathways.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation.[8] For pyridazines, these reactions are essential for introducing aryl, heteroaryl, or alkyl substituents, which is often difficult to achieve through classical methods. The Suzuki-Miyaura coupling, in particular, has been successfully applied to halo-pyridazines to generate π-conjugated systems with interesting optical and electronic properties.[9]
Causality Behind the Method: The electron-deficient pyridazine ring is an excellent substrate for oxidative addition to a Pd(0) catalyst, which is the crucial first step in the catalytic cycle. A halogen atom (typically Cl or Br) on the pyridazine ring serves as the necessary leaving group. The subsequent steps of transmetalation with a boronic acid or ester and reductive elimination forge the new C-C bond.
Caption: Diagram: Suzuki-Miyaura cross-coupling on a pyridazine core.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 6-chloropyridazine-3-carboxylate with a generic (hetero)aryl boronic acid, adapted from methodologies reported for similar systems.[8][9]
Materials:
-
Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv)
-
(Hetero)aryl boronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv) as a 2M aqueous solution
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and water for extraction
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 6-chloropyridazine-3-carboxylate (1.0 equiv), the (hetero)aryl boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the organic solvent (e.g., DME) via syringe, followed by the 2M aqueous solution of Na₂CO₃ (2.0 equiv).
-
Expert Insight: The use of a biphasic solvent system with a phase-transfer catalyst can sometimes improve yields, but for many pyridazine substrates, a homogenous co-solvent system like DME/water is sufficient. The base is critical for the transmetalation step of the catalytic cycle.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-substituted this compound product.[9]
| Entry | Aryl Boronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 5 | ~75-85 | [9],[8] |
| 2 | Thiophene-2-boronic acid | 5 | ~70-80 | [9] |
| 3 | 4-Cyanophenylboronic acid | 5 | ~65-75 | [9] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridazine ring is highly activated towards nucleophilic aromatic substitution, especially when a good leaving group (like a halogen) is present at an electron-poor position (e.g., C6).[10] This makes SNAr a cornerstone strategy for introducing nitrogen, oxygen, and sulfur nucleophiles onto the pyridazine scaffold.
Causality Behind the Method: The two ring nitrogens act as powerful electron-withdrawing groups, stabilizing the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions. The reaction is typically regioselective, with nucleophilic attack occurring at the carbon atom bearing the leaving group.[11]
This protocol details the substitution of the chloride in methyl 6-chloropyridazine-3-carboxylate with a methoxy group, a common transformation in the synthesis of pharmaceutical intermediates.[12]
Materials:
-
Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv)
-
Sodium methoxide (NaOMe) (1.5-2.0 equiv)
-
Anhydrous Methanol (MeOH) as the solvent
-
Concentrated Hydrochloric Acid (HCl) for neutralization
-
Ice-water bath
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve methyl 6-chloropyridazine-3-carboxylate (1.0 equiv) in anhydrous methanol.
-
Nucleophile Addition: Add sodium methoxide (1.5 equiv) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Expert Insight: Sodium methoxide serves as both the nucleophile and the base. Using methanol as the solvent ensures a high concentration of the methoxide nucleophile.
-
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice-water bath. Carefully neutralize the excess sodium methoxide by dropwise addition of concentrated HCl until the pH is approximately 6-7.
-
Trustworthiness: This neutralization step is critical. Quenching with acid protonates the excess methoxide and precipitates the product if its solubility is low, or prepares the mixture for extraction.
-
-
Isolation: Remove the methanol under reduced pressure. The resulting residue can be partitioned between water and ethyl acetate. The product is typically extracted into the organic phase.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. The crude product can be recrystallized from a suitable solvent (e.g., methanol/water) or purified by column chromatography to yield pure methyl 6-methoxypyridazine-3-carboxylate.[12]
Carboxylate Group Derivatization: Accessing Amide Libraries
The methyl ester of this compound is a gateway to a vast array of other functional groups. One of the most important transformations in drug discovery is the conversion of esters to amides. Pyridazine-3-carboxamides have been explored as potent and selective agonists for cannabinoid receptor 2 (CB2), highlighting the pharmacological relevance of this scaffold.[6]
Causality Behind the Method: The direct amidation of the methyl ester with an amine is often facilitated by heat or Lewis acid catalysis. Alternatively, a two-step procedure involving saponification of the ester to the corresponding carboxylic acid, followed by amide coupling (e.g., using HATU or EDC as coupling agents), provides a more general and often higher-yielding route.
Caption: Diagram: Two-step ester-to-amide conversion.
This protocol outlines the saponification of the methyl ester to the carboxylic acid, followed by a standard HATU-mediated amide coupling.
Step A: Saponification
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5-2.0 equiv) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Once complete, acidify the mixture to pH ~3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield pyridazine-3-carboxylic acid, which is often used in the next step without further purification.[5][7]
Step B: Amide Coupling
-
Inert Atmosphere: To a solution of pyridazine-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add the desired amine (1.1 equiv), HATU (1.2 equiv), and DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 6-18 hours.
-
Expert Insight: HATU is an efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction.
-
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography or recrystallization to obtain the final pyridazine-3-carboxamide.[6]
References
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]
- Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.Google Patents (CN101508676B).
-
Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. Available at: [Link]
-
Synthesis of Substituted Methyl Pyridazine-4-carboxylates via Cycloaddition of Diazomethane to 2,3-Disubstituted 2-Cyclopropenecarboxylic Acids. ResearchGate. Available at: [Link]
-
Pyridazine-3-carboxylic acid. Chem-Impex. Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]
-
[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central (PMC). Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. PubMed. Available at: [Link]
-
Pyridazine-3-carboxylic acid | 2164-61-6. J&K Scientific LLC. Available at: [Link]
-
Reactions of Tetrazines with Unsaturated Compounds. A New Synthesis of Pyridazines. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Niceritrol. Wikipedia. Available at: [Link]
-
Synthesis of new series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as potential antibacterial agents. PubMed. Available at: [Link]
-
(PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Available at: [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Available at: [Link]
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- 5. chemimpex.com [chemimpex.com]
- 6. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 11. mdpi.com [mdpi.com]
- 12. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Methyl Pyridazine-3-carboxylate
Introduction: The Strategic Importance of Functionalized Pyridazines
The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a hydrogen bond acceptor.[1] Derivatives of this heterocycle are integral to a range of pharmacologically active agents, from cardiovascular and anti-inflammatory drugs to ligands for various central nervous system targets. Consequently, robust and versatile synthetic methods for the late-stage functionalization of the pyridazine core are of paramount importance to researchers, scientists, and drug development professionals.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds.[2] Its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents make it an indispensable tool for constructing complex biaryl and heteroaryl structures.[2][3] This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the Suzuki-Miyaura coupling of aryl and heteroaryl boronic acids with a key pyridazine building block: Methyl 3-halopyridazine-6-carboxylate. While this specific substrate presents unique challenges due to its electronic nature and the presence of a base-sensitive ester, the methodologies outlined herein are designed to be a self-validating system for achieving successful and reproducible couplings.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the methyl 3-halopyridazine-6-carboxylate. This is often the rate-limiting step, particularly with less reactive aryl chlorides, and is facilitated by electron-rich, bulky phosphine ligands.[3] The electron-deficient nature of the pyridazine ring can aid this step.[1]
-
Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex. This step regenerates the boron byproduct and forms a diorganopalladium(II) intermediate. The choice of base and the presence of water can be critical for efficient transmetalation.[4]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is typically fast and irreversible.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of Methyl 3-halopyridazine-6-carboxylate. As with any cross-coupling reaction, optimization for each specific boronic acid partner is recommended.
Causality Behind Experimental Choices
-
Catalyst System: For challenging substrates like electron-deficient heteroaryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos are often required to facilitate the difficult oxidative addition step.[5] Pd(PPh₃)₄ is a reliable, general-purpose catalyst but may require higher temperatures or longer reaction times.
-
Base Selection: The base is crucial for activating the boronic acid. However, strong bases like NaOH or excess K₂CO₃ in aqueous media can lead to the hydrolysis of the methyl ester functionality on the pyridazine ring. Therefore, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred. For particularly sensitive substrates, anhydrous conditions with powdered potassium fluoride (KF) can be effective in activating the boronic acid while minimizing ester hydrolysis.[6]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is standard. Water plays a key role in dissolving the inorganic base and facilitating the formation of the active boronate species.[4] Anhydrous conditions can be employed, particularly with KF, to protect sensitive functional groups.
Protocol 1: Conventional Heating Conditions
This protocol is adapted from established methods for the coupling of similar 3-chloro-pyridazine derivatives.[1]
Workflow Diagram
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
The Pyridazine Nucleus as a Privileged Scaffold in Kinase Inhibitor Design: A Synthetic Guide Using Methyl Pyridazine-3-carboxylate Derivatives
Introduction: The Enduring Pursuit of Kinase Selectivity
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, as well as inflammatory and autoimmune diseases. The development of small molecule kinase inhibitors has revolutionized the treatment paradigms for these conditions. However, the high degree of homology within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities.
In this context, the pyridazine scaffold has garnered substantial interest as a "privileged structure" in medicinal chemistry.[1] This six-membered aromatic heterocycle, containing two adjacent nitrogen atoms, possesses unique physicochemical properties. Its dipole moment, capacity for hydrogen bonding, and ability to modulate pharmacokinetic profiles make it a versatile core for designing potent and selective kinase inhibitors.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing methyl pyridazine-3-carboxylate and its derivatives as key building blocks. We will delve into field-proven synthetic strategies, provide detailed experimental protocols, and discuss the underlying rationale for key experimental choices, with a focus on inhibitors of Tyrosine Kinase 2 (TYK2), Activin-like Kinase 5 (ALK5), and c-Jun N-terminal Kinase 1 (JNK1).
Core Synthetic Strategies: From a Simple Ester to Complex Inhibitors
The journey from this compound to a potent kinase inhibitor typically involves a series of strategic chemical transformations designed to install the necessary pharmacophoric elements for kinase binding. The ester group of this compound serves as a versatile handle for introducing diversity, most commonly through amide bond formation. Furthermore, the pyridazine ring itself can be functionalized, often with halogen atoms, to enable cross-coupling reactions that build molecular complexity.
A prevalent and powerful starting material in this field is methyl 4,6-dichloropyridazine-3-carboxylate . The two chlorine atoms at positions 4 and 6 offer orthogonal reactivity, allowing for sequential and regioselective substitutions to construct the final inhibitor scaffold.
Visualizing the Synthetic Blueprint
The general workflow for elaborating the this compound core into a complex kinase inhibitor is depicted below. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).
Caption: General synthetic workflow for kinase inhibitors.
Application & Protocols: A Focus on Key Kinase Targets
Synthesis of TYK2 Inhibitors
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of pro-inflammatory cytokine signaling, including IL-12, IL-23, and type I interferons.[3][4] Allosteric inhibition of the TYK2 pseudokinase (JH2) domain offers a promising therapeutic strategy for autoimmune diseases.[3][5] The synthesis of potent TYK2 inhibitors often commences with methyl 4,6-dichloropyridazine-3-carboxylate.[3]
Protocol 1: Synthesis of a Dichloropyridazine Carboxamide Intermediate
This protocol outlines the initial hydrolysis of the methyl ester followed by amide coupling, a foundational sequence in the synthesis of many pyridazine-based inhibitors.[3]
-
Step 1: Hydrolysis of Methyl 4,6-dichloropyridazine-3-carboxylate
-
To a solution of methyl 4,6-dichloropyridazine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide monohydrate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, acidify the mixture with 1N HCl to pH ~3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloropyridazine-3-carboxylic acid. This intermediate is often used in the next step without further purification.
-
-
Step 2: Amide Coupling
-
Dissolve the crude 4,6-dichloropyridazine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add the desired amine (e.g., methylamine-d3 hydrochloride, 1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor for the formation of the amide product by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4,6-dichloropyridazine-3-carboxamide.
-
Rationale: The initial hydrolysis is a standard saponification to unmask the carboxylic acid necessary for amide coupling. The choice of HATU as a coupling agent is due to its high efficiency and low rate of racemization for chiral amines. DIPEA is used to neutralize the hydrochloride salt of the amine and the acids formed during the reaction.
Synthesis of ALK5 Inhibitors
Activin-like kinase 5 (ALK5), the type I receptor for transforming growth factor-β (TGF-β), is a serine/threonine kinase implicated in fibrosis and cancer.[2][6] Pyridazine-based ALK5 inhibitors have been developed, often featuring a 4,6-disubstituted core.[2]
Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
This protocol demonstrates the regioselective displacement of one of the chlorine atoms on the pyridazine ring, a key step in building the ALK5 inhibitor scaffold.
-
Step 1: SNAr Reaction
-
In a sealed vessel, dissolve the N-substituted-4,6-dichloropyridazine-3-carboxamide (1.0 eq) and the desired nucleophile (e.g., a substituted aniline, 1.2 eq) in a solvent such as acetonitrile or 2-butanol.
-
Add an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.2 eq) or HCl.
-
Heat the mixture to 100-140 °C for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction.
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography to isolate the monosubstituted product.
-
Rationale: The chlorine at the C4 position of the pyridazine ring is generally more susceptible to nucleophilic attack than the chlorine at C6 due to electronic effects. The use of an acid catalyst can protonate a ring nitrogen, further activating the ring towards nucleophilic substitution.
Synthesis of JNK1 Inhibitors
c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, apoptosis, and inflammation. It is a validated target in oncology.[1][4] The synthesis of JNK1 inhibitors can involve building a 3,6-disubstituted pyridazine core.[4]
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the remaining chloro-substituted position of the pyridazine ring.
-
Step 1: Suzuki-Miyaura Coupling
-
To a degassed mixture of the monosubstituted chloropyridazine intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a solvent system (e.g., 1,4-dioxane and water, 4:1), add a palladium catalyst like Pd(dppf)Cl₂ (0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry, and concentrate.
-
Purify the final compound by flash chromatography or preparative HPLC.
-
Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction, widely used in drug discovery to append diverse aromatic systems.[7] The choice of catalyst and base is crucial for reaction efficiency and can be screened for optimal results.
Quantitative Data and Biological Evaluation
The efficacy of newly synthesized compounds must be quantified through rigorous biological assays. Below is a summary of representative inhibitory activities for pyridazine-based kinase inhibitors and a general protocol for their evaluation.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Reference(s) |
| Pyridazine-carboxamide | TYK2 | 3.2 - 15 | 5 - 30 | [3][5] |
| Aminopyridazine | ALK5 | 10 - 100 | 50 - 500 | [2] |
| Disubstituted Pyridazine | JNK1 | 20 - 150 | 100 - 1000 | [4] |
Protocol 4: General Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general framework for assessing the inhibitory potency of compounds against a target kinase.
-
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., HEPES, MgCl₂, DTT)
-
384-well plates
-
-
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of test compound dilution (or DMSO for control).
-
2 µL of the recombinant kinase solution.
-
2 µL of the substrate/ATP mixture. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
-
Incubation: Incubate the reaction plate at 30°C for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software.
-
Signaling Pathway Context
To appreciate the therapeutic rationale, it is crucial to understand the signaling cascades in which these kinases operate. The diagram below illustrates a simplified representation of the JAK-STAT pathway, which is targeted by TYK2 inhibitors.
Sources
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- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl Pyridazine-3-carboxylate in the Synthesis of Novel Anticancer Agents
Introduction: The Pyridazine Scaffold as a Privileged Motif in Oncology
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, emerging as a "privileged structure" for the development of targeted anticancer therapeutics.[1] Its unique physicochemical properties, including its dipole moment and capacity for hydrogen bonding, render it an ideal scaffold for interacting with the ATP-binding sites of various protein kinases, which are often dysregulated in cancer.[2][3] The pyridazine core can enhance aqueous solubility and modulate metabolic stability, addressing key challenges in drug design.[1] Consequently, a multitude of pyridazine-containing compounds have been investigated and developed as potent inhibitors of critical signaling pathways implicated in tumor growth and proliferation, such as VEGFR, ALK, and c-Met.[2][4][5]
This technical guide focuses on the versatile synthetic intermediate, methyl pyridazine-3-carboxylate , and its activated derivative, methyl 6-chloropyridazine-3-carboxylate , as foundational building blocks for the construction of novel kinase inhibitors. We will provide a detailed exploration of the synthetic rationale, key reaction protocols, and practical insights into the application of these precursors in the synthesis of targeted anticancer agents.
Core Precursor Synthesis: Preparation of Methyl 6-Chloropyridazine-3-carboxylate
The utility of this compound is significantly enhanced by the introduction of a leaving group on the pyridazine ring, which facilitates subsequent nucleophilic aromatic substitution reactions. The 6-chloro derivative is a particularly valuable and widely used intermediate in this regard.[6] A robust and scalable synthesis of methyl 6-chloropyridazine-3-carboxylate has been developed from inexpensive starting materials, such as ethyl levulinate.[6]
The synthetic pathway involves a multi-step process encompassing cyclization, oxidation, and chlorination. While a detailed, multi-step synthesis from simple precursors is beyond the scope of this application note, a common laboratory-scale preparation of the key intermediate, 6-chloropyridazine-3-carboxylic acid, followed by esterification, is presented below. The initial oxidation of a methyl group at the 3-position of a substituted pyridazine is a key transformation.[7]
Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid
This protocol outlines the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid.
Materials:
-
3-chloro-6-methylpyridazine
-
Sulfuric acid (50%)
-
Potassium permanganate
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 3-chloro-6-methylpyridazine (1 eq).
-
Slowly add 50% sulfuric acid while maintaining the temperature below 10 °C.
-
Gradually add potassium permanganate (4 eq) in portions, ensuring the reaction temperature does not exceed 20 °C.
-
After the addition is complete, heat the reaction mixture to 80 °C for 2 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Extract the aqueous solution with ethyl acetate (4 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-chloropyridazine-3-carboxylic acid, which can be purified by recrystallization.[7]
Protocol 2: Esterification to Methyl 6-Chloropyridazine-3-carboxylate
This protocol describes the conversion of 6-chloropyridazine-3-carboxylic acid to its corresponding methyl ester.
Materials:
-
6-chloropyridazine-3-carboxylic acid
-
Methanol
-
Thionyl chloride or a suitable esterification catalyst (e.g., sulfuric acid)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 6-chloropyridazine-3-carboxylic acid (1 eq) in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to afford methyl 6-chloropyridazine-3-carboxylate.[3]
Key Synthetic Transformations for Anticancer Agent Elaboration
Methyl 6-chloropyridazine-3-carboxylate serves as a versatile scaffold that can be elaborated into complex anticancer agents through two primary, orthogonal reaction pathways: nucleophilic aromatic substitution at the C6 position and modification of the methyl ester at the C3 position.
Caption: Synthetic strategy for anticancer agents.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The electron-withdrawing nature of the pyridazine ring and the carboxylate group activates the C6 position for nucleophilic aromatic substitution. This allows for the facile introduction of various amine-containing fragments, which are often crucial for establishing key interactions with the target protein, such as hydrogen bonding with the hinge region of a kinase.
Protocol 3: General Procedure for SNAr with Anilines
This protocol provides a general method for the coupling of methyl 6-chloropyridazine-3-carboxylate with a substituted aniline, a common step in the synthesis of many kinase inhibitors.
Materials:
-
Methyl 6-chloropyridazine-3-carboxylate
-
Substituted aniline (1.1 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
To a flame-dried Schlenk flask, add methyl 6-chloropyridazine-3-carboxylate (1 eq), the substituted aniline (1.1 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the desired 6-anilino-pyridazine-3-carboxylate intermediate.
Causality Behind Experimental Choices:
-
Palladium Catalysis: The use of a palladium catalyst and a suitable phosphine ligand (e.g., Xantphos) is crucial for facilitating the C-N cross-coupling reaction, which might otherwise require harsh reaction conditions.
-
Inert Atmosphere: The exclusion of oxygen and moisture is critical to prevent the degradation of the catalyst and reagents.
-
Base: The base is necessary to neutralize the acid generated during the reaction and to facilitate the catalytic cycle.
Amide Bond Formation from the Methyl Ester
The methyl ester at the C3 position provides a convenient handle for the introduction of further diversity and for modulating the physicochemical properties of the molecule. Conversion of the ester to an amide is a common strategy to introduce additional hydrogen bond donors and acceptors, which can enhance target binding affinity and selectivity.
Protocol 4: General Procedure for Amidation
This protocol describes the conversion of the methyl ester intermediate to a secondary or tertiary amide.
Materials:
-
6-Anilino-pyridazine-3-carboxylate intermediate
-
Amine (primary or secondary) (2-5 eq)
-
Anhydrous solvent (e.g., methanol, ethanol, or aprotic solvent like DMF)
Procedure:
-
Dissolve the 6-anilino-pyridazine-3-carboxylate intermediate (1 eq) in the chosen solvent.
-
Add the desired amine (2-5 eq).
-
Heat the reaction mixture to reflux or stir at an elevated temperature (e.g., 60-80 °C) in a sealed tube.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the final amide product.
Alternative Amidation Methods:
For less reactive amines or to avoid high temperatures, the ester can first be hydrolyzed to the corresponding carboxylic acid, followed by standard peptide coupling reactions (e.g., using HATU, HOBt, and a tertiary amine base).
Application in the Synthesis of Kinase Inhibitors: A Case Study of ALK5 Inhibitors
The transforming growth factor-β (TGF-β) signaling pathway plays a critical role in cancer progression, and inhibitors of the TGF-β type I receptor (ALK5) are of significant therapeutic interest.[2][8] The pyridazine scaffold has been successfully employed in the design of potent ALK5 inhibitors.[2] The synthetic strategy often involves the core principles outlined above: SNAr at the 6-position of a chloropyridazine precursor followed by further functionalization.
Caption: Workflow for ALK5 inhibitor synthesis.
Data Presentation: Representative Anticancer Activity of Pyridazine Derivatives
The following table summarizes the in vitro anticancer activity of representative pyridazine-based compounds, illustrating the potency that can be achieved with this scaffold.
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 11m | CDK2 | T-47D (Breast) | 0.43 | [4] |
| 11m | CDK2 | MDA-MB-231 (Breast) | 0.99 | [4] |
| 5b | VEGFR-2 | HCT-116 (Colon) | Potent | [9] |
| ALK5 Inhibitor (Optimized Hit) | ALK5 | Biochemical Assay | Potent | [2] |
Conclusion and Future Perspectives
This compound and its chlorinated derivative are undeniably powerful and versatile building blocks in the medicinal chemist's toolbox for the synthesis of targeted anticancer agents. The straightforward and often high-yielding protocols for nucleophilic aromatic substitution and amide bond formation allow for the rapid generation of diverse chemical libraries for structure-activity relationship studies. The continued exploration of novel substitution patterns on the pyridazine ring, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
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Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 1925-1932. [Link]
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Abdellatif, K. R. A., et al. (2015). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 63(10), 826-837. [Link]
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Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ResearchGate. [Link]
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Lu, X., & Lu, X. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386. [Link]
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El-Adl, K., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(49), 29339-29355. [Link]
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Abdellatif, K. R. A., et al. (2015). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. [Link]
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El-Sayed, M. A. A., et al. (2018). Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents. Bioorganic Chemistry, 81, 415-429. [Link]
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Al-Ostoot, F. H., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6205. [Link]
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ChemBK. (2024). Methyl 6-chloropyridazine-3-carboxylate. ChemBK. [Link]
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Alegbejo, T. O., Emery, F. S., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-445. [Link]
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Liu, X., et al. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5025-5029. [Link]
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- 9. pubs.acs.org [pubs.acs.org]
The Versatility of the Pyridazine Nucleus: Applications of Methyl Pyridazine-3-carboxylate in Modern Crop Protection
Introduction: The Pyridazine Core as a Privileged Scaffold in Agrochemicals
The relentless challenge of securing the global food supply necessitates the continuous development of innovative and effective crop protection agents. Within the vast landscape of heterocyclic chemistry, the pyridazine nucleus has emerged as a "privileged scaffold"—a core molecular framework that consistently yields compounds with potent biological activities. Pyridazine and its derivatives, particularly pyridazinones, are integral to the design of numerous commercial herbicides, insecticides, and fungicides.[1] Their efficacy stems from the unique electronic and structural properties conferred by the two adjacent nitrogen atoms within the six-membered ring, allowing for precise interactions with a variety of biological targets in pests and weeds.
This guide focuses on the pivotal role of methyl pyridazine-3-carboxylate and its closely related analogues as key chemical intermediates in the synthesis of these vital agricultural tools. While not typically applied directly to crops, this compound serves as a versatile building block, enabling the construction of a diverse array of active ingredients. We will explore the synthetic pathways leading to major classes of pyridazine-based agrochemicals, detail their mechanisms of action, and provide exemplary protocols for their synthesis and biological evaluation. This document is intended for researchers, chemists, and professionals in the agrochemical industry, offering both foundational knowledge and practical, field-proven insights into the application of pyridazine chemistry in crop protection.
I. Herbicidal Applications: Disrupting Essential Plant Processes
Pyridazine-based herbicides are a cornerstone of modern weed management, renowned for their efficacy against a wide range of problematic weeds in various crops. Their modes of action are diverse, primarily targeting photosynthesis and carotenoid biosynthesis—processes fundamental to plant survival.
A. Inhibition of Phytoene Desaturase (PDS): The Bleaching Herbicides
One of the most successful classes of pyridazine herbicides operates by inhibiting phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway.[2] Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By blocking PDS, these "bleaching" herbicides lead to the accumulation of the colorless precursor phytoene and a deficiency of colored carotenoids.[2] This leaves chlorophyll exposed to intense light, resulting in its rapid destruction, cessation of photosynthesis, and ultimately, the death of the weed, which manifests as a characteristic white or bleached appearance.
A prominent example of a PDS-inhibiting herbicide derived from a pyridazinone core is Norflurazon .
The mechanism involves the specific, non-competitive inhibition of the PDS enzyme, which is responsible for converting phytoene into ζ-carotene.[3][4][5] This targeted disruption is highly effective and forms the basis for the potent herbicidal activity of compounds like Norflurazon.
Caption: Mechanism of Norflurazon as a PDS inhibitor.
The synthesis of Norflurazon initiates with the formation of the core pyridazinone ring through the cyclocondensation of mucochloric acid with a substituted hydrazine, followed by amination.[2]
Materials:
-
Mucochloric acid
-
3-(Trifluoromethyl)phenylhydrazine
-
Aqueous sulfuric acid (3M)
-
Acetonitrile
-
Methylamine
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Step 1: Formation of the Dichloropyridazinone Intermediate
-
In a round-bottom flask, dissolve mucochloric acid in 3M sulfuric acid.
-
Slowly add an equimolar amount of 3-(trifluoromethyl)phenylhydrazine to the solution with constant stirring.
-
Heat the mixture to reflux for 4-6 hours to facilitate the cyclocondensation reaction. The product, 4,5-dichloro-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, will precipitate upon cooling.
-
Isolate the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
-
Step 2: Amination to Form Norflurazon
-
Dissolve the dichlorinated intermediate from Step 1 in acetonitrile in a pressure-rated reaction vessel.
-
Add an excess of methylamine (typically as a solution in a suitable solvent).
-
Seal the vessel and heat at a controlled temperature (e.g., 60-80°C) for several hours. The reaction selectively displaces the more reactive chlorine atom at the 5-position.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure Norflurazon.
-
This protocol provides a method to determine the inhibitory activity of a compound against PDS using a cell-free system with recombinant enzymes.[3][6]
Materials:
-
E. coli transformant expressing the phytoene desaturase gene (e.g., from Synechococcus).
-
E. coli transformant capable of producing phytoene.
-
Tris/HCl buffer (0.1 M, pH 8.0) with 5 mM DTT.
-
Test compound (e.g., Norflurazon) dissolved in a suitable solvent (e.g., DMSO).
-
HPLC system with a C18 reverse-phase column.
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare active PDS enzyme and phytoene substrate from the respective E. coli transformants by cell lysis (e.g., French press) and centrifugation to obtain a membrane fraction containing the enzyme and a homogenate containing the substrate.[3]
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the PDS enzyme preparation, the phytoene substrate homogenate, and the test compound at various concentrations.
-
Incubate the mixture at 30°C for 1-2 hours in the dark.
-
-
Extraction and Analysis:
-
Stop the reaction by adding a mixture of acetone and methanol.
-
Extract the carotenoids with petroleum ether/diethyl ether.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Analyze the sample by HPLC to quantify the amounts of phytoene (substrate) and its products (phytofluene and ζ-carotene).
-
-
Data Analysis:
-
Calculate the percent inhibition of PDS activity for each concentration of the test compound compared to a solvent-only control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
B. Inhibition of Photosystem II: Disrupting the Electron Flow
Another major class of pyridazine-based herbicides, including compounds like Pyridate , functions by inhibiting photosynthesis at the Photosystem II (PSII) complex.[7][8]
These herbicides bind to the D1 protein of the PSII complex, specifically at the QB-binding site. This binding event blocks the electron flow from quinone A (QA) to quinone B (QB), effectively halting the entire photosynthetic electron transport chain. The blockage leads to a buildup of highly reactive oxygen species, causing rapid cellular damage, lipid peroxidation, and ultimately, plant death.
Caption: Mechanism of Pyridate as a Photosystem II inhibitor.
This protocol describes a pre-emergence test to evaluate the herbicidal efficacy of test compounds on a common and problematic weed species.[1][9][10]
Materials:
-
Seeds of Barnyardgrass (Echinochloa crus-galli).
-
Pots or trays filled with a standard potting mix.
-
Test compound formulated as a wettable powder (WP) or emulsifiable concentrate (EC).[11]
-
Laboratory sprayer.
-
Growth chamber or greenhouse with controlled temperature and light conditions.
Procedure:
-
Planting:
-
Fill pots with potting mix and sow a predetermined number of barnyardgrass seeds (e.g., 20-30 seeds) per pot at a shallow depth (approx. 1 cm).
-
-
Herbicide Application:
-
Prepare a series of dilutions of the test compound in water to achieve the desired application rates (e.g., in grams of active ingredient per hectare, g a.i./ha).
-
Immediately after sowing, apply the herbicide solutions evenly to the soil surface of the pots using a laboratory sprayer. Include an untreated control (water or formulation blank).
-
-
Incubation:
-
Place the treated pots in a growth chamber or greenhouse under optimal conditions for barnyardgrass germination and growth (e.g., 25-30°C, 16h light/8h dark cycle).
-
Water the pots as needed, taking care not to disturb the treated soil surface.
-
-
Evaluation:
-
After a set period (e.g., 14-21 days), evaluate the herbicidal effect.
-
Assessments can include:
-
Percent emergence: Count the number of emerged seedlings in each pot compared to the untreated control.
-
Growth inhibition: Measure the shoot height and root length of the surviving seedlings.
-
Biomass reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it to determine the dry biomass.
-
Visual injury score: Rate the plants on a scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill).
-
-
-
Data Analysis:
-
Calculate the GR50 (the dose required to cause a 50% reduction in growth) or other relevant efficacy metrics.
-
II. Insecticidal and Acaricidal Applications: Targeting Respiration
The pyridazine scaffold is also prominent in the development of insecticides and acaricides, with Pyridaben being a key example. It is a non-systemic insecticide and acaricide with rapid knockdown and long residual activity.[12]
Mechanism of Action: Mitochondrial Complex I Inhibition
Pyridaben's mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[12][13][14] This blockage disrupts cellular respiration, leading to a rapid depletion of ATP, the primary energy currency of the cell. The resulting energy crisis causes paralysis and death of the target pests, such as mites, aphids, and whiteflies.
Caption: Mechanism of Pyridaben as a Mitochondrial Complex I inhibitor.
Pyridaben can be synthesized through a one-pot reaction involving a dichloropyridazinone intermediate.[12][15]
Materials:
-
4,5-dichloro-2-tert-butyl-3(2H)-pyridazinone
-
p-(tert-butyl)benzyl mercaptan
-
Sodium hydroxide
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Toluene
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend 4,5-dichloro-2-tert-butyl-3(2H)-pyridazinone in toluene.
-
Add p-(tert-butyl)benzyl mercaptan and the phase-transfer catalyst to the suspension.
-
-
Reaction:
-
Add an aqueous solution of sodium hydroxide dropwise to the stirred mixture at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) to obtain pure Pyridaben.
-
This protocol outlines a method to assess the efficacy of a test compound against a common agricultural mite pest.[16][17]
Materials:
-
A healthy culture of two-spotted spider mites (Tetranychus urticae) on a suitable host plant (e.g., bean or cucumber plants).
-
Leaf discs (approx. 2-3 cm in diameter) from the host plant.
-
Petri dishes with a layer of moist cotton or agar to maintain humidity.
-
Test compound dissolved in an appropriate solvent (e.g., acetone-water mixture with a surfactant).
-
A Potter spray tower or similar spraying apparatus.
Procedure:
-
Preparation of Test Arenas:
-
Place a leaf disc, abaxial side up, on the moist cotton or agar in each Petri dish.
-
-
Mite Infestation:
-
Transfer a set number of adult female spider mites (e.g., 20-30) onto each leaf disc using a fine brush.
-
-
Application of Test Compound:
-
Prepare serial dilutions of the test compound.
-
Spray the leaf discs infested with mites with the test solutions using the Potter spray tower to ensure uniform coverage. Include a control group sprayed only with the solvent mixture.
-
-
Incubation:
-
Keep the treated Petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
-
Mortality Assessment:
-
After 24, 48, and 72 hours, count the number of dead mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
-
III. Fungicidal Applications: Combating Plant Pathogens
The pyridazine core is also found in fungicides used to control a variety of plant diseases. For example, derivatives of pyridazine have been developed to combat pathogens like Rhizoctonia solani, which causes sheath blight in rice and root rot in many other crops.
Protocol 6: In Vitro Fungicidal Assay against Rhizoctonia solani
The "poisoned food technique" is a standard method to evaluate the in vitro efficacy of fungicides against mycelial growth.[18][19][20]
Materials:
-
Pure culture of Rhizoctonia solani.
-
Potato Dextrose Agar (PDA) medium.
-
Test compound dissolved in a suitable sterile solvent (e.g., DMSO or acetone).
-
Sterile Petri dishes.
-
Cork borer (5 mm diameter).
-
Incubator.
Procedure:
-
Preparation of Poisoned Medium:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.
-
Cool the medium to about 45-50°C.
-
Add the test compound at various concentrations to the molten PDA to create the "poisoned" medium. Ensure thorough mixing. Include a control plate with PDA and the solvent only.
-
-
Plating:
-
Pour approximately 20 mL of the poisoned PDA into each sterile Petri dish and allow it to solidify.
-
-
Inoculation:
-
From the periphery of an actively growing culture of R. solani, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at an optimal temperature for the fungus (e.g., 25 ± 2°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
-
Evaluation:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average.
-
-
Data Analysis:
-
Calculate the percent inhibition of mycelial growth for each concentration using the following formula:
-
Percent Inhibition = [(C - T) / C] × 100
-
Where C = Average colony diameter in the control plate, and T = Average colony diameter in the treated plate.
-
-
Determine the EC50 value (effective concentration for 50% inhibition) from the dose-response data.
-
IV. Data Summary
The following table summarizes the key characteristics of the example agrochemicals discussed.
| Compound | Class | Target Organism | Mechanism of Action | Typical Application Rate |
| Norflurazon | Herbicide | Broadleaf weeds, Grasses | Phytoene Desaturase (PDS) Inhibition | 0.5 - 2.0 kg a.i./ha |
| Pyridate | Herbicide | Broadleaf weeds | Photosystem II Inhibition | 0.45 - 1.8 kg a.i./ha[7] |
| Pyridaben | Insecticide/Acaricide | Mites, Aphids, Whiteflies | Mitochondrial Complex I Inhibition | 100 - 300 g a.i./ha |
V. Conclusion and Future Outlook
This compound and its derivatives are undeniably central to the development of modern crop protection solutions. The pyridazine scaffold's adaptability allows for the creation of herbicides, insecticides, and fungicides with diverse and highly specific modes of action. The protocols outlined in this guide provide a framework for the synthesis and evaluation of such compounds, from the initial formation of the pyridazine core to the assessment of their biological efficacy.
As the agricultural industry faces mounting pressures from resistance development, regulatory scrutiny, and the need for more sustainable practices, the exploration of novel pyridazine derivatives will continue to be a promising avenue of research. Future work will likely focus on developing compounds with enhanced selectivity, improved environmental profiles, and novel modes of action to overcome existing resistance challenges. The foundational chemistry and methodologies presented here will undoubtedly serve as a valuable resource for the next generation of agrochemical innovation.
References
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AERU. (n.d.). Pyridaben (Ref: BAS 300l). University of Hertfordshire. Retrieved from [Link]
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Chen, L., Pan, M., & Hu, D. (2022). An overview on the green synthesis and removal methods of pyridaben. Frontiers in Chemistry, 10, 975491. [Link]
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Yamamoto, Y., Nishi, Y., Yamasaki, H., Uchida, S., & Ohira, S. (2004). Assay of photoinhibition of photosystem II and protease activity. Methods in Molecular Biology, 274, 217–227. [Link]
- Babli, et al. (2022). Evaluation of Fungicides against Growth of Rhizoctonia solani under in vitro condition. Research Trend.
- Anonymous. (2024). In vitro evaluation of fungicides efficacy against Rhizoctonia solani causing root rot of chilli.
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- Google Patents. (n.d.). Herbicide composition containing pyridate and flufenacet. (CN107751226B).
- Anonymous. (2023). Evaluation of different insecticides against red spider mite, Tetranychus urticae Koch infesting rose.
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- Zhang, D., Wang, J., & Zhang, W. (2025). Case report: pyridaben poisoning induced acute respiratory and circulating failure.
- Balderas, J. C. (2023). Controlling invasive barnyard grass (Echinochloa crus-galli L.) weed growth using rice (Oryza sativa L. var. NSIC RC 218 SR) straw methanolic extract. International Journal of Biosciences, 22(3), 63-75.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
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- Anonymous. (1985). Laboratory Evaluations of Insecticides Against Carmine Spider Mites on Cotton, 1984. Arthropod Management Tests.
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Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from [Link]
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PubChem. (n.d.). Pyridaben. National Institutes of Health. Retrieved from [Link]
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- Asif, M. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
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Sandmann, G., & Mitchell, G. (2001). In vitro inhibition studies of phytoene desaturase by bleaching ketomorpholine derivatives. Journal of Agricultural and Food Chemistry, 49(1), 138-141. [Link]
- Breitenbach, J., et al. (1999). In vitro inhibition of phytoene desaturase (PDS) and-carotene...
- Bazzaz, M. B., & Govindjee. (1972). Inhibition of Photosystem II in Isolated Chloroplasts by Lead. Plant Physiology, 49(5), 820-825.
- Kaji, R., et al. (2022). Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor. Journal of Pesticide Science, 47(3), 133-140.
- Van den Brink, P. J., et al. (1997). Inhibition of photosystem II (PSII) electron transport as a convenient endpoint to assess stress of the herbicide linuron on freshwater plants.
- Patade, V. Y., et al. (2014).
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protocols.io. (2023). Mitochondrial complex activity assays. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
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Topic: Derivatization of Methyl Pyridazine-3-carboxylate for SAR Studies
An Application Note and Protocol Guide
Abstract
The pyridazine ring is a privileged scaffold in medicinal chemistry, characterized by a unique arrangement of nitrogen atoms that imparts specific physicochemical properties beneficial for drug design, such as modulating polarity and engaging in hydrogen bonding.[1][2] Methyl pyridazine-3-carboxylate serves as a versatile starting material for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. Its structure presents two primary handles for chemical modification: the ester at the C3 position and the electron-deficient aromatic ring system. This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this core, focusing on three principal pathways: (A) Amide Scaffolding via Ester Hydrolysis , (B) C-C Bond Formation via Palladium-Catalyzed Cross-Coupling , and (C) Nucleophilic Aromatic Substitution (SNAr) . Each protocol is designed to be self-validating, with integrated checkpoints for reaction monitoring and characterization, ensuring the generation of high-quality, structurally verified compound libraries for accelerating drug discovery programs.
Introduction: The Strategic Value of the Pyridazine Core
Pyridazine-containing molecules are integral components of several approved therapeutic agents, demonstrating their value in targeting a range of biological pathways.[1][3] The adjacent nitrogen atoms create a significant dipole moment and act as hydrogen bond acceptors, which can be crucial for molecular recognition at a biological target.[1] SAR studies are the cornerstone of medicinal chemistry, systematically modifying a lead compound's structure to map the chemical space required for optimal potency, selectivity, and pharmacokinetic properties.
This compound is an ideal starting point for such studies due to its synthetic tractability. This guide moves beyond simple procedural lists to explain the causality behind each synthetic choice, empowering researchers to not only execute these reactions but also to rationally design subsequent library generations.
Caption: High-level derivatization workflows.
Strategy A: C3-Amide Scaffolding via Ester Hydrolysis & Amide Coupling
Scientific Rationale & Expertise
Modification of the C3 position is the most direct approach for SAR exploration. The conversion of the methyl ester to a diverse library of amides is a classic medicinal chemistry tactic. This strategy allows for the systematic probing of a target's binding pocket by introducing a wide variety of R-groups. Amide N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, while the attached substituent can modulate properties like lipophilicity, size, and electrostatic interactions.[1][4]
The process is a robust two-step sequence:
-
Saponification: The chemically stable methyl ester is first hydrolyzed to the corresponding carboxylic acid. This intermediate is now "activated" for coupling reactions.
-
Amide Coupling: The carboxylic acid is coupled with a primary or secondary amine using a suitable coupling agent to form the stable amide bond.
Detailed Protocols
Caption: Workflow for C3-Amide Synthesis.
Protocol 2.2.1: Saponification to Pyridazine-3-carboxylic acid
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v), cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add lithium hydroxide (LiOH, 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane) until the starting material spot is consumed (typically 2-4 hours).
-
Work-up and Isolation:
-
Concentrate the reaction mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH ~3-4 using 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield pyridazine-3-carboxylic acid as a solid.
-
Protocol 2.2.2: Amide Bond Formation with Benzylamine (Example)
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve pyridazine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the activated acid mixture.
-
Reaction Execution: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-benzylpyridazine-3-carboxamide.
-
Trustworthiness: A Self-Validating System
-
Reaction Monitoring: TLC is critical. The carboxylic acid intermediate should have a lower Rf than the starting ester, and the final amide product will have an Rf that varies based on the amine used. LC-MS can provide definitive confirmation of product mass during reaction monitoring.
-
Structural Confirmation: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). In the ¹H NMR of the N-benzylamide, expect to see the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a benzylic CH₂ doublet and a broad N-H triplet, in addition to the characteristic pyridazine and phenyl protons.
| Coupling Reagent | Common Name | Advantages | Considerations |
| HATU / HBTU | Aminium-based | High efficiency, fast reaction times, low epimerization.[5] | More expensive, can be sensitive to moisture. |
| EDC / DCC | Carbodiimides | Cost-effective, widely used. | Can cause racemization in chiral substrates; DCC produces a urea byproduct that requires filtration.[6] |
| MsCl / NMI | - | Effective for electron-deficient amines where other reagents fail.[7] | Requires careful control of stoichiometry and temperature. |
Strategy B: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Scientific Rationale & Expertise
To explore SAR beyond the C3 vector, modifications to the pyridazine ring itself are necessary. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds, allowing the introduction of a vast array of aryl and heteroaryl moieties.[8][9] This strategy is ideal for probing larger pockets, exploring π-stacking interactions, and significantly altering the overall topology and electronic properties of the molecule.
The reaction requires a halogenated pyridazine as a coupling partner. The electron-deficient nature of the pyridazine ring facilitates its halogenation, typically at a position ortho or para to a nitrogen atom. For the 3-substituted pyridazine core, the C6 position is a common and synthetically accessible site for halogenation.
Detailed Protocols
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pyridazine-3-carboxamide via Methyl Pyridazine-3-carboxylate
Introduction: The Significance of the Pyridazine-3-carboxamide Scaffold
The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a valuable component in designing molecules with specific target interactions.[1] Pyridazine-3-carboxamide, in particular, serves as a crucial building block for a range of pharmacologically active compounds, including inhibitors of enzymes like stearoyl-coenzyme A desaturase-1 (SCD1), which are implicated in metabolic disorders and cancer.[1]
This comprehensive guide provides a detailed technical overview and validated protocols for the synthesis of Pyridazine-3-carboxamide, starting from the readily accessible precursor, Pyridazine-3-carboxylic acid. The synthetic strategy involves a two-step process: the esterification of the carboxylic acid to its corresponding methyl ester, followed by amidation. We will explore the mechanistic underpinnings of these transformations, discuss the rationale behind the chosen reaction conditions, and provide detailed, step-by-step protocols suitable for implementation in a research or drug development laboratory.
Overall Synthetic Scheme
The preparation of Pyridazine-3-carboxamide is efficiently achieved through a two-stage process, beginning with the synthesis of the key intermediate, Methyl pyridazine-3-carboxylate. This intermediate is then converted to the final product via ammonolysis.
Caption: Overall workflow for the synthesis of Pyridazine-3-carboxamide.
Part 1: Synthesis of the Precursor - this compound
The initial step in this synthetic sequence is the conversion of Pyridazine-3-carboxylic acid to its methyl ester. This transformation is crucial as it activates the carboxyl group for the subsequent nucleophilic substitution by ammonia. The most common and efficient method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis.[2][3][4]
Mechanistic Insight: Fischer-Speier Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.
The equilibrium nature of the reaction necessitates strategies to drive it towards the product side. In this protocol, using methanol as the solvent provides a large excess of the alcohol, shifting the equilibrium to favor ester formation in accordance with Le Châtelier's principle.[2]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol 1: Esterification of Pyridazine-3-carboxylic Acid
This protocol is adapted from a standard Fischer esterification procedure for heteroaromatic carboxylic acids.[5][6]
Materials:
-
Pyridazine-3-carboxylic acid (1.0 eq)
-
Methanol (reagent grade, used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Pyridazine-3-carboxylic acid (1.0 eq). Add a sufficient volume of methanol to dissolve the acid and act as the solvent (e.g., 10 mL of methanol per gram of carboxylic acid).
-
Acid Catalysis: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq or a few drops) to the mixture. The addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-6 hours).
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Reduce the volume of the solvent using a rotary evaporator. c. Dilute the residue with ethyl acetate and transfer it to a separatory funnel. d. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the remaining acid. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently. e. Wash the organic layer sequentially with water and then brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Part 2: Synthesis of Pyridazine-3-carboxamide from its Methyl Ester
The conversion of this compound to Pyridazine-3-carboxamide is achieved through ammonolysis, a reaction where the ester is treated with ammonia.[7] This process is another example of a nucleophilic acyl substitution reaction.
Mechanistic Insight: Ammonolysis of an Ester
The mechanism of ammonolysis is analogous to ester hydrolysis.[7]
-
Nucleophilic Attack: Ammonia, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a zwitterionic tetrahedral intermediate, which quickly transfers a proton to form a neutral tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (⁻OCH₃) as a leaving group.
-
Proton Transfer: The released methoxide is a strong base and deprotonates the newly formed protonated amide, yielding the final amide product and methanol.
The reactivity in ammonolysis is influenced by the stability of the leaving group. While methoxide is not an ideal leaving group, the reaction can be driven to completion by using a high concentration of ammonia and/or elevated temperatures.[8][9]
Two effective protocols are presented below: a high-pressure method suitable for rapid, small-scale synthesis, and an atmospheric pressure method that is often more convenient for larger-scale preparations.
Experimental Protocol 2A: High-Pressure Ammonolysis
This method utilizes elevated temperature and pressure to accelerate the reaction, making it highly efficient.
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (25-30% solution)
-
Methanol or Ethanol
-
High-pressure reaction vessel (autoclave)
-
Stirring mechanism for the vessel
-
Heating system for the vessel
Procedure:
-
Charging the Vessel: In a high-pressure reaction vessel, place this compound (1.0 eq).
-
Adding Reagents: Add a suitable solvent such as methanol or ethanol, followed by the aqueous ammonia solution. The volume of the reagents should not exceed the recommended capacity of the vessel.
-
Sealing and Purging: Seal the vessel according to the manufacturer's instructions. It is good practice to purge the vessel with an inert gas like nitrogen to remove air.
-
Reaction: Heat the sealed vessel to 80-100°C with vigorous stirring. Maintain this temperature for 4-6 hours. Safety Note: All high-pressure reactions should be conducted behind a blast shield, and the pressure within the vessel should be monitored.
-
Cooling and Isolation: a. After the reaction is complete, cool the vessel to room temperature, and then further cool in an ice bath to ensure complete precipitation of the product. b. Carefully vent the vessel and open it in a well-ventilated fume hood. c. Collect the precipitated solid by filtration. d. Wash the solid with cold water and dry under vacuum to obtain Pyridazine-3-carboxamide.
Experimental Protocol 2B: Atmospheric Pressure Ammonolysis
This method avoids the need for specialized high-pressure equipment and can be more easily scaled up. It relies on a continuous supply of ammonia gas into a heated solution of the ester.
Materials:
-
This compound (1.0 eq)
-
Methanol (anhydrous)
-
Ammonia gas
-
Gas dispersion tube (sparger)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas dispersion tube, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Reaction: Heat the solution to a gentle reflux. Once refluxing, begin to bubble ammonia gas through the solution via the gas dispersion tube.
-
Monitoring: Continue bubbling ammonia through the hot solution for 6-8 hours. The reaction can be monitored by TLC. As the reaction progresses, the product may begin to precipitate from the solution.
-
Isolation: a. Stop the flow of ammonia and turn off the heat. Allow the mixture to cool to room temperature. b. If a significant amount of precipitate has formed, cool the flask in an ice bath for 30-60 minutes to maximize precipitation. c. Collect the solid product by filtration. d. Wash the filter cake with a small amount of cold methanol and dry under vacuum to yield Pyridazine-3-carboxamide.
Data Summary and Characterization
The following table summarizes the key physical and analytical data for the starting material, intermediate, and final product.
| Compound | Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | Expected ¹H NMR Signals (DMSO-d₆) | Expected IR Bands (cm⁻¹) |
| Pyridazine-3-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 200-209 | ~13.5 (br s, 1H, COOH), 9.4 (dd, 1H), 8.3 (dd, 1H), 7.9 (dd, 1H) | 3100-2500 (br, O-H), ~1700 (C=O), ~1600 (C=N) |
| This compound | C₆H₆N₂O₂ | 138.12 | ~68[5] | 9.4 (dd, 1H), 8.3 (dd, 1H), 7.9 (dd, 1H), 3.9 (s, 3H, OCH₃) | ~3050 (Ar C-H), ~1720 (C=O, ester), ~1600 (C=N) |
| Pyridazine-3-carboxamide | C₅H₅N₃O | 123.11 | 182-183[5] | 9.3 (dd, 1H), 8.2 (br s, 1H, NH), 8.1 (dd, 1H), 7.8 (dd, 1H), 7.7 (br s, 1H, NH) | ~3400 & ~3200 (N-H), ~1670 (C=O, amide I), ~1600 (N-H bend, amide II) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. IR frequencies are characteristic ranges.
Conclusion
The synthesis of Pyridazine-3-carboxamide from this compound is a robust and reliable transformation that is fundamental to the construction of more complex, biologically active molecules. This guide has provided two well-defined protocols for the critical amidation step, catering to different laboratory capabilities and scale requirements. By understanding the underlying reaction mechanisms and the rationale for the chosen experimental conditions, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound, ensuring high purity for subsequent applications in drug discovery and development.
References
- Lebrasseur, N., & Pipelier, M. (1953). Pyridazinemonocarboxylic Acids and Derivatives. Journal of the American Chemical Society, 75(21), 5489-5490.
- Gaina, C., et al. (2025). Pyridazine‐3(2H)‐one derived drugs, synthesis of 4,5‐dihydropyridazine‐3(2H). ChemistrySelect.
-
Stenutz, R. pyridine-3-carboxamide. [Link]
-
Wikipedia contributors. (2023, December 27). Ammonolysis. In Wikipedia, The Free Encyclopedia. [Link]
- World Intellectual Property Organization. (2001).
- European Patent Office. (2004).
-
Chemistry Steps. Fischer Esterification. [Link]
- Sanyal, T., & Yoshida, S. (1959). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. CHEMICAL & PHARMACEUTICAL BULLETIN, 7(2), 126-130.
- Barrow, J. C. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 10(11), 1395–1411.
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
- Barrow, J. C. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Future medicinal chemistry, 10(11), 1395-1411.
- Griffin, J., Atherton, J. H., & Page, M. I. (2013). The ammonolysis of esters in liquid ammonia. Journal of physical organic chemistry, 26(12), 1032-1037.
- Griffin, J., Atherton, J. H., & Page, M. I. (2013). The Ammonolysis of Esters in Liquid Ammonia. J. Phys.Org. Chem., 26, 1032-1037.
-
ChemSynthesis. 3-(benzylamino)-4-pyridazinecarboxamide. [Link]
- Laidler, K. J. (1950). The influence of pressure on the kinetics of the alkaline hydrolysis of esters and amides. The Journal of Chemical Physics, 18(12), 1612-1616.
- Vandekerckhove, B., et al. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering, 10, 1887-1896.
- De Borggraeve, W. M., et al. (2022).
- Wang, Y., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega, 6(44), 29598-29606.
-
ResearchGate. FT-IR spectrum of the pyrazoline carboxamide compound. [Link]
- Google Patents. (2009). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. CN101508676B.
-
Center for Molecular Modeling. Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. [Link]
-
NIST. 3-Pyridinecarboxaldehyde. [Link]
-
Chemcd. 6-amino-n-[2-(pyridin-3-yl)ethyl]pyridazine-3-carboxamide. [Link]
- Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Wikipedia. (2023). Ammonolysis. [Link]
- Wang, Y., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega, 6(44), 29598-29606.
-
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
- European Patent Office. (2004).
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- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datapdf.com [datapdf.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Ammonolysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Scale-up Synthesis of "Methyl pyridazine-3-carboxylate" Derivatives
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Methyl pyridazine-3-carboxylate and its derivatives, in particular, serve as crucial intermediates in the synthesis of compounds targeting a wide range of diseases, including cancer and hypertension.[3][4] Transitioning the synthesis of these vital heterocycles from the laboratory bench to a pilot or industrial scale presents significant challenges, including thermal management, mass transfer limitations, and the need for robust, safe, and cost-effective processes.[][6][7] This document provides a detailed guide for the scale-up synthesis of this compound derivatives, focusing on the practical application of chemical engineering principles and modern process control strategies. We present a comprehensive, step-by-step protocol for the kilogram-scale synthesis of Methyl 6-chloropyridazine-3-carboxylate, a key building block, and discuss critical aspects of process optimization, safety, and quality control.
Introduction: The Strategic Importance of Pyridazines in Drug Discovery
Nitrogen-containing heterocycles are foundational to modern drug design, with an estimated 59% of FDA-approved small-molecule drugs featuring at least one such ring system. Among these, the 1,2-diazine (pyridazine) nucleus is of significant interest due to its unique electronic properties and ability to act as a versatile scaffold for engaging with biological targets.[1][8][9] The development of scalable synthetic routes is paramount for advancing pyridazine-containing drug candidates from discovery to clinical evaluation.
However, synthetic routes that are efficient on a gram scale often prove impractical for larger quantities.[7] Challenges in scaling heterocyclic synthesis include:
-
Exothermic Reactions: Many reactions, such as oxidations or nitrations, can generate significant heat, posing a risk of thermal runaway in large reactors if not properly managed.[][10]
-
Reagent Cost and Safety: Lab-scale syntheses may employ expensive, hazardous, or stoichiometrically-used reagents that are unsuitable for industrial production.[7]
-
Purification: Chromatographic purification, a mainstay in research labs, is often economically and logistically unfeasible at scale. Robust crystallization or extraction methods are required.[][11]
This guide addresses these challenges by providing a framework for logical process development and scale-up, using a representative pyridazine derivative as a practical example.
Synthetic Strategies for the Pyridazine Core
The construction of the pyridazine ring can be achieved through several established synthetic strategies. The choice of route for scale-up depends on factors such as starting material availability, overall yield, atom economy, and process safety.
A prevalent and robust method involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine or its derivatives.[12] This approach forms the heterocyclic ring in a single, often high-yielding step. Other notable methods include Diels-Alder cycloadditions and intramolecular cyclizations of unsaturated hydrazones.[2][13] For the synthesis of the target intermediate, Methyl 6-chloropyridazine-3-carboxylate, a practical industrial route begins with the functionalization of a pre-formed pyridazine ring. A common starting material is 3-chloro-6-methylpyridazine, which undergoes oxidation followed by esterification.[4]
Caption: General workflow for pyridazine synthesis.
Core Principles for Successful Scale-Up
Transitioning a synthesis from bench to reactor requires a shift in mindset, prioritizing safety, robustness, and process control.
-
Thermal Management: Exothermic reactions must be controlled. The use of jacketed reactors with efficient heat-exchange fluids is essential. Reagents are often added slowly and controllably to manage the rate of heat generation, preventing dangerous temperature spikes.[10]
-
Mass Transfer and Mixing: In heterogeneous reactions (e.g., solid-liquid), efficient agitation is critical to ensure reactants are in contact. The choice of impeller type and agitation speed must be optimized to prevent solids from settling and to ensure uniform temperature distribution.[10]
-
Process Analytical Technology (PAT): Modern scale-up heavily relies on PAT to monitor reactions in real-time.[14][15] Tools like in-situ Fourier-Transform Infrared (FTIR) spectroscopy can track the consumption of reactants and formation of products, providing a precise indication of reaction completion and helping to identify the formation of impurities.[16][17] This data-rich approach allows for better control over Critical Process Parameters (CPPs) to ensure consistent product quality.[18]
-
Solvent Selection: An ideal solvent for scale-up should have a high boiling point for safety, be easily recoverable, have low toxicity, and effectively dissolve reactants while allowing the product to crystallize upon cooling.
-
Continuous Flow Chemistry: For certain reactions, particularly those that are highly exothermic or involve unstable intermediates, continuous flow reactors offer significant advantages in safety and control over traditional batch processing.[19][20] The small reactor volume at any given time minimizes the risk associated with potential runaway reactions.[21]
Detailed Scale-Up Protocol: Synthesis of Methyl 6-chloropyridazine-3-carboxylate
This protocol details a two-step process for the synthesis of Methyl 6-chloropyridazine-3-carboxylate on a ~1 kg scale, starting from 3-chloro-6-methylpyridazine.
Step 1: Oxidation of 3-chloro-6-methylpyridazine
This step converts the methyl group on the pyridazine ring to a carboxylic acid using a strong oxidizing agent.
Reaction Scheme: 3-chloro-6-methylpyridazine + KMnO₄ → 6-chloropyridazine-3-carboxylic acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
|---|---|---|---|---|
| 3-chloro-6-methylpyridazine | 128.56 | 1.00 kg | 7.78 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 7.5 L | - | - |
| Potassium Permanganate (KMnO₄) | 158.03 | 4.90 kg | 31.0 | 4.0 |
| Deionized Water | 18.02 | ~50 L | - | - |
| Sodium Metabisulfite | 190.11 | As needed | - | - |
| Ethyl Acetate | 88.11 | ~20 L | - | - |
Protocol:
-
Reactor Setup: Charge a 100 L jacketed glass-lined reactor with 7.5 L of 98% sulfuric acid. Begin agitation and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Substrate Addition: Slowly add 1.00 kg (7.78 mol) of 3-chloro-6-methylpyridazine to the cold sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition.
-
Oxidant Addition: Begin the portion-wise addition of 4.90 kg (31.0 mol) of potassium permanganate. CAUTION: This addition is highly exothermic. Add the KMnO₄ in small portions (~250 g) over 4-6 hours, carefully monitoring the internal temperature and maintaining it between 20-25 °C. Do not allow the temperature to exceed 30 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 25 °C for an additional 2 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots, quenching them carefully, and analyzing by HPLC or TLC to confirm the disappearance of the starting material.
-
Quenching: In a separate vessel, prepare ~40 L of ice water. Very slowly and carefully, transfer the reaction mixture into the ice water with vigorous stirring. The temperature of the quench pot should be kept below 20 °C.
-
Manganese Dioxide Removal: The brown manganese dioxide precipitate can be filtered off. Alternatively, add sodium metabisulfite portion-wise until the mixture becomes a clear, colorless solution to reduce excess permanganate and manganese dioxide.
-
Extraction: Transfer the aqueous solution to a suitable liquid-liquid extractor. Extract the product with ethyl acetate (4 x 5 L).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloropyridazine-3-carboxylic acid as a solid. The product is often used in the next step without further purification.
Step 2: Esterification to Methyl 6-chloropyridazine-3-carboxylate
This is a standard Fischer esterification to form the methyl ester.
Reaction Scheme: 6-chloropyridazine-3-carboxylic acid + CH₃OH --[H⁺]--> Methyl 6-chloropyridazine-3-carboxylate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
|---|---|---|---|---|
| 6-chloropyridazine-3-carboxylic acid | 158.54 | ~1.23 kg (crude) | 7.78 | 1.0 |
| Methanol | 32.04 | 12 L | - | - |
| Sulfuric Acid (98%) | 98.08 | 120 mL | ~2.2 | 0.28 |
| Saturated Sodium Bicarbonate | - | ~10 L | - | - |
| Deionized Water | 18.02 | ~20 L | - | - |
Protocol:
-
Reactor Setup: Charge a 50 L reactor with the crude 6-chloropyridazine-3-carboxylic acid from the previous step and 12 L of methanol.
-
Catalyst Addition: Cool the mixture to 10-15 °C and slowly add 120 mL of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux (~65 °C) and maintain for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC until the starting carboxylic acid is consumed (<1%).
-
Solvent Removal: Cool the reaction mixture to 30 °C and remove approximately 70-80% of the methanol under reduced pressure.
-
Work-up: Slowly add the remaining reaction slurry to 20 L of cold water. A precipitate will form.
-
Neutralization: Carefully add saturated sodium bicarbonate solution until the pH of the slurry is 6-7.
-
Isolation: Filter the solid product, wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield Methyl 6-chloropyridazine-3-carboxylate.
Process Control and Quality Assurance
A robust process requires defined control points and analytical specifications to ensure batch-to-batch consistency.
Caption: Scale-up workflow with critical quality control points.
Final Product Specifications:
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR |
| Purity | ≥ 98.0% | HPLC |
| Melting Point | 148-151 °C[4] | Melting Point Apparatus |
| Residual Solvents | Per ICH guidelines | GC-HS |
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Incomplete Oxidation | Insufficient oxidant; Low reaction temp.; Poor mixing | Add additional KMnO₄; Increase reaction time/temp.; Increase agitation speed. |
| Step 1: Low Yield | Product loss during extraction; Inefficient quench | Perform additional extractions; Ensure quench temperature is maintained low. |
| Step 2: Incomplete Esterification | Insufficient catalyst; Water in reaction; Not enough time | Add more H₂SO₄; Use anhydrous methanol; Extend reflux time. |
| Final Product: Fails Purity | Incomplete reaction; Side products from oxidation | Re-evaluate reaction conditions; Purify via recrystallization from a suitable solvent (e.g., methanol/water). |
Safety is Paramount
Scaling up chemical synthesis magnifies potential hazards. A thorough safety review is mandatory before commencing any work.
-
Chemical Hazards:
-
Potassium Permanganate: A strong, corrosive oxidizer. Avoid contact with combustible materials.
-
Sulfuric Acid: Highly corrosive. Causes severe burns. Reacts exothermically with water.
-
Organic Solvents: Ethyl acetate and methanol are flammable. Handle away from ignition sources and in well-ventilated areas.[22]
-
-
Process Hazards:
-
Exotherms: The oxidation step generates significant heat. Strict temperature control and a robust cooling system are non-negotiable to prevent a thermal runaway.[]
-
Gas Evolution: Quenching the oxidation reaction may release oxygen. Ensure adequate ventilation and pressure relief on the reactor.
-
-
Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, flame-retardant lab coats, and appropriate chemical-resistant gloves must be worn.[22]
-
Engineering Controls: All operations should be conducted in a designated chemical process area with appropriate ventilation (e.g., fume hoods or walk-in hoods) and access to emergency equipment like safety showers and eyewash stations.[22]
Conclusion
The successful scale-up synthesis of this compound derivatives is an exercise in applied chemical engineering, process control, and rigorous safety management. By moving beyond simple procedural recitation to a deep understanding of the underlying principles of thermal management, mass transfer, and real-time analytics, researchers can effectively bridge the gap between laboratory discovery and the production of kilogram quantities of material. The detailed protocol and guiding principles presented herein provide a solid foundation for developing safe, reliable, and scalable processes for this important class of pharmaceutical intermediates.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Scaled-Up Synthesis of N-pyridazin-4-ylnitramide.
- BOC Sciences. (n.d.). Advanced Strategies in Heterocyclic Compound Synthesis.
- ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- ACS Publications. (2021). Flow Hydrodynamics in Pyridine Synthesis Coupled Reactor Feed Injection Zones. Industrial & Engineering Chemistry Research.
- Google Patents. (n.d.). EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- National Institutes of Health (NIH). (2025).
- ACS Publications. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
- RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- ResearchGate. (2025). (PDF)
- Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
- Innopharma Technology. (n.d.). Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry.
- MDPI. (2022).
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
- Lirias. (n.d.).
- MDPI. (2023).
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- RSC Publishing. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering.
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ResearchGate. (2025). Synthesis of[][10][21]triazolo[4,3-b]pyridazine-3-carboxylic acids.
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- National Institutes of Health (NIH). (n.d.).
- AAPS PharmSciTech. (2006).
- PubMed. (2009). A novel and convenient protocol for synthesis of pyridazines. Organic Letters.
- YouTube. (2014).
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- Google APIs. (2013). US 2013/0178478 A1.
- BLD Pharm. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- ACS Publications. (2025).
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Application Notes & Protocols: Advanced Functionalization Techniques for Methyl Pyridazine-3-carboxylate
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Preamble: The Pyridazine Scaffold in Modern Chemistry
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique physicochemical properties—including a high dipole moment, robust hydrogen bonding capacity, and a less lipophilic nature compared to a phenyl ring—make it an attractive component in drug design.[2] Methyl pyridazine-3-carboxylate, in particular, serves as a versatile building block, offering multiple sites for synthetic elaboration. The electron-withdrawing nature of both the diazine core and the carboxylate group creates a unique electronic landscape that dictates the strategy for its functionalization. This guide provides an in-depth exploration of key techniques to modify this scaffold, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridazine Diversification
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for installing carbon-carbon and carbon-heteroatom bonds onto the pyridazine nucleus.[4][5] These methods typically require a halogenated precursor, such as Methyl 6-chloro- or 6-bromopyridazine-3-carboxylate, which can be prepared from commercially available starting materials.[6][7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is exceptionally robust for creating biaryl structures. The choice of catalyst, ligand, and base is critical for achieving high efficiency.
Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the halo-pyridazine, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the catalyst. The ligand stabilizes the palladium center and modulates its reactivity, while the base is crucial for activating the boronic acid to facilitate transmetalation.
Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [7][8]
-
Vessel Preparation: To a flame-dried reaction vessel, add methyl 6-bromopyridazine-3-carboxylate (1.0 equiv), the desired (hetero)aryl boronic acid (1.2 equiv), and a base such as sodium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, such as a 4:1 mixture of 1,2-dimethoxyethane (DME) and water. Purge the vessel with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Sonogashira and Buchwald-Hartwig Couplings
Similar principles apply to other cross-coupling reactions. The Sonogashira coupling introduces alkyne moieties using a palladium catalyst and a copper(I) co-catalyst, while the Buchwald-Hartwig amination is the premier method for forming C-N bonds, crucial for introducing amine functionalities commonly found in pharmaceuticals.[8][9]
| Reaction Type | Coupling Partner | Typical Catalyst System | Key Application |
| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄ + Na₂CO₃ | Aryl/heteroaryl installation[10] |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ + CuI + Amine base | Alkyne installation[8] |
| Buchwald-Hartwig | Amine (1° or 2°) | Pd₂(dba)₃ + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) | C-N bond formation[9] |
| Table 1. Comparison of Key Palladium-Catalyzed Cross-Coupling Reactions. |
Direct C-H Functionalization: An Atom-Economical Approach
Transition-metal-catalyzed C–H functionalization has emerged as a powerful strategy that avoids the pre-functionalization (e.g., halogenation) of the starting material.[11] This approach offers significant advantages in terms of atom economy and step efficiency. For the pyridazine core, these reactions often rely on a directing group to achieve regioselectivity.
Causality and Mechanistic Insight: The pyridazine nitrogen atoms can act as coordinating groups, directing a transition metal catalyst (e.g., Palladium, Ruthenium) to an adjacent C-H bond.[12] This chelation-assisted cleavage of the C-H bond forms a metallacyclic intermediate, which then reacts with a coupling partner (e.g., an alkyne or aryl halide) before the catalyst is regenerated. The inherent electronic properties and steric environment of the this compound substrate will heavily influence which C-H bond is most susceptible to activation.
Protocol 2: Ruthenium-Catalyzed C-H Alkenylation (Generalized) [11]
-
Vessel Preparation: In a sealed tube under an argon atmosphere, combine the pyridazine substrate (1.0 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol%), an oxidant/additive such as Cu(OAc)₂ (1.5 equiv), and a silver salt like AgSbF₆ (20 mol%).
-
Reagent Addition: Add a suitable solvent (e.g., 1,4-dioxane) followed by the alkyne coupling partner (1.5 equiv).
-
Reaction: Seal the tube tightly and heat the mixture to 100-120 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNA_r_): Leveraging the Electron-Deficient Core
The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons. This electronic deficiency makes the pyridazine core susceptible to Nucleophilic Aromatic Substitution (SNA_r_), particularly when a good leaving group (like a halide) is present.[13][14]
Causality and Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[14] The negative charge is resonance-stabilized by the adjacent nitrogen atoms. Subsequent expulsion of the leaving group re-aromatizes the ring to furnish the substituted product. For many heterocyclic systems, this process is predicted to be a concerted mechanism rather than a discrete two-step process.[15]
Mechanism: Nucleophilic Aromatic Substitution (SNA_r_)
Caption: Simplified mechanism for SNA_r_ on a chloropyridazine.
Protocol 3: SNA_r_ with an Alkoxide Nucleophile
-
Base Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 equiv) to anhydrous methanol at 0 °C.
-
Substrate Addition: Once all the sodium has reacted, add a solution of Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv) in anhydrous methanol dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the product via column chromatography or recrystallization.
References
- A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionaliz
- Recent Advances in Pyridazine Chemistry.
- Recent advances in pyridazine chemistry.
- Selective functionalization of pyridines and diazines via heterocyclic phosphonium salts. Grantome.
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
- Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). PubMed Central (PMC).
- Hybrids Diazine: Recent Advancements in Modern Antimicrobial Therapy. PubMed.
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.
- The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central (PMC).
- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
- Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
- Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry.
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC).
- Concerted Nucleophilic Aromatic Substitutions. PubMed Central (PMC).
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed Central (PMC).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed.
- (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
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- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Hydrolysis of Methyl Pyridazine-3-carboxylate
Introduction: The Significance of Pyridazine-3-carboxylic Acid
The pyridazine moiety is a privileged scaffold in medicinal chemistry and agrochemical research, prized for its unique physicochemical properties.[1] Pyridazine-3-carboxylic acid, in particular, serves as a crucial building block for a diverse range of biologically active molecules. Its applications span from the development of novel pharmaceuticals targeting neurological disorders to the synthesis of advanced agrochemicals like herbicides and fungicides.[2][3] The ability of the pyridazine ring to engage in robust hydrogen bonding and its characteristic dipole moment make it an attractive component in drug design.[1] This application note provides a detailed, field-proven experimental procedure for the hydrolysis of methyl pyridazine-3-carboxylate to yield pyridazine-3-carboxylic acid, a critical step in the synthesis of more complex derivatives.
Reaction Overview & Mechanistic Insight
The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. This process can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method due to its irreversible nature. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group. In the final step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidic workup is then required to protonate the carboxylate salt and isolate the desired carboxylic acid.
Acid-Catalyzed Hydrolysis: This is a reversible process and represents the reverse of a Fischer esterification. The reaction is typically driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.
This guide will focus on the more efficient and irreversible base-catalyzed hydrolysis.
Materials & Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Sodium hydroxide (NaOH) | Magnetic stirrer and stir bar |
| Methanol (MeOH) | Reflux condenser |
| Hydrochloric acid (HCl), concentrated | Heating mantle or oil bath |
| Deionized water | pH meter or pH paper |
| Anhydrous sodium sulfate (Na2SO4) | Buchner funnel and filter paper |
| Ethyl acetate (EtOAc) | Rotary evaporator |
| Celite (optional, for filtration) | Standard laboratory glassware |
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of similar heterocyclic esters.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in deionized water.
-
With vigorous stirring, add the aqueous sodium hydroxide solution to the methanolic solution of the ester at room temperature.
-
Attach a reflux condenser to the flask and begin heating the reaction mixture to a gentle reflux.
Step 2: Reaction Monitoring
The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
TLC Monitoring:
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point.
-
Stationary Phase: Silica gel plates.
-
Visualization: UV light (254 nm).
-
Procedure: Spot the reaction mixture alongside the starting material. The product, being more polar, will have a lower Rf value than the starting ester. The reaction is complete when the spot corresponding to the starting material is no longer visible.
HPLC Monitoring:
-
Column: A C18 reversed-phase column is suitable for this analysis.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile (with 0.1% trifluoroacetic acid or formic acid) is recommended.
-
Detection: UV detection at 254 nm.
-
Expected Elution: The less polar methyl ester will have a longer retention time than the more polar carboxylic acid product.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue to dissolve the sodium salt of the product.
-
Cool the aqueous solution in an ice bath and slowly acidify to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid. The pyridazine-3-carboxylic acid will precipitate out of solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight.
Step 4: Purification
The crude pyridazine-3-carboxylic acid can be further purified by recrystallization.
-
Recrystallization from Water: Dissolve the crude product in a minimum amount of hot deionized water. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a pad of Celite. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Recrystallization from Aqueous HCl: For some applications, recrystallization from 1 M hydrochloric acid can yield high-purity crystals.[4]
-
Recrystallization from Methanol: In some cases, recrystallization from methanol can also be effective.
Visualizing the Workflow
Caption: Experimental workflow for the hydrolysis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Sodium Hydroxide and Hydrochloric Acid: Both are corrosive. Handle with care in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Pyridazine Derivatives: Handle with care, as heterocyclic compounds can have unknown toxicological properties.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue refluxing and monitor by TLC/HPLC until the starting material is consumed. |
| Insufficient amount of base. | Ensure at least one equivalent of NaOH is used. | |
| Low Yield | Product is soluble in the filtrate. | Further cool the filtrate to maximize precipitation. |
| Incomplete precipitation during acidification. | Ensure the pH is in the range of 3-4. | |
| Oily Product | Impurities present. | Purify by recrystallization. If oiling out persists during recrystallization, try a different solvent system or use a seed crystal. |
Characterization of Pyridazine-3-carboxylic Acid
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the disappearance of the methyl ester signal and the presence of the carboxylic acid proton.
-
Mass Spectrometry: Determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.
Conclusion
This application note provides a robust and reliable protocol for the hydrolysis of this compound. By following these detailed steps and adhering to the safety precautions, researchers can efficiently synthesize pyridazine-3-carboxylic acid, a valuable intermediate for further chemical exploration in drug discovery and materials science.
References
-
Taylor & Francis Online. (2010). Crystal and molecular structure of pyridazine-3-carboxylic acid hydrochloride and zinc(II) pyridazine-3-carboxylate tetrahydrate. Available from: [Link]
- Google Patents. (2011). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
datapdf.com. NOTES Pyridazinemonocarboxylic Acids and Derivatives 40%. Pyridazine-3-carboxamide and pyridazine-. Available from: [Link]
-
MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Available from: [Link]
Sources
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- 2. helixchrom.com [helixchrom.com]
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- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Pyridazine-3-carboxylate
Welcome to the technical support center for the synthesis of methyl pyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: I am consistently obtaining a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve my yield?
Answer: Low yields are a frequent challenge in pyridazine synthesis and can stem from several factors. Let's break down the potential causes and their solutions.
Causality and Solutions:
-
Incomplete Reaction: The esterification of pyridazine-3-carboxylic acid is an equilibrium-driven process.[1] Insufficient reaction time or inadequate removal of water can lead to a low conversion to the desired ester.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side. A 10-fold excess of alcohol can significantly improve ester yields.[2]
-
Water Removal: If using a method like Fischer esterification, ensure your apparatus (e.g., Dean-Stark trap) is efficiently removing water as it forms. Using a drying agent can also be effective.[1][2]
-
-
-
Starting Material Quality: The presence of impurities, especially water, in your pyridazine-3-carboxylic acid or methanol can inhibit the reaction.
-
Solution:
-
Dry Your Reagents: Ensure your pyridazine-3-carboxylic acid is thoroughly dried before use. Use anhydrous methanol. The presence of water can lead to poor yield as it drives the equilibrium toward the reactants.[1]
-
Verify Starting Material Purity: Confirm the purity of your starting material by melting point analysis or NMR spectroscopy.
-
-
-
Suboptimal Reaction Temperature: Both excessively high and low temperatures can be detrimental. Overheating can lead to the evaporation of volatile reagents like methanol, while insufficient heat will result in a slow reaction rate.[1]
-
Solution:
-
Optimize Temperature: For Fischer esterification, refluxing gently is typically sufficient. If using a coupling agent, the optimal temperature will depend on the specific reagent used.
-
-
Experimental Protocol: Fischer Esterification of Pyridazine-3-carboxylic Acid
-
To a flame-dried round-bottom flask, add pyridazine-3-carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux the mixture and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Presence of an Unexpected Side Product
Question: My post-reaction analysis (NMR/LC-MS) shows a significant peak that is not my starting material or desired product. What could this be?
Answer: The formation of side products is a common issue. The most likely culprits are the unreacted starting material or a product of a competing reaction.
Common Side Products and Their Identification:
| Side Product | Identification (¹H NMR) | Cause | Solution |
| Pyridazine-3-carboxylic acid | Broad singlet for the carboxylic acid proton (>10 ppm). Aromatic protons will have slightly different chemical shifts compared to the ester. | Incomplete reaction. | See "Low to No Product Yield" section. |
| Pyridazine (from decarboxylation) | Characteristic signals for the pyridazine ring protons around 9.2 ppm and 7.5 ppm.[3] | Excessive heat during the reaction or workup can cause decarboxylation of the starting carboxylic acid.[4] | Maintain careful temperature control. Avoid prolonged heating at high temperatures. |
| Polymeric materials | Broad, unresolved peaks in the NMR spectrum. | Can occur in some pyridazine syntheses, especially at high concentrations or temperatures.[5] | Run the reaction at a lower concentration. Optimize the reaction temperature. |
Troubleshooting Workflow for Side Product Identification
Caption: Troubleshooting workflow for identifying unknown side products.
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my this compound. It streaks on my silica gel column, and I get poor recovery after recrystallization.
Answer: The purification of pyridazine derivatives can be challenging due to their polarity.
Purification Strategies:
-
Column Chromatography:
-
Tailing on Silica Gel: The basic nitrogen atoms of the pyridazine ring can interact strongly with the acidic silica gel, causing tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
Solvent System: Due to the product's polarity, you will likely need a more polar solvent system than for less functionalized aromatic compounds.
-
Recommended Solvents: Start with a gradient of ethyl acetate in hexanes. If the product does not move, consider using a mixture of dichloromethane and methanol.
-
-
-
Recrystallization:
-
Poor Recovery: This could be due to the high solubility of your product in the chosen solvent, even at low temperatures, or using too much solvent.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests to find an appropriate solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
-
-
-
-
Acid-Base Extraction:
-
If your crude product contains non-basic impurities, you can perform an acid-base extraction.
-
Dissolve the crude material in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The pyridazine product will move to the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base like sodium bicarbonate and extract the purified product back into an organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: One of the most straightforward methods is the Fischer esterification of commercially available pyridazine-3-carboxylic acid using methanol in the presence of an acid catalyst like sulfuric acid.[4] Alternative routes often involve multiple steps, such as the oxidation of a 3-methylpyridazine derivative followed by esterification.[6][7]
Q2: Can I use other esterification methods?
A2: Yes, other methods can be employed, especially if your substrate is sensitive to strong acids.
-
Using Thionyl Chloride: Convert the carboxylic acid to the acid chloride with thionyl chloride, followed by the addition of methanol. This is a high-yielding but requires handling of corrosive reagents.
-
Coupling Reagents: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used under milder conditions. However, the removal of byproducts from these reagents can complicate purification.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic and physical methods should be used:
-
¹H NMR: Look for the characteristic signals of the pyridazine ring protons and a singlet for the methyl ester protons around 3.9-4.0 ppm. The carboxylic acid proton signal from the starting material should be absent.
-
¹³C NMR: The appearance of a carbonyl signal for the ester at around 165 ppm and a signal for the methoxy carbon around 53 ppm are indicative of product formation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q4: Is this compound stable?
A4: this compound is generally stable under neutral conditions. However, it is susceptible to hydrolysis back to the carboxylic acid in the presence of strong acids or bases, especially with heating. For long-term storage, it should be kept in a cool, dry place.
References
- Dehaen, W., & Van der Eycken, E. (2022).
- Leanza, W. J., Becker, H. J., & Rogers, E. F. (1953). Pyridazinemonocarboxylic Acids and Derivatives. Journal of the American Chemical Society, 75(16), 4086–4087.
- Zhang, L., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 34(8), 1628-1632.
- Dolgikh, M. P., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. Molecules, 27(19), 6649.
-
Filo. (2025). What are possible sources of error in an esterification lab? Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2008). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 13(10), 2429-2440.
-
MasterClass. (2021). Fischer Esterification: 6 Steps for Making an Ester. Retrieved from [Link]
- Gawande, S. D., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(1), 123.
- Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Science, 389(6757), 295-298.
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google P
- Hobbs, W. J. (2015). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google P
Sources
- 1. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 4. datapdf.com [datapdf.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
Improving the yield of "Methyl pyridazine-3-carboxylate"
Welcome to the Technical Support Center for the synthesis of Methyl pyridazine-3-carboxylate. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you navigate the common challenges and optimize the yield of this important heterocyclic compound. Pyridazine structures are significant pharmacophores found in numerous herbicides and drugs, making efficient synthetic routes crucial.[1]
This guide is structured to provide direct answers to questions you may encounter during your research and development. We will delve into the causality behind experimental choices, ensuring you understand the "why" behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved via the esterification of its corresponding carboxylic acid, Pyridazine-3-carboxylic acid. The choice of method depends on the scale, available reagents, and sensitivity of other functional groups on the molecule. The three primary approaches are:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction using an excess of methanol. It is an equilibrium-driven process, making it suitable for large-scale synthesis where cost is a factor. The mechanism involves protonation of the carboxylic acid carbonyl, making it more electrophilic for attack by methanol.[2]
-
Activation via Acid Chloride: The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate reacts rapidly and irreversibly with methanol to form the ester. This method often results in high yields but requires handling of hazardous reagents. A procedure for a similar compound, methyl 6-chloropyridazine-3-carboxylate, uses oxalyl chloride and achieves an 88.2% yield.[3]
-
Methylation with Diazomethane: Diazomethane (CH₂N₂) is a highly reactive but hazardous (toxic and potentially explosive) reagent that provides a very mild and clean method for methyl ester formation.[4] The reaction is fast and quantitative at room temperature. Due to safety concerns, it is typically reserved for small-scale syntheses of sensitive or precious substrates.[5]
The following table summarizes these common methods:
| Method | Key Reagents | Typical Conditions | Pros | Cons |
| Fischer Esterification | Pyridazine-3-carboxylic acid, Methanol, H₂SO₄ (cat.) | Reflux in excess MeOH, 4-24h | Low cost, simple procedure, scalable. | Equilibrium-limited, requires forcing conditions (excess alcohol, water removal), potential for side reactions at high temperatures. |
| Acid Chloride Formation | Pyridazine-3-carboxylic acid, SOCl₂ or (COCl)₂, Methanol | 1. Reaction with SOCl₂ at RT to 50°C. 2. Addition of MeOH at 0°C to RT. | High yield, fast, irreversible reaction. | Requires hazardous reagents (SOCl₂), generates HCl gas, requires anhydrous conditions. |
| Diazomethane | Pyridazine-3-carboxylic acid, Diazomethane (CH₂N₂) | Ethereal solution at 0°C to RT | Very mild conditions, high yield, minimal byproducts. | Highly toxic and explosive reagent, requires special handling and apparatus, not suitable for large scale.[4][5] |
Q2: My starting material, Pyridazine-3-carboxylic acid, is not commercially available. How can it be synthesized?
A2: The synthesis of the pyridazine ring system itself is a broad field. A common and established method involves the condensation of 1,4-dicarbonyl compounds with hydrazine.[1][6] For instance, a 4-ketoacid can react with hydrazine (NH₂NH₂) to form a dihydropyridazinone, which can then be oxidized to the aromatic pyridazine ring.[7] Another approach involves the oxidation of a precursor molecule, such as converting a methyl group on the pyridazine ring into a carboxylic acid using a strong oxidizing agent like potassium permanganate.[8]
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis of this compound, focusing primarily on the esterification of Pyridazine-3-carboxylic acid.
Q3: My Fischer esterification yield is very low. What are the likely causes and how can I fix it?
A3: Low yield in a Fischer esterification is almost always due to the reaction not reaching completion because of its equilibrium nature. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction (Equilibrium Issues):
-
Causality: The reaction produces water as a byproduct. As water concentration increases, the reverse reaction (ester hydrolysis) becomes significant, preventing full conversion of the starting material. The nitrogen atoms on the pyridazine ring can also be protonated by the acid catalyst, potentially reducing the reactivity of the carboxylic acid.
-
Solutions:
-
Increase Methanol Excess: Use methanol as the solvent to push the equilibrium towards the product side (Le Châtelier's principle). A 10- to 20-fold excess is common.
-
Remove Water: If possible, use a Dean-Stark trap with a suitable solvent (like toluene, though this complicates the setup with methanol) to azeotropically remove water as it forms.
-
Increase Catalyst Concentration: A higher concentration of sulfuric acid can speed up the reaction, but be cautious as it can also promote side reactions or degradation at high temperatures.
-
Increase Reaction Time: Monitor the reaction by TLC. If starting material is still present after several hours, continue refluxing. Some esterifications can take up to 24 hours.
-
-
-
Product Loss During Workup:
-
Causality: this compound may have some solubility in water. Additionally, if the aqueous workup is too basic, the ester can be hydrolyzed back to the carboxylate salt. If it's too acidic, the product may remain in the aqueous layer as a protonated salt.[9]
-
Solutions:
-
Neutralization: Carefully neutralize the reaction mixture with a weak base like sodium bicarbonate (NaHCO₃) solution to a pH of ~7-8 before extraction.
-
Extraction: Use a reliable organic solvent like ethyl acetate or dichloromethane (DCM) for extraction. Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.
-
Salting Out: If the product has significant aqueous solubility, saturate the aqueous layer with sodium chloride (NaCl) before extraction to decrease the product's solubility in the aqueous phase.
-
-
Below is a troubleshooting workflow to diagnose low-yield issues.
Caption: Troubleshooting workflow for low yield.
Q4: I am using the thionyl chloride (SOCl₂) method and getting a dark, tarry mixture with many impurities. What is happening?
A4: This is a common issue when using highly reactive reagents like SOCl₂ with nitrogen-containing heterocyles.
-
Causality:
-
Overheating: The reaction of SOCl₂ with the carboxylic acid is exothermic. Uncontrolled temperature can lead to decomposition and polymerization, especially with aromatic systems.
-
Reaction with the Ring: The pyridazine ring is susceptible to reaction under harsh acidic conditions (HCl is generated in situ). The nitrogen atoms can be complexed, or side reactions can occur on the ring itself.
-
Residual SOCl₂: If excess thionyl chloride is not removed before adding methanol, it can react with the alcohol to form byproducts that complicate purification.
-
-
Solutions:
-
Temperature Control: Add the SOCl₂ dropwise at 0°C or room temperature and maintain strict temperature control throughout the addition.
-
Use a Milder Reagent: Oxalyl chloride with a catalytic amount of DMF is often a milder and cleaner alternative for forming acid chlorides.[3]
-
Remove Excess Reagent: After the acid chloride formation is complete (monitor by quenching a small aliquot with methanol and checking via TLC), remove the excess SOCl₂ under reduced pressure before adding the methanol.
-
Inverse Addition: Add the methanol solution slowly to the acid chloride at a low temperature (0°C) to control the exotherm of the esterification step.
-
Q5: How do I effectively purify the final this compound product?
A5: Purification strategy depends on the scale and the nature of the impurities.
-
Extraction: As detailed in Q3, a careful aqueous workup is the first purification step. Ensure the pH is near neutral before extracting with a solvent like ethyl acetate. Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water, then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Column Chromatography: This is the most effective method for removing closely related impurities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. For example, begin with 10% ethyl acetate and gradually increase the polarity. The polarity of your product will dictate the ideal solvent system.
-
-
Recrystallization: If the product is a solid and of sufficient purity after extraction (>90%), recrystallization can be an excellent final purification step, especially for larger quantities.
-
Solvent Selection: Choose a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. Good candidates to screen include ethyl acetate/hexanes, ethanol/water, or isopropanol.
-
Experimental Protocols
Protocol 1: Fischer Esterification
This protocol is a standard procedure for the acid-catalyzed esterification of Pyridazine-3-carboxylic acid.
Diagram of Fischer Esterification Workflow
Caption: Step-by-step workflow for Fischer esterification.
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add Pyridazine-3-carboxylic acid (1.0 eq).
-
Add anhydrous methanol (20-30 mL per gram of carboxylic acid).
-
Cool the flask in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise.
-
Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C).
-
Maintain reflux for 4-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully dilute the residue with cold water and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by silica gel column chromatography.
Protocol 2: Esterification via Acid Chloride
This protocol uses oxalyl chloride for a high-yield, non-equilibrium synthesis.[3]
Methodology:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend Pyridazine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL per gram).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Cool the flask to 0°C in an ice bath.
-
Add oxalyl chloride (1.2-1.5 eq) dropwise via syringe.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution stops and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Re-dissolve the resulting crude acid chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of anhydrous methanol (2.0 eq) in anhydrous DCM.
-
Cool the acid chloride solution to 0°C and add the methanol solution dropwise.
-
Stir at room temperature for 1 hour.
-
Quench the reaction by carefully adding water.
-
Extract the product with DCM (2x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the product. Further purification can be done by chromatography if needed.
References
-
Lu, X. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386. Available at: [Link]
- CN101508676B. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Google Patents.
-
Al-Mousawi, S. M. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1128. Available at: [Link]
- EP1468993A1. Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives. Google Patents.
-
Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available at: [Link]
-
De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
-
Al-Mousawi, S. M. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3504-3529. Available at: [Link]
-
US 2013/0178478 A1. (2013). Patent Application Publication. Googleapis.com. Available at: [Link]
-
Singh, A., & Malik, H. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. Available at: [Link]
-
Wikipedia. (n.d.). Pyridazine. Available at: [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Available at: [Link]
-
Stenutz. (n.d.). This compound. Available at: [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyridazine esters 96a–i by [3 + 3] annulation reactions. Available at: [Link]
-
Ghorbanpour, A., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]
-
Le, C. M., & Dong, V. M. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2017). Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. Available at: [Link]
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Available at: [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]
-
Reddit. (2014). What's the best way to methylate carboxylic acids without diazomethane? Available at: [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. METHYL 6-CHLOROPYRIDAZINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl Pyridazine-3-carboxylate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of methyl pyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the specific challenges associated with the purification of this polar azaheterocycle.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the column chromatography of this compound. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving it.
Question 1: My this compound is not eluting from the silica gel column, or the yield is very low.
Possible Causes:
-
High Polarity and Strong Adsorption: this compound is a polar molecule due to the presence of the pyridazine ring and the methyl ester group. The nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption.
-
Compound Decomposition: The compound may be unstable on silica gel, leading to degradation during the purification process.[1]
-
Inappropriate Solvent System: The eluent may not be polar enough to overcome the strong interactions between your compound and the stationary phase.
Solutions:
-
Assess Compound Stability: Before performing column chromatography, test the stability of your compound on silica gel.[1] Spot your crude mixture on a TLC plate, and after developing it, let the plate sit for a few hours. Then, run a second TLC in the same solvent system at a 90-degree angle to the first run (2D TLC). If you observe any new spots or streaking that wasn't present initially, your compound is likely degrading on the silica.
-
Optimize the Solvent System:
-
Increase Eluent Polarity: If your compound is stable, the issue is likely the solvent system. You will need to use a more polar eluent to effectively move the compound through the column. Common solvent systems for polar compounds include mixtures of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and methanol. Start with a low percentage of methanol and gradually increase the concentration.
-
Consider an Amine Additive: To mitigate the strong interaction with acidic silica, consider adding a small amount of a basic modifier like triethylamine (NEt₃) or ammonia in methanol to your eluent system. Typically, 0.5-1% (v/v) of triethylamine is sufficient to neutralize the acidic sites on the silica gel and improve the elution of basic compounds.
-
-
Alternative Stationary Phases:
-
Deactivated Silica: If your compound is sensitive to the acidity of silica, you can use deactivated silica gel. This can be prepared by treating the silica with a base to reduce its acidity.[1]
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds. However, you will need to re-optimize your solvent system using TLC with alumina plates.
-
Reversed-Phase Chromatography: For highly polar and water-soluble compounds, reversed-phase chromatography using a C18 stationary phase may be a more suitable option.[2]
-
Question 2: The separation between this compound and impurities is poor, resulting in mixed fractions.
Possible Causes:
-
Inadequate Solvent System: The chosen eluent may not have the right selectivity to resolve your target compound from closely related impurities.
-
Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.[3]
-
Improper Column Packing: A poorly packed column with channels or cracks will result in an uneven solvent front and co-elution of compounds.
Solutions:
-
Refine the Solvent System with TLC: The key to good separation is finding a solvent system that gives a clear difference in the retention factor (Rf) values of your compound and the impurities on a TLC plate.
-
Aim for an Rf value of 0.2-0.4 for your target compound.
-
Experiment with different solvent combinations. For instance, if a hexane/ethyl acetate system is not providing enough separation, try a DCM/acetone or a DCM/methanol system.
-
-
Optimize Sample Loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent.[4] Ensure the sample is fully dissolved before loading it onto the column.
-
Dry Loading: If your sample is not very soluble in the mobile phase, use the dry loading technique.[4] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of your packed column.[4]
-
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for achieving good separation.
Question 3: I observe streaking or tailing of my compound's spot on the TLC and in the column fractions.
Possible Causes:
-
Strong Compound-Silica Interaction: As mentioned before, the basic nitrogen atoms of the pyridazine ring can interact strongly with the acidic silica gel, causing the compound to "stick" and elute slowly and unevenly.
-
Compound Instability: The compound might be slowly degrading on the silica gel during the chromatography process.[1]
-
Sample Overloading: Applying too much sample can saturate the stationary phase, leading to tailing.
Solutions:
-
Use a Basic Modifier: The most common solution for tailing of basic compounds on silica gel is to add a small amount of a base to the eluent. Triethylamine (0.5-1%) is a standard choice. This will compete with your compound for the acidic sites on the silica, leading to sharper peaks.
-
Increase Eluent Polarity After Elution Starts: Once your compound begins to elute, you can gradually increase the polarity of the solvent to help push the remaining compound off the column more quickly and reduce tailing.[1]
-
Check for Decomposition: Perform a 2D TLC as described in Question 1 to rule out compound degradation as the cause of streaking.
-
Reduce Sample Load: If overloading is suspected, simply reduce the amount of crude material you are purifying in a single run.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the column chromatography of this compound.
What is a good starting solvent system for the purification of this compound?
Given its polar nature, a good starting point for TLC analysis would be a mixture of a moderately polar solvent and a more polar one. Here are some recommended starting points to test:
| Solvent System | Starting Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 1:1 | A common starting point for many organic compounds. May not be polar enough. |
| Dichloromethane / Acetone | 9:1 | Offers different selectivity compared to ethyl acetate systems. |
| Dichloromethane / Methanol | 98:2 | A powerful solvent system for polar compounds. Be cautious as high concentrations of methanol can lead to very fast elution. |
Always optimize the solvent ratio based on your TLC results to achieve an Rf of 0.2-0.4 for the this compound.
How do I prepare my sample for loading onto the column?
There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude product in the minimum amount of the eluent you will start the column with. If it doesn't dissolve well, you can use a slightly stronger solvent, but keep the volume as small as possible to maintain a narrow starting band.[4]
-
Dry Loading: This is often the preferred method for compounds that are not easily soluble in the initial mobile phase. Dissolve your crude material in a volatile solvent (like DCM or acetone), add a small amount of silica gel (typically 1-2 times the weight of your crude material), and then remove the solvent under reduced pressure to obtain a free-flowing powder.[4] This powder can then be carefully layered on top of the packed column.
What are some common impurities I might encounter?
Common impurities will depend on the synthetic route used to prepare this compound. However, some general possibilities include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Side Products: Isomers or products from side reactions.
-
Hydrolysis Product: Pyridazine-3-carboxylic acid, which can be formed if the methyl ester is hydrolyzed during the reaction or workup.[5][6] This impurity will be significantly more polar and may remain at the baseline on your TLC plate.
Can I use an automated flash chromatography system?
Yes, automated flash chromatography systems are well-suited for purifying compounds like this compound. These systems offer the advantage of using pre-packed columns and generating gradients, which can significantly improve separation efficiency and reproducibility. The principles of solvent system selection and sample loading remain the same.
Workflow for Troubleshooting Purification
Here is a visual guide to help you troubleshoot common issues during the purification of this compound.
Caption: A flowchart for troubleshooting the column chromatography of this compound.
III. References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Reddit. (2022). r/chemistry: troubleshooting column chromatography. Available from: [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Available from: [Link]
-
Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Available from: [Link]
-
KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Available from: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Purification of Methyl Pyridazine-3-carboxylate
Welcome to the technical support center for the synthesis and purification of Methyl Pyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and optimize purification protocols. We will delve into the causality behind experimental choices, providing you with the expertise to achieve high-purity material for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The nature and prevalence of impurities are highly dependent on the synthetic route employed. However, several common impurities are frequently observed:
-
Pyridazine-3-carboxylic acid: This is arguably the most common impurity, arising from the hydrolysis of the methyl ester. This can occur during the reaction workup or even during storage if the compound is exposed to moisture, especially under acidic or basic conditions.
-
Unreacted Starting Materials: Depending on the specific synthesis, residual starting materials can carry through to the crude product. For instance, if synthesizing from a 1,4-dicarbonyl compound and hydrazine, incomplete reaction will leave these precursors in your mixture.[1][2][3]
-
Side-Reaction Products: The synthesis of pyridazines can sometimes lead to the formation of isomers or other related heterocyclic compounds, depending on the precursors and reaction conditions.[4][5]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as any excess reagents, can be present in the final product if not adequately removed.
Q2: My final product is a brownish oil instead of a solid. What could be the cause?
A2: While this compound is expected to be a solid at room temperature, obtaining an oil often points to the presence of significant impurities that depress the melting point. High concentrations of residual solvents or oily byproducts are common culprits. It is also possible that thermal degradation has occurred if the reaction or purification involved excessive heat. We recommend analyzing a small sample by techniques such as NMR or LC-MS to identify the components of the oil before proceeding with a targeted purification strategy.
Q3: I am observing significant streaking of my compound on a silica gel TLC plate. How can I improve the separation?
A3: Streaking on a silica gel TLC plate is often indicative of interactions between the polar pyridazine nitrogen atoms and the acidic silica gel. This can lead to poor separation and tailing peaks during column chromatography. To mitigate this, consider the following:
-
Addition of a Base: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your eluent system can neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.[6]
-
Alternative Stationary Phases: If the addition of a base is not desirable or ineffective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
-
Solvent System Optimization: Experiment with different solvent systems to find one that provides a good balance of solubility for your compound and separation from impurities. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
Troubleshooting Guides
Issue 1: Presence of Pyridazine-3-carboxylic acid as a Major Impurity
Root Cause Analysis: The ester functional group in this compound is susceptible to hydrolysis, particularly in the presence of water and either acid or base catalysts. This can happen during aqueous workups or if acidic or basic reagents are not fully neutralized.
Troubleshooting Workflow:
Caption: Workflow for removing Pyridazine-3-carboxylic acid impurity.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is soluble, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid impurity, forming the water-soluble sodium salt.
-
Separation: Gently shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat the wash with fresh NaHCO₃ solution if necessary (monitor with TLC).
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Issue 2: Poor Yield After Recrystallization
Root Cause Analysis: Low recovery from recrystallization can be due to several factors: using an inappropriate solvent, using too much solvent, or cooling the solution too rapidly. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]
Troubleshooting Workflow:
Caption: Troubleshooting low yield in recrystallization.
Detailed Protocol: Optimized Recrystallization
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair. For pyridazine derivatives, alcohols like ethanol or methanol, or mixtures such as ethanol/water, can be effective.[6]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid required to achieve complete dissolution.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat at boiling.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation has initiated, the flask can be placed in an ice bath to maximize crystal recovery.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Key Considerations |
| Recrystallization | >98% | 60-90% | Dependent on impurity profile and solvent selection. |
| Column Chromatography | >99% | 70-95% | Good for complex mixtures; can be time-consuming.[7] |
| Acid-Base Extraction | >95% | >90% | Effective for removing acidic or basic impurities. |
References
-
ResearchGate. (2025, August 7). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]
-
MPG.PuRe. (2020, May 28). Polymer Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved from [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]
-
Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]
-
MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
- Google Patents. (2013, January 10). US 2013/0178478 A1.
- Google Patents. (n.d.). EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
Sources
Technical Support Center: Methyl Pyridazine-3-carboxylate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl pyridazine-3-carboxylate. This guide is designed to provide in-depth, field-proven insights into identifying and troubleshooting common side products encountered during its synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reactions, improve purity, and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what impurities should I anticipate?
The most prevalent and accessible route is the Fischer esterification of pyridazine-3-carboxylic acid using methanol in the presence of an acid catalyst (e.g., H₂SO₄) or by converting the acid to an acid chloride followed by reaction with methanol.
Based on this pathway, the primary side products you should anticipate are:
-
Unreacted Pyridazine-3-carboxylic Acid: Incomplete esterification is common. This can be due to insufficient reaction time, inadequate acid catalysis, or equilibrium limitations.
-
Water: As a byproduct of esterification, excess water can shift the equilibrium back towards the starting materials, hindering product formation.
-
Pyridazine: This can arise from the decarboxylation of the starting material or product, especially if the reaction is overheated.[1][2][3]
-
Polymeric or Tar-like Impurities: Pyridazine rings, being electron-deficient, can be susceptible to polymerization or degradation under harsh acidic or high-temperature conditions.[4]
Q2: My reaction yield is low, and the crude product looks dark and oily. What are the likely causes?
Low yields and the formation of dark, intractable materials often point to two main issues: decarboxylation and degradation .
-
Causality of Decarboxylation: The nitrogen atoms in the pyridazine ring are electron-withdrawing, which can stabilize the negative charge that develops on the ring carbon during the loss of CO₂.[2] This process is significantly accelerated by heat. If your reaction temperature exceeds the stability threshold of your starting material or product, you will likely form pyridazine, which is volatile and can be lost during workup, contributing to low mass balance.
-
Causality of Degradation: Strong mineral acids at elevated temperatures can lead to complex side reactions and polymerization. The pyridazine ring's π-deficient nature makes it susceptible to certain types of nucleophilic attack and self-condensation reactions under harsh conditions.[4]
To mitigate this, consider using milder esterification methods such as using oxalyl chloride to form the acid chloride intermediate at low temperatures before adding methanol.[5] This avoids the need for high temperatures and strong acids.
Troubleshooting Guide: Side Product Identification
This section is designed to help you diagnose specific issues based on analytical data.
Problem 1: I see a peak in my ¹H NMR spectrum that doesn't correspond to my product or starting material. It's a broad singlet that disappears upon a D₂O shake.
This is the classic signature of a carboxylic acid proton (-COOH).
-
Likely Identity: Unreacted pyridazine-3-carboxylic acid .
-
Confirmation Workflow:
-
Spiking Experiment: Add a small amount of pure pyridazine-3-carboxylic acid to your NMR sample. If the peak increases in intensity, you have confirmed its identity.
-
LC-MS Analysis: The unreacted acid will have a different retention time and a mass corresponding to C₅H₄N₂O₂ (M.W. 124.09 g/mol ). Your product, this compound, has a mass corresponding to C₆H₆N₂O₂ (M.W. 138.12 g/mol ).
-
Problem 2: My mass spectrometry data shows a significant ion at m/z = 81. What is this?
An ion at m/z 81 [M+H]⁺ strongly suggests the presence of pyridazine.
-
Likely Identity: Pyridazine (C₄H₄N₂, M.W. 80.09 g/mol ), the decarboxylation byproduct.
-
Underlying Cause: This is a clear indication that your reaction was likely run at too high a temperature, causing either the starting carboxylic acid or the final ester product to lose CO₂.[1][3]
-
Troubleshooting Protocol:
-
Reaction Temperature Review: Lower the reaction temperature. If using reflux, consider a lower-boiling solvent if compatible, or switch to a non-thermal activation method.
-
Catalyst Choice: If using a strong acid catalyst, consider reducing its concentration or switching to a milder catalyst.
-
Purification: Pyridazine is relatively volatile and can often be removed under high vacuum, but careful column chromatography is the most effective method for separation.
-
Analytical Protocols & Data Interpretation
Protocol 1: Baseline HPLC-MS Method for Reaction Monitoring
This protocol provides a starting point for separating the target compound from its most common impurities.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+).
Expected Elution Order & Data:
| Compound | Expected Retention Time | Expected [M+H]⁺ (m/z) | Key Diagnostic Fragment Ions |
| Pyridazine-3-carboxylic acid | Early | 125.04 | 81.04 (loss of COOH), 107.03 (loss of H₂O) |
| This compound | Mid | 139.05 | 108.05 (loss of OCH₃), 81.04 (loss of COOCH₃) |
| Pyridazine | Late (more nonpolar) | 81.04 | N/A |
Visualizing Reaction Pathways and Troubleshooting
Reaction Scheme: Synthesis and Major Side Reactions
The following diagram illustrates the primary synthesis pathway and the two most common side reactions discussed.
Caption: Main synthesis route and key side product formation pathways.
Troubleshooting Flowchart
Use this flowchart to systematically diagnose issues in your reaction.
Caption: A systematic workflow for troubleshooting reaction impurities.
References
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. (2015). [Link]
-
Leanza, W. J., Becker, H. J., & Rogers, E. F. Pyridazinemonocarboxylic Acids and Derivatives. Journal of the American Chemical Society. (1953). [Link]
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Ahadi, E. M., et al. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health (NIH). [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. (2022). [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]
- EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]
-
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. (2022). [Link]
-
Dunn, G. E., & Thimm, H. F. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. (1972). [Link]
-
Palm, D., Smucker, A. A., & Snell, E. E. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry. (1967). [Link]
-
Protecting group. Wikipedia. [Link]
-
Scriven, E. F. V., & Kelly, J. M. The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH). (2017). [Link]
-
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. ResearchGate. (2017). [Link]
Sources
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. METHYL 6-CHLOROPYRIDAZINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of Methyl Pyridazine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl Pyridazine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of the reaction dynamics. We will move beyond simple step-by-step instructions to explore the causal relationships behind experimental choices, ensuring your syntheses are not only successful but also robust and reproducible.
The most common and industrially relevant method for synthesizing this compound is the Fischer-Speier esterification of Pyridazine-3-carboxylic acid. This guide will focus primarily on optimizing this critical reaction.
Section 1: The Core Reaction Mechanism: Fischer-Speier Esterification
Understanding the mechanism is paramount to effective troubleshooting. The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] Optimizing reaction time is fundamentally about manipulating this equilibrium to favor product formation.
The reaction proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the pyridazine-3-carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Each of these steps is reversible. Therefore, the presence of water, a product of the reaction, can drive the equilibrium backward via hydrolysis, slowing down the net forward reaction and reducing the final yield.[2]
Caption: The acid-catalyzed Fischer esterification pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the synthesis of this compound via Fischer esterification? A1: Literature precedents often cite reaction times in the range of 6-8 hours under reflux conditions.[4] However, this is highly dependent on the scale, purity of reagents, and specific conditions used. Our goal in this guide is to help you significantly reduce this time.
Q2: Why is my reaction stalling and not reaching completion, even after 12 hours? A2: This is a classic sign that the reaction has reached equilibrium. The rate of the forward reaction (esterification) has become equal to the rate of the reverse reaction (hydrolysis). To drive the reaction to completion, you must shift the equilibrium towards the products. This can be achieved by either using a large excess of a reactant (methanol) or by actively removing the water byproduct.[3]
Q3: What is the optimal catalyst and what is its role? A3: Concentrated sulfuric acid (H₂SO₄) is the most common and effective catalyst. Its primary role is to protonate the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[1] p-Toluenesulfonic acid (TsOH) is another viable option. The catalyst concentration is critical; too little will result in a slow reaction, while too much can lead to side reactions or decomposition, especially at high temperatures.
Q4: How can I effectively monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture) to clearly separate the more polar starting material (pyridazine-3-carboxylic acid) from the less polar product (this compound). The disappearance of the starting material spot indicates the reaction is nearing completion. For more quantitative analysis, GC-MS or LC-MS can be employed.
Q5: Is it possible to synthesize the ethyl or propyl ester instead? A5: Yes, the protocol is easily adaptable. Simply substitute methanol with the corresponding alcohol (e.g., absolute ethanol for the ethyl ester). Note that reaction times may vary due to the different reactivity and boiling points of the alcohols, and re-optimization may be necessary. For instance, the synthesis of 3-Carbethoxypyridazine (the ethyl ester) has been reported by refluxing with absolute alcohol and sulfuric acid.[4]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Problem: Reaction is extremely slow (>12 hours) with significant starting material remaining.
-
Question: Have you confirmed the reaction temperature?
-
Causality: The rate of an endothermic reaction like esterification is highly dependent on temperature. A sub-optimal temperature is one of the most common reasons for slow reactions.
-
Solution: Ensure your reaction mixture is maintaining a constant, gentle reflux (the boiling point of methanol is ~65 °C). Use a thermometer to verify the temperature of the heating bath (oil or sand). Ensure the condenser is efficient to prevent loss of solvent, but not so cold that it suppresses the reflux ring.
-
-
Question: Are your reagents and solvent completely dry?
-
Causality: As established, water is a product. Any water introduced at the start will immediately inhibit the reaction by shifting the equilibrium away from the products (Le Châtelier's principle).
-
Solution: Dry the pyridazine-3-carboxylic acid starting material in a vacuum oven before use. Use a sealed bottle of anhydrous methanol. If the solvent has been opened previously, consider using fresh solvent or drying it over 3Å molecular sieves.
-
Problem: The reaction yields are consistently low (< 60%), even after extending the reaction time.
-
Question: Are you using an excess of methanol and/or removing water?
-
Causality: To overcome the equilibrium limitation, you must force the reaction to favor the products.
-
Solution A (Mass Action): Use methanol as the solvent. This creates a large molar excess of one of the reactants, which pushes the equilibrium towards the ester. A typical ratio is to dissolve the carboxylic acid in 10-20 volumes of methanol.
-
Solution B (Water Removal): This is the most effective way to ensure high conversion. While methanol and water don't form a simple azeotrope, you can add a co-solvent like toluene and use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding activated 3Å molecular sieves to the reaction flask can sequester water.
-
-
Question: Are you losing product during the workup?
-
Causality: The workup typically involves neutralizing the acid catalyst with a base like sodium carbonate or sodium bicarbonate.[4] If this is done too slowly or at too high a temperature, the basic aqueous conditions can hydrolyze your newly formed ester back to the carboxylic acid salt.
-
Solution: Conduct the neutralization step in an ice bath to dissipate any heat generated. Add the basic solution slowly while stirring vigorously. Immediately after neutralization, proceed with the extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to move the ester from the aqueous layer.
-
Section 4: Experimental Protocols and Optimization Data
Protocol 4.1: Standard Fischer Esterification
This protocol is a baseline method often found in the literature.[4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridazine-3-carboxylic acid (1.0 eq).
-
Reagents: Add absolute methanol (10-15 mL per gram of acid).
-
Catalyst: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Reaction: Heat the mixture to a gentle reflux (~65 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (~7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Data Table: Impact of Parameters on Reaction Time & Yield
| Parameter | Standard Condition | Optimized Condition | Expected Impact on Reaction Time & Yield | Rationale |
| Methanol | 10 molar equivalents | Used as the solvent (>50 eq) | Time: Reduced. Yield: Increased. | Pushes equilibrium to products via mass action.[2] |
| Temperature | 50 °C | Reflux (~65 °C) | Time: Significantly Reduced. | Increases reaction rate kinetics. |
| Water Removal | None | Dean-Stark trap or 3Å molecular sieves | Time: Significantly Reduced. Yield: Maximized (>95%). | Directly removes a product, preventing the reverse reaction.[3] |
| Catalyst (H₂SO₄) | 0.05 equivalents | 0.15 equivalents | Time: Reduced. | Increases the concentration of the activated electrophile. |
References
- Datapdf.com.
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
- Google Patents.
- Google Patents. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Wikipedia. Pyridazine. [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). [Link]
-
ResearchGate. Pyridazine and condensed pyridazine synthesis. (2020-11-18). [Link]
Sources
"Methyl pyridazine-3-carboxylate" stability and degradation issues
Technical Support Center: Methyl Pyridazine-3-carboxylate
A Guide to Stability, Degradation, and Experimental Troubleshooting
Welcome to the technical support center for this compound (CAS No. 34253-02-6). As a key heterocyclic building block in pharmaceutical and agrochemical research, understanding its stability profile is critical for reproducible and successful experimentation.[1][2] This guide, developed from field-proven insights and established chemical principles, provides in-depth answers to common stability questions and offers robust troubleshooting protocols for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs) on Stability & Handling
This section addresses the most common inquiries regarding the intrinsic stability and proper handling of this compound.
Q1: What are the optimal long-term storage and daily handling conditions for solid this compound?
A1: Proper storage is the first line of defense against degradation. The pyridazine core is a π-electron deficient heteroaromatic system, which influences its overall stability.[3] For maximum shelf-life, the solid compound should be stored under the conditions outlined in the table below.
Causality Explained: The primary risks to the solid compound are atmospheric moisture, which can initiate slow hydrolysis of the ester, and ambient oxygen. An inert atmosphere mitigates these risks. While room temperature is generally acceptable for short periods, cold storage minimizes the kinetic rate of any potential degradation pathway.[4] Some suppliers even recommend cold-chain transportation to ensure integrity upon arrival.[4]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows kinetic degradation processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidation and contact with atmospheric moisture.[4] |
| Light | Store in an amber vial/dark | Protects against potential photolytic degradation pathways common to aromatic heterocycles.[5][6] |
| Container | Tightly sealed, non-reactive vial | Prevents contamination and moisture ingress. |
For daily handling, it is crucial to bring the container to room temperature before opening to prevent water condensation on the cold solid. Weighing should be performed swiftly, and the container resealed under an inert atmosphere as soon as possible.
Q2: What is the primary degradation pathway I should be concerned about in solution?
A2: The most significant and common degradation pathway for this compound in solution is the hydrolysis of the methyl ester to form Pyridazine-3-carboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.
Causality Explained: The two adjacent, electronegative nitrogen atoms in the pyridazine ring withdraw electron density from the aromatic system.[3] This inductive effect makes the carbonyl carbon of the ester group highly electrophilic and, therefore, more susceptible to nucleophilic attack by water or hydroxide ions. This is a classic ester hydrolysis mechanism, frequently employed intentionally in synthetic routes to convert the ester to the parent acid.[7][8]
Caption: Primary hydrolytic degradation pathway.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The compound exhibits its greatest stability in neutral to slightly acidic conditions (approx. pH 4-6). Stability decreases significantly under both strongly acidic (pH < 3) and, especially, basic (pH > 8) conditions due to accelerated hydrolysis.
Causality Explained:
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis. The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic ester carbonyl, leading to rapid degradation.
-
Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon, making it more reactive towards attack by the weaker nucleophile, water.
Q4: Is the compound stable in common organic solvents?
A4: Yes, this compound is generally stable in most anhydrous aprotic organic solvents. However, care must be taken with protic solvents or solvents containing impurities.
| Solvent Class | Examples | Stability & Considerations |
| Aprotic Polar | Acetonitrile (MeCN), DMF, DMSO | High Stability. Recommended for stock solutions. Ensure use of anhydrous grade solvents. |
| Aprotic Non-Polar | Dichloromethane (DCM), Toluene | High Stability. Suitable for reactions and short-term storage. |
| Protic | Methanol, Ethanol | Moderate Stability. Risk of transesterification, especially if acids or bases are present. Methanol is a product of hydrolysis, so its presence could shift equilibrium, but it's best to avoid long-term storage in these solvents. |
| Aqueous Buffers | PBS, Tris, etc. | Variable Stability. Highly pH-dependent. Prepare fresh and use immediately. Avoid basic buffers for storage. |
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a logical framework for diagnosing and resolving issues that may arise from compound instability.
Caption: Troubleshooting workflow for stability-related issues.
Issue 1: My sample's purity has decreased, and I see a more polar spot on TLC or a new peak in my LC-MS.
-
Probable Cause: Hydrolysis to Pyridazine-3-carboxylic acid. The carboxylic acid is significantly more polar than the methyl ester, resulting in a lower Rf on TLC (silica gel) and an earlier elution time on reverse-phase HPLC. Its molecular weight is 124.10 g/mol .
-
Validation Steps:
-
LC-MS Analysis: Check the mass spectrum of the new peak for an [M-H]⁻ ion at m/z 123.02 or an [M+H]⁺ ion at m/z 125.04.
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, look for the disappearance of the methyl ester singlet (around 3.9-4.0 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm).
-
Co-spotting: If available, spot your sample alongside a standard of Pyridazine-3-carboxylic acid on a TLC plate to see if the spots co-elute.
-
Issue 2: My reaction is giving unexpected side products, particularly when using strong bases or nucleophiles.
-
Probable Cause: Reagent incompatibility.
-
Strong Bases (e.g., NaH, LDA, BuLi): Besides catalyzing hydrolysis if water is present, these can potentially deprotonate the pyridazine ring, leading to undesired reactivity.
-
Strong Nucleophiles (e.g., Grignards, organolithiums): These may attack the ester carbonyl or even the electron-deficient pyridazine ring itself.
-
Strong Oxidizing Agents (e.g., KMnO₄): Harsh oxidation can degrade the pyridazine ring.[7]
-
-
Troubleshooting Steps:
-
Run a Control: Stir the this compound with the reagent (under the same reaction conditions but without other starting materials) and monitor for degradation.
-
Choose Milder Reagents: If base-catalyzed hydrolysis is the issue, consider using a non-nucleophilic organic base (e.g., DBU, DIPEA) if your reaction allows.
-
Protect the Ester: If the ester is not the desired reaction site, it may need to be converted to a more robust functional group for the problematic step and then regenerated.
-
Section 3: Key Experimental Protocols
These protocols provide a framework for assessing stability and ensuring proper handling in your own laboratory setting.
Protocol 1: Assessing Hydrolytic Stability
-
Objective: To determine the rate of hydrolysis at a specific pH.
-
Materials:
-
This compound
-
Anhydrous Acetonitrile (MeCN)
-
Aqueous buffers (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate)
-
HPLC or LC-MS system with a C18 column.
-
-
Methodology:
-
Prepare a 10 mg/mL stock solution of the compound in anhydrous MeCN.
-
In separate vials, add 10 µL of the stock solution to 990 µL of each aqueous buffer to create final 100 µg/mL solutions.
-
Immediately inject a sample from each vial (T=0) into the HPLC/LC-MS to determine the initial peak area of the parent compound.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), inject aliquots from each vial.
-
Analysis: Plot the percentage of remaining this compound (based on peak area relative to T=0) versus time for each pH condition. This will provide a clear visual representation of its stability.
-
Protocol 2: Best Practices for Solution Preparation and Storage
-
Objective: To prepare and store solutions in a manner that minimizes degradation.
-
Methodology:
-
Solvent Selection: For stock solutions intended for storage, always use a high-quality, anhydrous aprotic solvent like DMSO or Acetonitrile.[9]
-
Weighing and Dissolving: Use a dry, clean spatula. Add the solvent to the pre-weighed solid and vortex until fully dissolved.
-
Aliquoting: For long-term projects, divide the stock solution into smaller, single-use aliquots. This prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the main stock.
-
Storage: Store solution aliquots at -20°C or -80°C in tightly sealed vials. Place vials inside a secondary container with desiccant to further protect against moisture.
-
Usage: When ready to use, remove a single aliquot and allow it to warm completely to room temperature before opening. Do not refreeze partially used aliquots.
-
References
- Chemical Papers: Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxyl
- BLD Pharm: Methyl pyridazine-3-carboxyl
- J&K Scientific LLC: Pyridazine-3-carboxylic acid Product Page.
- MDPI: Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characteriz
- ResearchGate: Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine.
- MDPI: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- ResearchGate: Synthesis of Methyl 6-Chloropyridazine-3-carboxyl
- Google Patents: Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
- ResearchGate: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- ScienceDirect: Synthesis, thermal property and antifungal evalu
- ResearchGate: Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine.
- Liberty University Digital Commons: Synthesis and Characteriz
- Sigma-Aldrich: Pyridazine-3-carboxylic acid Product Page.
- Google Patents: Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
- Sigma-Aldrich: Safety Data Sheet for a rel
- Capot Chemical: MSDS of 6-methylpyridazine-3-carboxylic acid.
Sources
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- 6. researchgate.net [researchgate.net]
- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 8. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 9. capotchem.com [capotchem.com]
Technical Support Center: Pyridazine Ring Formation
Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the pyridazine core. Pyridazine synthesis is notoriously challenging due to the inherent electronic properties of the 1,2-diazine system, often leading to issues with yield, regioselectivity, and purification.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during key synthetic transformations.
Section 1: Synthesis from 1,4-Dicarbonyl Compounds and Hydrazines
This classical and widely used method involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) with hydrazine or a substituted hydrazine.[2][3][4] While straightforward in principle, this reaction is fraught with potential complications.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a very low yield of the desired pyridazine. What are the likely causes?
A1: Low yields in this condensation are common and can stem from several factors:
-
Incomplete Cyclization: The initial hydrazone formation might be efficient, but the subsequent cyclization to the dihydropyridazine intermediate can be slow or reversible.
-
Side Reactions of Starting Materials: 1,4-dicarbonyl compounds can be unstable and prone to side reactions like aldol condensations or rearrangements under the reaction conditions.
-
Over-oxidation or Degradation: The final aromatization step, if not controlled, can lead to the formation of byproducts or degradation of the electron-deficient pyridazine ring.
-
Hydrazine Stability: Hydrazine itself can decompose, especially in the presence of certain metal catalysts or at elevated temperatures.[5][6]
Q2: I'm using an unsymmetrical 1,4-dicarbonyl and getting a mixture of regioisomers. How can I control the regioselectivity?
A2: Regioselectivity is a significant challenge with unsymmetrical substrates. The outcome is determined by which carbonyl group undergoes the initial nucleophilic attack by hydrazine.
-
Electronic Effects: The more electrophilic carbonyl carbon will typically react first. Electron-withdrawing groups adjacent to one carbonyl will activate it towards attack.
-
Steric Hindrance: Bulky substituents near one carbonyl group can sterically hinder the approach of hydrazine, directing the initial reaction to the less hindered carbonyl.
-
Stepwise Addition: It is sometimes possible to form the monohydrazone under mild conditions, isolate it, and then force the cyclization under more vigorous conditions. This can sometimes favor one regioisomer.
Q3: My reaction stops at the dihydropyridazine intermediate. How can I efficiently aromatize it to the final pyridazine?
A3: The oxidation of the dihydropyridazine intermediate is a critical and often problematic step.[7] In some cases, spontaneous oxidation occurs, but often an external oxidant is required.[2]
-
Choice of Oxidant: A variety of oxidants can be used, including air (oxygen), chromium trioxide, manganese dioxide, or DDQ.[3] The choice depends on the stability of the substituents on your ring.
-
Reaction Conditions: Over-oxidation can be an issue, leading to the formation of N-oxides or other unwanted byproducts. It is crucial to carefully control the stoichiometry of the oxidant and the reaction temperature.
Troubleshooting Guide: 1,4-Dicarbonyl Condensation
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | Inactive hydrazine due to decomposition. | Use fresh hydrazine hydrate. Ensure the reaction is performed under an inert atmosphere if sensitive to air. |
| Poor quality of the 1,4-dicarbonyl starting material. | Purify the dicarbonyl compound immediately before use. Check for decomposition via NMR or TLC. | |
| Unfavorable reaction equilibrium. | Use a Dean-Stark trap to remove water and drive the condensation forward. Consider a solvent change to something less polar if starting materials are sufficiently soluble. | |
| Formation of a Mixture of Regioisomers | Similar reactivity of the two carbonyl groups in an unsymmetrical dicarbonyl. | Exploit subtle electronic or steric differences. Try running the reaction at a lower temperature to enhance selectivity. Consider a stepwise approach where the monohydrazone is formed first under kinetic control. |
| Incomplete Oxidation to Pyridazine | Dihydropyridazine intermediate is stable under the reaction conditions. | Add a suitable oxidizing agent after the condensation step. Common choices include bubbling air through the reaction mixture (for sensitive substrates) or adding a chemical oxidant like MnO₂ or DDQ. |
| The chosen oxidant is too harsh and leads to decomposition. | Switch to a milder oxidant. For example, if CrO₃ is causing degradation, try air or activated MnO₂. | |
| Formation of Polymeric Byproducts | Intermolecular side reactions of the dicarbonyl or hydrazine. | Use dilute reaction conditions to favor intramolecular cyclization over intermolecular polymerization. |
Section 2: Inverse Electron Demand Diels-Alder (iEDDA) Reactions
The iEDDA reaction, typically between an electron-deficient tetrazine and an electron-rich dienophile (like an alkyne or strained alkene), is a powerful modern method for pyridazine synthesis.[8][9] It offers high efficiency and often proceeds under mild conditions, but is not without its own set of challenges.[9]
Frequently Asked Questions (FAQs)
Q1: My iEDDA reaction is slow or not proceeding to completion. What should I check?
A1: The rate of an iEDDA reaction is governed by the electronic properties of the reactants.
-
Dienophile Reactivity: Ensure your dienophile is sufficiently electron-rich. Electron-donating groups on the alkyne or alkene are crucial.
-
Tetrazine Reactivity: The tetrazine must be electron-deficient. Electron-withdrawing groups on the tetrazine ring will accelerate the reaction.
-
Solvent Effects: While many solvents can be used, polar solvents can sometimes accelerate the reaction. Some studies have shown beneficial effects from using solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[8]
Q2: I am observing a mixture of dihydropyridazine and the desired pyridazine product. Why is this happening and how can I get full conversion to the pyridazine?
A2: The iEDDA reaction proceeds through a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction to extrude N₂ and form a dihydropyridazine.[10] This dihydropyridazine must then be oxidized to the final aromatic product.
-
Incomplete Aromatization: This is a very common issue.[11] The dihydropyridazine intermediate may be relatively stable and not spontaneously oxidize.
-
Oxidation Methods: Often, gentle heating in the presence of air is sufficient to complete the oxidation.[11] In more stubborn cases, a mild oxidant may be required. However, be aware that some oxidants can react with the starting tetrazine.
Q3: How can I control regioselectivity when using an unsymmetrical tetrazine or dienophile?
A3: Regioselectivity in iEDDA reactions is controlled by the frontier molecular orbital interactions.[8]
-
Electronic Control: The reaction is generally controlled by the interaction of the LUMO of the tetrazine and the HOMO of the dienophile. Computational modeling can be very helpful in predicting the regiochemical outcome.
-
Steric Control: Steric hindrance can also play a role, favoring the formation of the less sterically congested regioisomer.
-
Substituent Effects: The nature and position of substituents on both the tetrazine and the dienophile have a profound impact on regioselectivity. For example, using alkynyl sulfides has been shown to provide excellent regiocontrol.[8]
Troubleshooting Workflow: iEDDA Reactions
Caption: Troubleshooting workflow for iEDDA reactions.
Section 3: Purification Challenges
The inherent properties of the pyridazine ring, namely its polarity and basicity, often make purification a significant hurdle.
Frequently Asked Questions (FAQs)
Q1: My pyridazine derivative is streaking badly on my silica gel column. What is happening?
A1: This is a classic problem for basic, nitrogen-containing heterocycles.[12] The basic nitrogen atoms on the pyridazine ring interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape, tailing, and sometimes irreversible adsorption of the product onto the column.
Q2: How can I improve the chromatography of my basic pyridazine compound on silica gel?
A2: You can "deactivate" the silica gel to reduce the unwanted interactions.
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base, like triethylamine (typically 0.1-1% v/v), to your eluent.[12] This triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyridazine to elute with a much better peak shape.
-
Use an Ammonia-Saturated Solvent: For very basic compounds, using a solvent system containing methanol saturated with ammonia can be effective.
Q3: Are there alternatives to silica gel for purifying pyridazines?
A3: Yes, if modifying the eluent is not sufficient, changing the stationary phase is a good option.
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica for basic compounds.[12]
-
Reverse-Phase Chromatography (C18): For polar pyridazines, reverse-phase HPLC or flash chromatography is often a superior method.[12] The separation mechanism is different, and issues with basicity are often mitigated, especially when using an acidic modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase.
Protocol: Purification of a Basic Pyridazine Derivative by Column Chromatography
-
TLC Analysis: Develop a TLC system to achieve a retention factor (Rf) of ~0.3 for your target compound. A good starting point is a mixture of ethyl acetate and hexanes.
-
Mobile Phase Preparation: Prepare your mobile phase based on the TLC analysis. To this solvent mixture, add 0.5% (v/v) of triethylamine. For example, for 500 mL of eluent, add 2.5 mL of triethylamine.
-
Column Packing: Pack a flash chromatography column with silica gel using your prepared mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For best results, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Work-up: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator.
Section 4: Safety Precautions with Hydrazine
Hydrazine and its derivatives are common reagents in pyridazine synthesis, but they are also highly toxic and potentially explosive.[5] Strict adherence to safety protocols is mandatory.
Key Safety Information
| Hazard | Description & Precaution |
| Toxicity | Hydrazine is highly toxic and a suspected carcinogen.[13] It can be fatal if absorbed through the skin and can cause severe irritation and burns.[14] Always handle hydrazine and its solutions in a certified chemical fume hood. |
| Flammability & Explosivity | Anhydrous hydrazine is flammable and can decompose explosively, especially in the presence of metals or at elevated temperatures.[5][13] Hydrazine hydrate is more stable but still poses a significant risk.[15] Never heat hydrazine in a sealed container. Avoid contact with oxidizing agents and incompatible metals. [5] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, chemical splash goggles, and gloves resistant to hydrazine (e.g., butyl rubber).[14] |
| Waste Disposal | Hydrazine waste is hazardous. It should be collected in a dedicated, labeled container and disposed of according to your institution's safety guidelines. Do not mix hydrazine waste with waste containing oxidizing agents or heavy metals. [13] |
Emergency Procedures
Caption: Basic emergency response for a hydrazine spill.
References
-
ResearchGate. (n.d.). Different possible side reactions during iEDDA reactions. [Link]
-
Thiel, O. R., & Achmatowicz, M. M. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Leggett, D. C. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(3), 394–399. [Link]
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]
-
Sato, K., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). [Link]
-
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. [Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
-
NASA Technical Reports Server. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. [Link]
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. PubMed. [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
-
Singh, S. K., & Xu, Q. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. PMC - NIH. [Link]
-
DTIC. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION. [Link]
-
Quora. (2017). Does pyridazine undergo Diels-Alder reactions?. [Link]
-
Elnagdi, M. H., Al-Awadi, N. A., & Abdelhamid, I. A. (2009). Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. ResearchGate. [Link]
-
MDPI. (2019). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. [Link]
-
Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop. [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. [Link]
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Elnagdi, M. H., Al-Awadi, N. A., & Abdelhamid, I. A. (2009). Pyridazine and condensed pyridazine synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
-
Boger, D. L. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. ACS Publications. [Link]
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]
-
Boger, D. L. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central. [Link]
-
Reddit. (2017). What are some practical ways to purify complex compounds other than column chromatography?. [Link]
-
ResearchGate. (n.d.). A common regioselectivity problem encountered in condensation.... [Link]
-
De Borggraeve, W. M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
Joule, J. A., & Mills, K. (2010). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
-
ResearchGate. (2006). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2008). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH. [Link]
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Technical Support Center: Reaction Monitoring of Methyl Pyridazine-3-carboxylate by TLC
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for monitoring chemical reactions involving methyl pyridazine-3-carboxylate using thin-layer chromatography (TLC). As a senior application scientist, I will share field-proven insights to help you navigate common challenges and optimize your TLC workflow for reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when using TLC to monitor reactions with this compound.
Q1: My spots are streaking or tailing on the TLC plate. What's causing this and how can I fix it?
A1: Streaking or tailing of spots on a TLC plate is a frequent issue, especially with nitrogen-containing heterocyclic compounds like this compound.[1] This phenomenon is often due to the basic nature of the pyridazine ring interacting strongly with the acidic silanol groups on the surface of the silica gel plate.[1] Here are several strategies to resolve this:
-
Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[2][3] Try diluting your sample before spotting it onto the plate.[2]
-
Mobile Phase Modification: To counteract the strong interaction between your compound and the silica gel, you can add a basic modifier to your mobile phase.[1] Small amounts of triethylamine (0.1-1%) or ammonia in methanol can help neutralize the acidic sites on the silica, leading to more defined spots.[1][2]
-
Incorrect Solvent System: The polarity of your solvent system might be inappropriate for your compound.[4] You may need to experiment with different solvent systems to find one that provides good separation without causing streaking.[4]
-
Use of an Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.[1] For highly polar compounds, a C18 reversed-phase TLC plate might be a suitable option.[2]
Q2: I'm not seeing any spots on my TLC plate after development. What could be the problem?
A2: The absence of visible spots on a developed TLC plate can be perplexing. Here are some potential causes and their solutions:
-
Insufficiently Concentrated Sample: Your sample may be too dilute to be visible.[2] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[2]
-
Compound is not UV-Active: If you are using a UV lamp for visualization, your compound may not be UV-active.[2] this compound, with its aromatic ring, should be UV-active. However, if other components of your reaction mixture are not, you will need to use an alternative visualization method, such as chemical staining.[5]
-
Volatile Compound: It's possible that your compound is volatile and has evaporated from the plate during development or drying.[2]
-
Improper Solvent Level: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the spotting line is submerged, your sample will dissolve into the solvent pool instead of moving up the plate.[2]
Q3: The Rf values for my starting material and product are too similar. How can I improve the separation?
A3: Poor separation between spots with similar Rf values is a common challenge in TLC. Here are some techniques to improve resolution:
-
Optimize the Solvent System: The key to good separation is finding the right mobile phase.[1] You can systematically vary the ratio of the solvents in your mobile phase to fine-tune the polarity.[1] If you are using a binary system like hexane/ethyl acetate, try switching to a different solvent combination, such as dichloromethane/methanol.[1]
-
Co-spotting: To confirm if two spots are indeed different compounds, you can use the co-spotting technique. Apply your starting material and your reaction mixture to the same spot on the TLC plate. If you see two distinct spots after development, they are different compounds.[6]
-
2D TLC: For complex mixtures or when compounds are unstable on silica gel, two-dimensional TLC can be a powerful technique. First, run the plate in one solvent system. Then, rotate the plate 90 degrees and run it in a second, different solvent system. This can effectively separate compounds that have similar Rf values in a single solvent system.[6]
Q4: How do I choose the right visualization technique for this compound and its derivatives?
A4: The choice of visualization method depends on the properties of your compounds.
-
UV Light: Since this compound contains a conjugated π system, it should be visible under a UV lamp (typically at 254 nm).[5][7] This is a non-destructive method, meaning you can perform further analysis on the sample if needed.[7]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective general visualization method for many organic compounds.[8] The iodine will temporarily stain the spots brown.[8]
-
Chemical Stains: For compounds that are not UV-active or to get a different visualization profile, various chemical stains can be used.[9] These methods are destructive as they involve a chemical reaction.[7] Some common stains include:
-
Potassium Permanganate (KMnO4): This stain is good for visualizing compounds that can be oxidized, such as alcohols, alkenes, and alkynes.[8]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors.[8]
-
Ninhydrin: This is an excellent stain for visualizing amino acids.[8]
-
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the TLC analysis of reactions involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking/Tailing Spots | 1. Sample overloading.[2][3] 2. Strong interaction with silica gel.[1] 3. Inappropriate solvent system.[4] | 1. Dilute the sample before spotting.[2] 2. Add a basic modifier (e.g., triethylamine) to the mobile phase.[1][2] 3. Experiment with different solvent systems of varying polarities.[1] |
| No Visible Spots | 1. Sample is too dilute.[2] 2. Compound is not UV-active.[2] 3. Solvent level in the chamber is too high.[2] | 1. Concentrate the sample or spot multiple times.[2] 2. Use a chemical stain for visualization.[5] 3. Ensure the solvent level is below the spotting line.[2] |
| Poor Separation (Similar Rf Values) | 1. Suboptimal mobile phase.[1] 2. Compounds have very similar polarities. | 1. Systematically vary the solvent ratio or try a different solvent system.[1] 2. Use the co-spotting technique to confirm identity.[6] 3. Consider using 2D TLC.[6] |
| Irreproducible Rf Values | 1. Changes in temperature or humidity. 2. Inconsistent mobile phase preparation. 3. TLC plate from a different batch. | 1. Control the environmental conditions in the lab. 2. Prepare fresh mobile phase for each experiment.[4] 3. Run a standard on every plate for comparison. |
| Smearing from High-Boiling Point Solvents | 1. Residual high-boiling point solvent (e.g., DMF, DMSO) in the sample.[6] | 1. Before developing the plate, place it under high vacuum for a few minutes to remove the residual solvent.[6] |
Section 3: Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material, co-spot, and reaction mixture.
-
Sample Application: Using a capillary tube, spot a small amount of your starting material solution, your reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) onto the designated lanes on the starting line.
-
Developing the Plate: Pour a small amount of your chosen mobile phase into a developing chamber, ensuring the solvent level is below the starting line on the TLC plate. Place the spotted TLC plate into the chamber and cover it.
-
Elution: Allow the solvent to travel up the plate by capillary action. Remove the plate from the chamber when the solvent front is about 1 cm from the top of the plate.
-
Visualization: Immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Compare the spots of the reaction mixture to the starting material and co-spot to determine the progress of the reaction.
Protocol 2: Developing a New TLC Solvent System
-
Start with a Standard System: A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]
-
Vary the Polarity:
-
Try Different Solvents: If adjusting the ratio of your initial solvent system doesn't provide adequate separation, try a different combination of solvents. For example, you could replace ethyl acetate with acetone or dichloromethane with methanol.[1]
-
Consider Modifiers: For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine can significantly improve spot shape.[1][2] For acidic compounds, a small amount of acetic acid may be beneficial.[2]
Section 4: Visualizing Experimental Workflows
References
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Pyridazinealanine Compounds.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- (n.d.). TLC Visualization Methods.
- (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Marathe, S. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
- SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
- Cimpoiu, C., & Hodisan, T. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Reviews in Analytical Chemistry.
- Labster. (n.d.). TLC Visualization Methods.
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- 5. theory.labster.com [theory.labster.com]
- 6. Chromatography [chem.rochester.edu]
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- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. silicycle.com [silicycle.com]
How to avoid N-alkylation in pyridazine reactions
Welcome to the technical support hub for pyridazine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyridazine functionalization. Unwanted N-alkylation is a common and frustrating side reaction that can derail synthetic campaigns. This document provides in-depth, field-tested solutions and troubleshooting advice in a direct question-and-answer format to help you achieve selective C-alkylation and maximize your yields.
Frequently Asked Questions (FAQs): The N-Alkylation Challenge
Q1: Why is N-alkylation so prevalent in pyridazine reactions?
A1: The issue lies in the fundamental electronic structure of the pyridazine ring. It contains two adjacent nitrogen atoms which are Lewis basic and possess lone pairs of electrons, making them highly nucleophilic centers.[1] In the presence of electrophilic alkylating agents (e.g., alkyl halides), these nitrogen atoms are often the most reactive sites in the molecule, leading to the formation of pyridazinium salts (N-alkylation) rather than the desired C-alkylated product. This reactivity is a known challenge in the synthesis of pyridazine derivatives.[1]
Q2: What are the negative consequences of N-alkylation?
A2: Uncontrolled N-alkylation leads to several experimental problems:
-
Reduced Yield: The primary reaction pathway is diverted to a side product, lowering the yield of the target C-alkylated molecule.
-
Purification Difficulties: The resulting pyridazinium salts are often polar and can be difficult to separate from the desired product or starting material, complicating downstream processing.
-
Wasted Reagents: Stoichiometry is compromised as your starting material and alkylating agent are consumed in an unproductive reaction.
-
Altered Biological Activity: If the nitrogen atoms are critical for binding to a biological target, unintended alkylation can completely abolish the desired activity.
Troubleshooting Guide: Strategies for Selective C-Alkylation
This section details the primary strategies to circumvent N-alkylation and achieve selective functionalization at carbon positions.
Strategy 1: Direct C-H Functionalization
Directly converting a C-H bond to a C-C bond is a highly atom-economical approach that avoids pre-functionalization steps.
A3: Absolutely. The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles and is well-suited for pyridazines.[2] The reaction proceeds via a radical mechanism. Under acidic conditions, the pyridazine nitrogens are protonated, which further increases the ring's electron deficiency and makes it highly susceptible to nucleophilic attack by an alkyl radical.[2] This method generally favors alkylation at the positions ortho or para to the nitrogen atoms (C3, C4, C5, C6).
Causality: The acidic conditions are crucial. By protonating the nitrogen atoms, you effectively "deactivate" them as nucleophiles, preventing N-alkylation and simultaneously "activating" the ring for radical addition.
Caption: General workflow for a decarboxylative Minisci alkylation.
-
To a suitable reaction vessel, add the pyridazine substrate (1.0 equiv), the carboxylic acid (2.0 equiv), and silver nitrate (AgNO₃, 0.1-0.2 equiv).
-
Add a biphasic solvent system, such as dichloroethane (DCE) and water (1:1 ratio).[3]
-
To the stirring mixture, add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).[3]
-
Heat the reaction mixture to 50-75°C and stir for 30 minutes to 2 hours, monitoring by TLC or LCMS.[4]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like dichloromethane.
-
Perform an aqueous workup, adjusting the pH if necessary, and extract the product into the organic layer.
-
Dry the combined organic layers, concentrate, and purify the crude product by silica gel chromatography.
A4: This is a highly effective and increasingly popular strategy. Catalytic systems based on palladium (Pd), ruthenium (Ru), rhodium (Rh), or copper (Cu) can mediate the direct coupling of pyridazine C-H bonds with various partners, including aryl halides, alkenes, and alkylating agents.[5][6] A significant advantage is that these reactions often proceed under neutral or basic conditions, avoiding the strong acids of the Minisci reaction.
Causality & Selectivity: The regioselectivity is often controlled by the formation of a metal-chelate intermediate. The Lewis basic nitrogen atoms, which are problematic in classical alkylations, become an asset here, acting as directing groups to guide the metal catalyst to a specific C-H bond, typically at an adjacent position.[7][8] This chelation-assisted activation is key to achieving high regioselectivity.
| Catalyst System | Reaction Type | Typical Conditions | Regioselectivity | Reference |
| Pd(OAc)₂ / Ag₂CO₃ | C-H Arylation | Toluene, 120°C | C8 of triazolo[4,3-b]pyridazine | [5][7] |
| [Ru(p-cymene)Cl₂]₂ | C-H Alkenylation | 1,4-Dioxane, 100°C | Site-specific on complex derivatives | [5] |
| CuI / K₂CO₃ | C-H Arylation | DMSO, 150°C | C3 of triazolo[4,3-b]pyridazine | [9] |
| Rh(I) complexes | C-H Alkylation | THF/Toluene, 80°C | C2 or C4 of pyridines (analogous) | [10] |
Strategy 2: Pre-functionalization and Cross-Coupling
This classic approach involves starting with a pyridazine ring that already bears a handle—typically a halogen—which can then be substituted with an alkyl or aryl group.
A5: Commercially available chloropyridazines (e.g., 3,6-dichloropyridazine) are excellent starting materials.[11][12] The chlorine atom serves as a leaving group that can be displaced by a carbon nucleophile in a cross-coupling reaction. A common and effective method is coupling with a Grignard reagent (R-MgX) using a nickel-phosphine catalyst.[13]
Causality: The Grignard reagent is a powerful carbon nucleophile.[14][15] The nickel catalyst facilitates the oxidative addition into the C-Cl bond, followed by transmetalation with the Grignard reagent and reductive elimination to form the new C-C bond, regenerating the catalyst. This catalytic cycle is highly efficient for forming C(sp²)-C(sp³) bonds.
Caption: Workflow for a Nickel-catalyzed Grignard cross-coupling reaction.
Strategy 3: Using Blocking Groups
This strategy directly tackles the root cause of the problem by temporarily masking the reactive nitrogen atoms.
A6: Yes, this is a very logical and effective strategy, although it adds steps to the synthesis (protection and deprotection). For the related pyridine systems, a simple maleate-derived blocking group has been shown to be highly effective at directing Minisci-type alkylations exclusively to the C-4 position.[3][16][17] The blocking group is installed on the nitrogen, forming a pyridinium salt. This not only prevents N-alkylation but also enhances the electron-deficient nature of the ring, making it even more reactive towards radical addition at the C4 position.[16][17]
Causality: The blocking group serves two purposes:
-
Steric/Electronic Shielding: It physically blocks the nitrogen from reacting with the alkylating agent.
-
Electronic Activation: By forming a positively charged pyridinium species, it significantly lowers the energy of the LUMO, making the ring system a better radical acceptor.
Caption: Conceptual workflow illustrating the use of a blocking group.
General Troubleshooting
A7: Low yields in C-H functionalization often point to issues with catalyst activity, reaction conditions, or substrate reactivity.
-
Check Your Reagents: Ensure solvents are anhydrous and reagents are pure. For transition-metal catalysis, the quality of the catalyst and ligands is paramount.
-
Optimize Temperature: Some C-H activations have a narrow optimal temperature window. Try running the reaction at slightly higher or lower temperatures.
-
Vary the Ligand/Additive: In metal-catalyzed reactions, the electronic and steric properties of the ligand can dramatically influence reactivity and selectivity. Screen a small set of different ligands. For Minisci reactions, adjusting the acid or oxidant concentration can be beneficial.
-
Consider Solvent Effects: The solvent can influence the solubility of reagents and the stability of intermediates. For example, polar aprotic solvents like DMSO or DMF can be effective in some Pd or Cu-catalyzed reactions.[9]
References
- A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionalization. (n.d.). Benchchem.
- Regioselective Copper(I)-Catalyzed Direct C(3)-H (Hetero)arylation of 6-(Hetero)arylated 1,2,4-Triazolo[4,3-b]pyridazines: Ligand-Free Approach. (2024). The Journal of Organic Chemistry. ACS Publications.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.). ACS Publications.
- Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. (2024). MDPI.
- Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.
- Srinivasan, R., Dey, A., Nagarajan, N. S., Kumaran, R. S., Gandhi, T., & Maiti, D. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709–11712.
- Cross-Coupling Reaction of Chloropyridazines and Grignard Reagents With Nickel-Phosphine Complexes: Alkylation and Arylation of Pyridazines. (n.d.). Amanote Research.
- Pd-catalyzed C-H arylation of Pyridazine-based Fused 1, 2, 4-Triazoles: Overriding Selectivity at the Usual Position by Undermining of Preferred Chelate Formation. (n.d.). ResearchGate.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). PMC. NIH.
- Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. (2008). Journal of the American Chemical Society, 130(8), 2448–2449.
- Minisci reaction. (n.d.). In Wikipedia.
- C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.
- Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (n.d.). SciSpace.
- Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis. (n.d.). Benchchem.
- Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. (2018). Chemical Science. RSC Publishing.
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). PMC. NIH.
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
- N-alkylation: Significance and symbolism. (2024).
- What is the synthesis of 3,6-dichloro-4-isopropylpyridazine? (n.d.). Guidechem.
- Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. (2006). Current Organic Chemistry, 10(3), 287–313.
- Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
- Transition-Metal-Catalyzed Functionalization of Pyridines. (n.d.). Semantic Scholar.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Transition metal-catalyzed functionalization of pyrazines. (2013). ResearchGate.
- Grignard reaction. (n.d.). In Wikipedia.
Sources
- 1. N-alkylation: Significance and symbolism [wisdomlib.org]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 7. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]
- 13. (PDF) Cross-Coupling Reaction of Chloropyridazines and [research.amanote.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. Grignard reaction - Wikipedia [en.wikipedia.org]
- 16. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Technical Support Center: Methyl Pyridazine-3-carboxylate Solubility Guide
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl Pyridazine-3-carboxylate. This document addresses the common yet significant challenge of this compound's solubility. As a key heterocyclic building block in medicinal chemistry and materials science, understanding and overcoming its solubility limitations is critical for experimental success.[1][2][3][4] This guide provides a structured, in-depth resource in a question-and-answer format, blending foundational principles with actionable troubleshooting protocols to ensure you can move forward with your research confidently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What is this compound and why is its solubility a critical parameter?
A: this compound (CAS No: 34253-02-6) is a heterocyclic organic compound featuring a pyridazine ring substituted with a methyl ester group.[5][6] Its structure is foundational for synthesizing a range of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1][4] Solubility is a crucial physical property because, for most applications—including chemical reactions, biological screening, and formulation development—the compound must be in a dissolved state to be active and available. Poor solubility can lead to inaccurate biological data, low reaction yields, and significant hurdles in formulation, making it a primary concern from early-stage discovery to downstream development.[7][8][9]
Q2: What are the general solubility characteristics of this compound?
A: While specific quantitative data for this exact molecule is not widely published, its structural class—small, nitrogen-containing heterocyclic compounds—provides strong indicators of its behavior. Similar to many pyridazine derivatives, it is expected to have very low solubility in water.[10] Its polarity, governed by the ester group and the nitrogen atoms in the ring, allows for better solubility in polar organic solvents. The table below summarizes the expected solubility profile based on general principles of organic chemistry and data from analogous compounds.[10][11]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Aqueous | Water, PBS Buffer | Very Low to Insoluble | The hydrophobic pyridazine ring dominates over the polar ester group.[10] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at disrupting crystal lattice forces and solvating polar functional groups. |
| Alcohols | Methanol, Ethanol, Isopropyl Alcohol (IPA) | Moderate | The hydroxyl group can hydrogen bond with the pyridazine nitrogens, but solubility decreases as the alcohol's carbon chain length increases.[10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good for dissolving moderately polar organic compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Less polar than alcohols, offering limited solvating power for this molecule. |
| Non-Polar | Hexanes, Toluene | Very Low to Insoluble | The molecule's polarity is too high for effective solvation in non-polar media.[12] |
Q3: My compound won't dissolve in my aqueous buffer for a biological assay. What is the first thing I should try?
A: The standard and most direct approach is to first prepare a concentrated stock solution in a water-miscible organic solvent, typically DMSO.[13] This stock can then be serially diluted into your aqueous buffer to achieve the final desired concentration. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (usually <0.5% v/v) to avoid solvent-induced artifacts or toxicity.
Q4: I successfully dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous medium. What is happening?
A: This is a common issue known as "crashing out" and occurs when the solubility limit of the compound in the final solvent mixture is exceeded. When you add a small volume of a concentrated DMSO stock to a large volume of aqueous buffer, the solvent environment abruptly changes from being predominantly organic to predominantly aqueous. Since the compound has very low aqueous solubility, it precipitates out of the solution. Solutions to this are discussed in the Troubleshooting Guide below.
Q5: Is it safe to heat the solution to help dissolve the compound?
A: Gentle heating can be an effective method to increase the rate of dissolution and, for many compounds, increase the equilibrium solubility. However, this must be done with caution.
-
Causality: Heat provides the energy needed to overcome the crystal lattice energy of the solid.
-
Risk: Excessive or prolonged heating can lead to the degradation of the compound. The pyridazine ring, while aromatic, can be susceptible to decomposition pathways under harsh conditions.[14] Always start with gentle warming (e.g., 30-40°C) and monitor for any color changes that might indicate degradation. It is also important to be aware that cooling a saturated solution can lead to supersaturation and subsequent precipitation.
Part 2: In-Depth Troubleshooting Guide
This section provides structured pathways to address more persistent solubility challenges.
Problem: Compound fails to dissolve sufficiently even for creating a stock solution, or crashes out of the final aqueous solution.
This workflow provides a logical progression from simple to more advanced solubilization techniques.
Caption: Troubleshooting workflow for poor solubility.
Solution Pathway 1: Co-solvency
-
Expertise & Experience: When a single solvent is insufficient, a mixture of solvents, or a co-solvent system, can be used to fine-tune the polarity of the medium to better match the solute.[13][15] For compounds like this compound, which have both polar and non-polar characteristics, a co-solvent system can dramatically enhance solubility. Water-miscible co-solvents like propylene glycol, polyethylene glycol (PEG), and ethanol are common in parenteral formulations.[7]
-
Actionable Advice: If DMSO alone is problematic, especially upon dilution, consider creating your stock in a mixture. For example, a stock solution in a 1:1 mixture of DMSO and PEG-400 may be more stable when diluted into an aqueous buffer.
Solution Pathway 2: pH Adjustment
-
Expertise & Experience: The solubility of compounds with acidic or basic functional groups is highly dependent on pH.[9][16] this compound contains two nitrogen atoms in the pyridazine ring, which are weakly basic. By lowering the pH of the solvent, these nitrogen atoms can become protonated, forming a cationic salt. This ionized form is typically much more water-soluble than the neutral molecule.[17]
-
Actionable Advice: Attempt to dissolve the compound in an acidic buffer (e.g., a citrate or acetate buffer with a pH between 3 and 5). This can be tested qualitatively first (see Protocol 1). If successful, this indicates that pH control is a viable strategy for formulation.
-
Trustworthiness: Always verify that the compound is stable at the new pH. Use a control sample and analyze it by HPLC or LC-MS after incubation at the acidic pH for a relevant period to check for degradation products.
Solution Pathway 3: Advanced Formulation (Surfactants & Complexation)
-
Expertise & Experience: When a compound crashes out of solution upon dilution into an aqueous medium, it often requires formulation aids to keep it dispersed and bioavailable.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers form micelles in aqueous solutions.[9][13] The hydrophobic core of these micelles can encapsulate the poorly soluble drug molecule, keeping it dispersed in the bulk aqueous phase.[9]
-
Complexation: Cyclodextrins are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The this compound molecule can fit into the hydrophobic cavity, forming an inclusion complex that has significantly greater aqueous solubility.[8]
-
-
Actionable Advice: These are advanced techniques typically used in formulation development. For initial screening, a simple approach is to add a small amount of surfactant (e.g., 0.1% Polysorbate 80) to your final aqueous buffer before adding the compound's DMSO stock.
Part 3: Key Experimental Protocols
These protocols provide self-validating, step-by-step methods for assessing and quantifying solubility.
Protocol 1: Rapid Qualitative Solubility and pH-Dependence Test
Objective: To quickly determine the best solvent class and assess if solubility is pH-dependent.[18][19]
Materials:
-
This compound
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Solvents: Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, DMSO
-
pH paper or meter
Procedure:
-
Preparation: Add ~1-2 mg of the compound to five separate, labeled microcentrifuge tubes.
-
Solvent Addition: To the tubes, add 0.5 mL of each respective solvent (Water, HCl, NaOH, Ethanol, DMSO).
-
Mixing: Vortex each tube vigorously for 30-60 seconds.
-
Observation: Visually inspect each tube for undissolved solid. A completely clear solution indicates solubility.
-
pH Check (for water tube): If the compound dissolves in water, test the pH of the solution. A basic pH would confirm the amine-like nature of the pyridazine nitrogens.[17]
-
Interpretation (Trustworthiness):
-
Soluble in DMSO/Ethanol but not water: Confirms expected behavior of a poorly water-soluble organic compound.
-
Insoluble in water but soluble in 5% HCl: Strong evidence that the compound is a base and that an acidic formulation will improve solubility.[19]
-
Soluble in 5% NaOH: Unlikely, but would indicate an acidic proton (not expected for this structure).
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the precise equilibrium solubility of the compound in a specific solvent, a gold-standard method.[10]
Materials:
-
This compound
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Add Excess Solid: To a vial, add an excess amount of the compound to a known volume of the chosen solvent (e.g., 5 mg to 1 mL of buffer). The key is to have visible undissolved solid remaining at the end.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time ensures the solution reaches equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For a more complete separation, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method.
-
Analysis: Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Calculation: Back-calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Self-Validation System: The presence of undissolved solid at the end of the equilibration period (Step 2) confirms that the solution was saturated. Running the experiment in triplicate provides statistical confidence in the final value.
References
-
Jadhav, M., V. Murthy, and V. Kadam. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Al-Bayati, M., and A. Neau. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Fauzi, F., I. D. M. K. Putra, and L. W. S. Antari. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
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Sharma, D., M. Soni, S. Kumar, and G. D. Gupta. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Kumar, S., and S. K. Singh. (2018). Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research (IJSR). [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
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Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Wang, Z., et al. (2019). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
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Shah, P., R. I. Patel, and P. J. Vyas. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]
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Matrix Fine Chemicals. METHYL PYRIDINE-3-CARBOXYLATE | CAS 93-60-7. [Link]
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De Borggraeve, W. M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]
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De Borggraeve, W. M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
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Vaňková, A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
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Ghorab, M. M., et al. (2017). Synthesis, Anticancer Screening and Molecular Docking Studies of New Heterocycles with Trimethoxyphenyl Scaffold as Combretastatin Analogues. PubMed. [Link]
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Kumar, A., et al. (2022). Heterocyclic compounds Synthesis and biological Screening. ResearchGate. [Link]
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Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]
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PubChem. Methyl pyridazine-4-carboxylate. [Link]
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Ali, S., et al. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]
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Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]
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J&K Scientific LLC. Pyridazine-3-carboxylic acid. [Link]
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Technical Support Center: Catalyst Selection for Methyl Pyridazine-3-carboxylate Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving Methyl Pyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for common challenges encountered during the synthesis of functionalized pyridazine derivatives. The pyridazine moiety is a cornerstone in many pharmaceutical and agrochemical compounds, and mastering its functionalization via palladium-catalyzed cross-coupling is a critical skill.[1]
This resource moves beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, empowering you to troubleshoot effectively and advance your research with confidence.
Part 1: Frequently Asked Questions (FAQs) on Catalyst System Selection
This section addresses foundational questions regarding the initial setup of cross-coupling reactions with this compound.
Q1: Why is catalyst selection so critical for an electron-deficient heterocycle like this compound?
The pyridazine ring's two adjacent nitrogen atoms make it highly electron-deficient. This electronic nature has a dual effect on the palladium-catalyzed cross-coupling cycle:
-
Advantage: It facilitates the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the carbon-halogen bond on the pyridazine ring.[2]
-
Challenge: The nitrogen lone pairs can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the electron-deficient nature can make the final reductive elimination step more difficult.
Therefore, the chosen catalyst system—specifically the ligand—must be able to navigate this delicate balance. It needs to be active enough to promote efficient oxidative addition and reductive elimination while being sterically and electronically tuned to prevent catalyst inhibition.
Q2: I am starting a new project. What is a good general-purpose catalyst system for a Suzuki-Miyaura coupling with a chloro- or bromo-pyridazine-3-carboxylate?
For Suzuki-Miyaura reactions, the choice of a bulky and electron-rich phosphine ligand is paramount for success with electron-deficient heterocycles.[3] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may work but often give low yields.[3][4]
A more robust starting point would be a combination of a Pd(0) or Pd(II) precatalyst with a specialized biaryl phosphine ligand.
| Component | Recommended Starting Point | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective sources for generating the active Pd(0) species in situ. |
| Ligand | XPhos or SPhos | These bulky, electron-rich dialkylbiaryl phosphine ligands enhance catalyst stability and promote the crucial reductive elimination step, which can be sluggish for electron-deficient substrates.[3][5][6] |
| Base | K₂CO₃ or K₃PO₄ | These bases are generally effective for Suzuki couplings. K₃PO₄ is a stronger base and can be beneficial if transmetalation is slow, but K₂CO₃ is a good first choice.[3][5] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | These solvent systems are standard for Suzuki reactions and effectively solubilize both organic and inorganic components.[5] |
Q3: Can I use the same catalyst system for a Buchwald-Hartwig amination on this substrate?
While there is overlap, the optimal conditions often differ. Buchwald-Hartwig amination involves a different nucleophile (an amine) and requires careful selection of the base and ligand to facilitate C-N bond formation.[7][8]
For a starting point, consider a similar palladium precursor but with ligands specifically developed for C-N coupling.
| Component | Recommended Starting Point | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ | Common and effective precatalysts for Buchwald-Hartwig reactions.[9] |
| Ligand | XPhos or t-BuBrettPhos | These ligands are highly effective for coupling a wide range of amines and aryl halides, including challenging heterocyclic substrates.[9] |
| Base | NaOtBu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing side reactions.[10] |
| Solvent | Toluene or THF | Anhydrous, aprotic solvents are essential for this reaction. |
Q4: What about Sonogashira or Heck couplings with this compound?
Yes, these reactions are also viable.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with the pyridazine halide. The standard catalyst system is a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (typically CuI) and an amine base/solvent (e.g., triethylamine or diisopropylamine).[11][12]
-
Heck Coupling: This reaction couples an alkene to the pyridazine halide. It is typically catalyzed by a palladium source like Pd(OAc)₂ with a phosphine ligand in the presence of a base.[13][14]
Part 2: Troubleshooting Guide & In-Depth Analysis
This section addresses specific problems in a question-and-answer format, providing a logical workflow to diagnose and solve experimental challenges.
Q5: My reaction has stalled or resulted in a very low yield. What steps should I take to troubleshoot?
Low yield is a common issue that can stem from multiple sources. A systematic approach is the best way to identify the root cause.[15]
-
Step 1: Reagent Integrity: Ensure all starting materials are pure and dry. Boronic acids, in particular, can degrade during storage. Use freshly prepared or high-quality commercial reagents. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[2][15]
-
Step 2: Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged and is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[15]
-
Step 3: Catalyst System Evaluation: If the basics are correct, the catalyst system is the next suspect.
-
Ligand Choice: As discussed, standard ligands may be inefficient. For Suzuki reactions on this substrate, screen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[3][5]
-
Catalyst Activity: Your palladium source could be degraded. Use a fresh batch or a more stable pre-catalyst.
-
-
Step 4: Reaction Parameters:
-
Base: The choice of base is crucial for the transmetalation step in Suzuki reactions.[3] Screen different inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. Cesium carbonate is more soluble and can sometimes accelerate slow reactions.
-
Temperature: While many modern catalyst systems work at lower temperatures, some stubborn couplings require more thermal energy. Incrementally increase the reaction temperature (e.g., from 80°C to 110°C).
-
Q6: I am observing a significant amount of a homo-coupled byproduct. How can I prevent this?
Homo-coupling is a common side reaction where two molecules of one of the coupling partners react with each other.[2]
-
Suzuki Reaction (Boronic Acid Homo-coupling): This occurs when the boronic acid couples with itself.
-
Cause: Often exacerbated by the presence of oxygen or instability of the boronic acid.
-
Solution:
-
Rigorous Degassing: Ensure the reaction is completely free of oxygen.[16]
-
Use Boronic Esters: Use more stable boronic acid derivatives like pinacol esters or MIDA boronates.[2]
-
Slow Addition: If using a reactive boronic acid, add it slowly to the reaction mixture via a syringe pump to keep its instantaneous concentration low.[2]
-
-
-
Sonogashira Reaction (Glaser Coupling): This is the oxidative homo-coupling of the terminal alkyne.
-
Cause: This side reaction is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.
-
Solution:
-
Q7: My reaction mixture turned black and a precipitate formed. What happened?
The formation of a black precipitate, known as "palladium black," indicates that your palladium catalyst has decomposed and crashed out of solution.[11]
-
Causes:
-
High Temperature: Excessive heat can cause ligands to dissociate and the palladium to agglomerate.
-
Inappropriate Ligand: The ligand may not be robust enough to stabilize the palladium center throughout the catalytic cycle, especially at high temperatures.
-
Impurities: Impurities in the reagents or solvent can poison the catalyst.[11]
-
Solvent Effects: Some solvents, like THF in certain cases, have been anecdotally reported to promote the formation of palladium black.[18]
-
-
Solutions:
-
Lower the Temperature: Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Use a More Stable Ligand: Switch to a more robust ligand, such as a bulky biaryl phosphine or an N-heterocyclic carbene (NHC) ligand.[15]
-
Ensure Reagent Purity: Use high-purity, anhydrous reagents and solvents.
-
Part 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with a halo-substituted this compound.
-
Reagent Preparation: Ensure all reagents are of high purity. Degas the solvent system (e.g., 1,4-dioxane and water, 5:1 ratio) by bubbling argon through it for 30 minutes or by using three freeze-pump-thaw cycles.[2]
-
Reaction Setup (under inert atmosphere): To an oven-dried Schlenk flask, add the methyl halo-pyridazine-3-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., XPhos, 4.4 mol %).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[2]
-
Reaction Execution: Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) in an oil bath and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[2]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
References
- Technical Support Center: Suzuki Reactions Involving Pyridazines. (n.d.). Benchchem.
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025). Request PDF.
- Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. DOI:10.1039/C3OB40460A.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC - NIH.
- Preventing homo-coupling side reactions in pyridazine synthesis. (n.d.). Benchchem.
- (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (n.d.). Benchchem.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Heck Reaction—State of the Art. (n.d.). MDPI.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Recent Advances in Sonogashira Reactions. (2011). ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
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Technical Support Center: Managing Exothermic Reactions in Methyl Pyridazine-3-carboxylate Synthesis
Welcome to the Technical Support Center for professionals engaged in the synthesis of Methyl Pyridazine-3-carboxylate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical advice on managing the critical exothermic events associated with this synthesis. Our focus is on ensuring reaction safety, improving reproducibility, and maximizing yield through a deep understanding of the reaction dynamics.
Understanding the Core Exotherm: The Hydrazine Condensation
The primary thermal hazard in the synthesis of this compound arises from the initial condensation reaction between a 1,4-dicarbonyl compound (or its equivalent) and hydrazine or a hydrazine derivative.[1] This cyclization is a highly exothermic process. The rapid, uncontrolled addition of hydrazine can lead to a thermal runaway, where the reaction rate accelerates to a dangerous level, potentially causing solvent to boil violently, pressure buildup, and vessel failure.[2]
Hydrazine itself is a high-energy molecule that can decompose exothermically at elevated temperatures or in the presence of catalysts.[3][4][5] Its reaction with carbonyl compounds to form the pyridazine ring is thermodynamically favorable and releases significant heat.[6][7] Understanding and respecting the energetic nature of this step is paramount for a safe and successful synthesis.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction temperature is rising uncontrollably, exceeding my set point. What immediate actions should I take?
A1: This indicates a potential thermal runaway. Immediate and calm intervention is critical.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of hydrazine or the dicarbonyl compound. This is the most crucial first step to prevent adding more fuel to the reaction.
-
Enhance Cooling: Maximize the cooling capacity of your reactor. If using an ice bath, ensure it is well-stirred and has ample ice. If using a circulator, lower the setpoint to its minimum.
-
Increase Stirring Rate: A higher agitation rate improves heat transfer from the reaction mixture to the vessel walls and into the cooling medium.
-
Dilute (If Safe): If you have a pre-chilled, inert solvent readily available, slow and careful addition can help absorb the heat by increasing the thermal mass of the reaction. Caution: Only do this if you are certain the solvent is compatible and will not react exothermically with any of the components.
Root Cause Analysis:
-
Excessive Addition Rate: The most common cause. The rate of heat generation has surpassed the rate of heat removal by your cooling system.
-
Inadequate Cooling: The cooling bath may be too small, insufficiently cold, or not making good contact with the reaction vessel.
-
Concentration Issues: The reaction may be too concentrated, leading to a higher volumetric heat output.
Q2: I've observed a sudden, vigorous evolution of gas and a rapid color change. Is this normal?
A2: Vigorous, uncontrolled gas evolution is a serious warning sign.
While some gas evolution (e.g., ammonia from hydrazine decomposition) might be expected, a sudden, violent release suggests a side reaction or the onset of thermal decomposition of hydrazine.[3][8] Hydrazine decomposition can produce nitrogen and ammonia gas.[5]
Immediate Actions:
-
Ensure Adequate Ventilation: Confirm your reaction is being conducted in a high-performance fume hood.
-
Follow Thermal Runaway Protocol: Immediately stop reagent addition and maximize cooling as described in Q1.
-
Do Not Seal the Vessel: Ensure the reaction vessel is not a closed system. It must be vented (e.g., via a condenser) to prevent dangerous pressure buildup.
Root Cause Analysis:
-
Localized Hotspots: Poor stirring can create localized areas of high temperature, initiating decomposition.
-
Contaminants: Certain metals (like rust) or impurities can catalyze the explosive decomposition of hydrazine.[8] Ensure all glassware and reagents are clean.
-
High Temperature: The bulk reaction temperature may have exceeded the decomposition temperature of hydrazine under your specific conditions.
Q3: My reaction yield is low and I have multiple spots on my TLC plate. How can I improve selectivity?
A3: Poor selectivity is often linked to poor temperature control, which allows side reactions to compete with the desired cyclization.
Optimization Strategies:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) slows down all reaction rates, but often disproportionately affects side reactions.[9] This gives you finer control over the main exothermic event.
-
Implement Semi-Batch Addition: Instead of adding all the hydrazine at once, add it slowly and dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump.[2] This keeps the instantaneous concentration of the reactive species low, preventing temperature spikes and favoring the desired product.
-
Solvent Choice: A solvent with a higher heat capacity can help absorb more energy per degree of temperature change. Ensure the chosen solvent is appropriate for the reaction chemistry and workup.
-
pH Control: The reactivity of hydrazine is pH-dependent. In some cases, adding a mild acid can catalyze the desired reaction, allowing for lower temperatures to be used. However, this must be carefully evaluated as strong acids can react violently with hydrazine.[10]
| Parameter | Standard Condition | Optimized Condition for Control | Rationale |
| Temperature | Room Temperature | 0 - 5 °C | Reduces rates of side reactions and decomposition.[9] |
| Reagent Addition | Single Portion (Batch) | Slow, controlled addition (Semi-Batch) | Limits instantaneous heat generation.[2] |
| Concentration | 1.0 M | 0.5 M | Increases thermal mass, making temperature easier to control. |
| Stirring | Moderate | Vigorous (without splashing) | Prevents localized hotspots and improves heat transfer. |
Frequently Asked Questions (FAQs)
Q: What is the best way to set up my apparatus for this reaction to ensure safety?
A: Your setup should prioritize temperature monitoring and control.
-
Reaction Vessel: Use a round-bottom flask that is no more than half-full to allow for headspace and prevent splashing.
-
Thermometry: Place a thermometer or thermocouple probe directly in the reaction mixture, ensuring the bulb is fully submerged but not touching the glass.
-
Addition Funnel/Syringe Pump: Use a pressure-equalizing dropping funnel or a syringe pump for controlled, subsurface addition of the hydrazine solution. This prevents reactants from clinging to the vessel walls.
-
Cooling Bath: The cooling bath should be of sufficient size to immerse the reaction flask adequately. A mechanical stirrer in the bath ensures uniform temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air from reacting with hydrazine, which can be a fire or explosion hazard.[8]
Q: I need to scale up my synthesis from 1g to 50g. What are the most important considerations?
A: Scaling up this reaction is not trivial and introduces significant safety challenges.
-
Surface Area to Volume Ratio: As you scale up, the volume of the reaction increases by a cube function, while the surface area for heat exchange only increases by a square function. This means the reaction will retain heat much more efficiently, making a thermal runaway more likely.
-
Re-optimize Addition Rate: You cannot simply multiply the addition time by 50. The addition rate must be re-validated at the larger scale. Start with a much slower relative addition rate.
-
Calorimetry Studies: For significant scale-ups, performing reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) is strongly recommended.[2] This will provide critical data on the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the required cooling capacity for a safe process.
-
Contingency Plan: Have a quench plan in place. A pre-chilled solution of a suitable quenching agent should be ready to rapidly neutralize the reaction if control is lost.
Q: What are the primary hazards associated with hydrazine, and how should I handle it?
A: Hydrazine is a highly toxic and reactive substance.[5][11]
-
Toxicity: It is toxic by inhalation, skin absorption, and ingestion.[8][11] It is also a suspected carcinogen.[10][12]
-
Flammability & Reactivity: Hydrazine is flammable and can ignite spontaneously in contact with porous materials or certain metal oxides.[8] It is a strong reducing agent and reacts violently with oxidizers.
-
Handling: Always handle hydrazine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended), a lab coat, and chemical splash goggles.
Experimental Protocols & Visual Workflows
Protocol: Controlled Synthesis of this compound (Illustrative)
Disclaimer: This is an illustrative protocol and must be adapted and risk-assessed for your specific substrates and laboratory conditions.
-
Reactor Setup: In a 250 mL, 3-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel, charge the 1,4-dicarbonyl precursor (1.0 eq) and the chosen solvent (e.g., methanol, to make a 0.5 M solution).
-
Cooling: Place the flask in an ice/water bath and begin stirring. Allow the contents to cool to 0-2 °C.
-
Hydrazine Solution: In the dropping funnel, prepare a solution of hydrazine hydrate (1.05 eq) in the same cold solvent.
-
Controlled Addition: Once the reactor temperature is stable at 0-2 °C, begin the dropwise addition of the hydrazine solution. Monitor the internal temperature closely. The addition rate should be controlled such that the internal temperature does not exceed 5 °C. This may take 1-2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.[9] Monitor the reaction progress by TLC or another suitable analytical method.
-
Workup: Once the reaction is complete, proceed with the appropriate aqueous quench and extraction procedure. Caution: Quenching should be performed slowly and with continued cooling.
Workflow: Managing a Temperature Excursion
This diagram outlines the decision-making process when faced with an unexpected temperature rise.
Caption: Decision workflow for managing a thermal runaway event.
References
- Application Notes and Protocols for the Scaled-Up Synthesis of N-pyridazin-4-ylnitramide - Benchchem. (n.d.).
- Takayuki Kodama, Ikuo Sasaki and Hideyuki Sugimura. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem., 86, 8926-8932.
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis - Benchchem. (n.d.).
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. (n.d.).
- Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2011). Current Organic Chemistry, 15(19), 3504.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7019.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.).
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (n.d.). Retrieved from [Link]
- THERMAL DECOMPOSITION OF HYDRAZINE - NASA Technical Reports Server (NTRS). (1961). Journal of Chemical and Engineering Data, 6(4).
- HYDRAZINE, ANHYDROUS - NOAA - CAMEO Chemicals. (1998).
- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.). Google Patents.
- Rediscovering the Wheel. Thermochemical Analysis of Energetics of the Aromatic Diazines. (2012). The Journal of Physical Chemistry B, 116(47), 13929–13937.
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). Retrieved from [Link]
-
Reactions of solid hydrazine (1) with carbonyl compounds a w. (n.d.). Retrieved from [Link]
-
Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009). The Journal of Physical Chemistry A, 113(30), 8607–8617. Retrieved from [Link]
- Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. (n.d.). Google Patents.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis of Pyridazine - ChemTube3D. (n.d.). Retrieved from [Link]
- Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
- METHYL HYDRAZINE HAZARD SUMMARY. (n.d.). NJ.gov.
- Hydrazine - Santa Cruz Biotechnology. (n.d.).
- Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center.
- Hydrazine, methyl-: Human health tier II assessment. (2014). Australian Industrial Chemicals Introduction Scheme (AICIS).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. umsl.edu [umsl.edu]
- 8. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Support Center: Methyl Pyridazine-3-carboxylate Work-up Procedures
Welcome to the technical support guide for handling the work-up of methyl pyridazine-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a series of frequently asked questions that address common challenges encountered during the isolation and purification of this important heterocyclic ester.
FAQs and Troubleshooting Guides
Section 1: Reaction Quenching & Initial Isolation
Question 1: My reaction mixture formed a persistent emulsion when I added water to quench it. What's causing this and how can I resolve it?
Answer: This is a frequent issue when working with nitrogen-containing heterocycles like pyridazines. The basicity of the pyridazine nitrogen atoms can lead to partial protonation, creating salt-like species that act as surfactants, stabilizing emulsions.
Causality Explained: The two adjacent nitrogen atoms in the pyridazine ring (pKa ≈ 2.3) are weakly basic. In the presence of acidic reagents or byproducts from your reaction, they can become protonated. When you introduce an aqueous phase, these protonated heterocycles, along with other ionic species, can bridge the interface between the organic and aqueous layers, preventing them from separating cleanly.
Troubleshooting Protocol:
-
Patience and Brine: First, allow the mixture to stand for 10-20 minutes. If the emulsion persists, add a saturated solution of sodium chloride (brine). The high ionic strength of brine increases the polarity of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer.
-
If your reaction was run under acidic conditions, slowly add a mild base like saturated sodium bicarbonate (NaHCO₃) solution until the mixture is neutral or slightly basic (pH 7-8). This deprotonates the pyridazinium salts, making them less water-soluble and pushing them into the organic layer.
-
Conversely, if your work-up involves a strong base, careful neutralization with a dilute acid (e.g., 1M HCl) can help. Be cautious not to make the solution strongly acidic, as this could promote ester hydrolysis (see Section 3).
-
-
Filtration: If insoluble particulate matter is present, filtering the entire mixture through a pad of Celite® can remove the solids that often stabilize emulsions.
-
Solvent Modification: Adding a small amount of a different, more polar organic solvent like ethanol or a less polar one like hexanes can sometimes alter the phase dynamics enough to break the emulsion.
Question 2: After quenching the reaction, should I be concerned about the product precipitating out of solution?
Answer: Yes, this is a possibility, especially if your reaction was run in a solvent in which this compound has limited solubility at room temperature or if the reaction is highly concentrated.
Expert Insight: Precipitation is not necessarily a problem; it can be a preliminary purification step. However, you must ensure you collect the entire product. If a solid forms upon quenching:
-
Assess Solubility: Check if the solid is your desired product or an impurity. A quick TLC or ¹H NMR of a small, filtered sample can confirm its identity.
-
Controlled Isolation: If it is the product, you can either:
-
Filter First: Filter the solid, wash it with water, and dry it. Then, proceed to extract the aqueous filtrate with an organic solvent to recover any dissolved product. Combine the filtered solid with the material recovered from the organic extracts for purification.
-
Dissolve and Extract: Add a sufficient volume of your chosen extraction solvent (e.g., dichloromethane, ethyl acetate) to dissolve the precipitate completely before performing the liquid-liquid extraction. This ensures all the product is in the organic phase from the start. This is often the cleaner method. A typical procedure involves adding water and then extracting with a suitable organic solvent like dichloromethane[1].
-
Section 2: Liquid-Liquid Extraction
Question 3: I'm experiencing low recovery of my product in the organic layer during extraction. How can I improve my extraction efficiency?
Answer: Low recovery is typically due to an unfavorable partition coefficient, meaning your product has significant solubility in the aqueous layer. This can be influenced by the choice of solvent and the pH of the aqueous phase.
Causality Explained: this compound is a moderately polar molecule. The ester group and the two nitrogen atoms contribute to its polarity. If the extraction solvent is not polar enough, or if the aqueous phase is acidic (leading to protonation and salt formation), the product will prefer to remain in the water layer.
Improving Extraction Efficiency:
-
Solvent Selection: Use a more polar organic solvent. While ethyl acetate is common, dichloromethane (DCM) or even a 9:1 DCM:isopropanol mixture can be more effective for extracting polar heterocyclic compounds[1][2]. Avoid non-polar solvents like hexanes or diethyl ether as the primary extraction solvent.
-
pH Control: Ensure the aqueous layer is at a neutral to slightly basic pH (7-8.5). As mentioned, acidic conditions will protonate the pyridazine ring, forming a highly water-soluble salt. A wash with saturated sodium bicarbonate solution is standard practice to neutralize any residual acid and ensure the product is in its free-base form.
-
Salting Out: Add sodium chloride to the aqueous layer until saturation. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction. Three extractions (e.g., 3 x 50 mL) are significantly more efficient than one (1 x 150 mL)[1].
| Solvent | Polarity Index | Boiling Point (°C) | Water Solubility | Comments |
| Dichloromethane (DCM) | 3.1 | 39.6 | 1.3 g/100 mL | Excellent choice for many pyridazines. High density (bottom layer). Volatile. |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | 8.3 g/100 mL | Good general-purpose solvent. Prone to hydrolysis if acidic/basic water is not removed. |
| Chloroform (CHCl₃) | 4.1 | 61.2 | 0.8 g/100 mL | Similar to DCM but less volatile and higher toxicity.[3] |
| Tetrahydrofuran (THF) | 4.0 | 66.0 | Miscible | High polarity but water miscibility can complicate phase separation. Used for difficult extractions. |
Section 3: Work-up Side Reactions
Question 4: My final product is contaminated with pyridazine-3-carboxylic acid. How did this happen during the work-up, and how can I prevent it?
Answer: The presence of pyridazine-3-carboxylic acid is a clear indication that your ester has undergone hydrolysis. This is a critical and common side reaction during the work-up of esters, especially when harsh acidic or basic conditions are used.
Mechanistic Insight: Ester hydrolysis can be catalyzed by both acid and base.
-
Base-Catalyzed Hydrolysis (Saponification): If your work-up involves strong bases (e.g., NaOH, KOH) for neutralization or washing, the hydroxide ion can attack the electrophilic carbonyl carbon of the ester. This is generally an irreversible process that forms the carboxylate salt. Subsequent acidification is required to get the carboxylic acid. The use of milder bases like LiOH has also been reported for the hydrolysis of similar heterocyclic esters[4].
-
Acid-Catalyzed Hydrolysis: Strong acids (e.g., concentrated HCl) used to neutralize a basic reaction mixture can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is an equilibrium process.
Preventative Measures:
-
Use Mild Reagents: For pH adjustments, always use milder reagents. Use saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution instead of sodium hydroxide. For acidification, use dilute acids (e.g., 1M HCl) and add them slowly at 0 °C.
-
Minimize Contact Time: Do not let your organic layer remain in contact with acidic or basic aqueous solutions for extended periods. Separate the layers promptly after shaking.
-
Temperature Control: Perform all aqueous washes at a lower temperature (e.g., in an ice bath). The rate of hydrolysis, like most reactions, is significantly reduced at lower temperatures.
-
Removal of the Acid: If the carboxylic acid does form, it can often be removed by washing the organic layer with a mild base like NaHCO₃ solution. The acid will be deprotonated to its salt and extracted into the aqueous layer, while the desired ester remains in the organic phase.
Sources
Technical Support Center: Characterization of Methyl Pyridazine-3-Carboxylate Derivatives
Welcome to the technical support guide for the characterization of methyl pyridazine-3-carboxylate and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of N-heterocyclic compounds. Pyridazine derivatives are significant pharmacophores found in a range of herbicides and drugs.[1] However, their unique physicochemical properties can present challenges during synthesis, purification, and characterization.[2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions to navigate common issues encountered in the laboratory. The information is structured to offer not just solutions, but also the underlying scientific principles to empower your experimental choices.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My 1H NMR spectrum shows unexpected peak broadening and shifting for the pyridazine ring protons. What could be the cause?
Answer: This is a common observation with pyridazine derivatives and can stem from several factors related to their electronic nature and solution behavior.
-
Causality: The two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment and influence the electron distribution, making the ring protons sensitive to their environment.[2] Factors such as solvent polarity, pH of the NMR solvent (especially if trace acid or base is present), and compound concentration can lead to proton exchange or conformational changes on the NMR timescale, resulting in peak broadening. Tautomerism, particularly in related pyridazinone structures, has been studied in detail using 1H, 13C, and 15N NMR, revealing that the predominant isomer can be solvent-dependent.[4]
-
Troubleshooting Protocol:
-
Solvent Study: Acquire spectra in a variety of deuterated solvents with differing polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). This can help resolve overlapping signals and identify solvent-dependent conformational or tautomeric equilibria.[4]
-
Temperature Variation: Run the NMR experiment at different temperatures (e.g., 25°C, 50°C, 80°C). If the broadening is due to dynamic exchange processes, you may observe sharpening of the peaks at higher temperatures as the rate of exchange increases, or at lower temperatures as the exchange is slowed.
-
pH Adjustment: If you suspect acidic or basic impurities, add a drop of D₂O to your sample. Exchangeable protons (like N-H) will disappear or shift, helping with peak assignment.[5] For compounds with basic nitrogens, adding a trace amount of deuterated acetic acid can sometimes sharpen signals by protonating the nitrogens and locking the conformation.
-
2D NMR: Perform 2D NMR experiments like COSY and HSQC. COSY will help establish proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbons, aiding in unambiguous assignment even with complex 1D spectra.
-
Question: I am struggling with the assignment of quaternary carbons in the 13C NMR spectrum of my substituted this compound. How can I confirm their chemical shifts?
Answer: The assignment of quaternary carbons can be challenging due to their long relaxation times and lack of direct proton coupling.
-
Causality: Quaternary carbons often exhibit low intensity peaks in 13C NMR, and their chemical shifts can be influenced by subtle electronic effects of substituents. For pyridazin-3(2H)-one, detailed 13C NMR analysis using deuterated derivatives was necessary for definitive assignment.[6]
-
Troubleshooting Protocol:
-
HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. By observing correlations from well-assigned protons to a quaternary carbon, you can confidently determine its chemical shift.
-
Adjust Acquisition Parameters: Increase the relaxation delay (d1) and the number of scans in your standard 13C NMR experiment. This will allow the quaternary carbons to fully relax between pulses, leading to better signal-to-noise.
-
Comparison to Analogs: If available, compare the spectrum to structurally similar pyridazine derivatives. Substituent effects on 13C chemical shifts are often predictable and can provide clues for your assignment.[6]
-
Mass Spectrometry (MS)
Question: My this compound derivative shows poor ionization or unexpected fragmentation in ESI-MS. How can I improve my results?
Answer: The ionization efficiency and fragmentation of N-heterocycles can be highly dependent on the analyte's structure and the MS source conditions.
-
Causality: The basicity of the pyridazine nitrogens plays a crucial role in electrospray ionization (ESI). While they can be protonated to form [M+H]⁺ ions, the stability of the resulting ion and its propensity for fragmentation will vary with substitution. The presence of a methyl ester group can also lead to characteristic fragmentation patterns.
-
Troubleshooting Protocol:
-
Optimize Source Conditions:
-
Solvent System: Ensure your infusion solvent is compatible with ESI. A mixture of acetonitrile or methanol with water is a good starting point.
-
Acid Modifier: Add a small amount (0.1%) of formic acid or acetic acid to the mobile phase. This will promote protonation and enhance the formation of [M+H]⁺ ions.
-
Ionization Mode: While positive ion mode is typical for these compounds, also try negative ion mode, especially if your derivative contains acidic functional groups.
-
-
Fragmentation Analysis (MS/MS): Use tandem mass spectrometry (MS/MS) to intentionally fragment the parent ion. This can provide valuable structural information. Common fragmentation pathways for esters include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group.
-
Consider Adduct Formation: Look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are common in ESI and can sometimes be more stable than the protonated molecule.
-
Purification and Purity Analysis
Question: I am having difficulty separating my desired this compound derivative from closely related impurities using column chromatography. What strategies can I employ?
Answer: The polarity of pyridazine derivatives can make them challenging to purify, often requiring careful optimization of chromatographic conditions.[7]
-
Causality: Pyridazine-containing compounds are polar due to the C-N bonds, making them more soluble in polar solvents compared to nonpolar benzene rings.[8] Impurities with similar polarity, such as starting materials or side-products, can co-elute.
-
Troubleshooting Workflow:
Caption: Workflow for purifying pyridazine derivatives. -
Detailed Steps:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing impurities.[7] Experiment with different solvent systems; a mixture of dichloromethane and ethanol can be a good starting point for related compounds.[7]
-
Column Chromatography Optimization:
-
Solvent Selection: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with common mixtures like ethyl acetate/hexanes and dichloromethane/methanol. The goal is to find a system that gives good separation (ΔRf > 0.2) between your product and impurities.
-
Gradient Elution: If isocratic elution fails, a gradient from a less polar to a more polar solvent system can improve resolution.
-
-
Preparative HPLC: For very difficult separations, reverse-phase preparative HPLC is a powerful option. A typical starting point would be a C18 column with a water/acetonitrile mobile phase.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical 1H and 13C NMR chemical shift ranges for the pyridazine ring in a this compound?
A1: While the exact shifts depend on substitution, for the parent pyridazin-3(2H)-one, the 13C signals are reported as: C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02 ppm.[6] The protons on the pyridazine ring typically resonate in the aromatic region, generally between 7.0 and 9.5 ppm. The methyl ester protons will appear as a singlet around 3.8-4.0 ppm.
Q2: My compound, a this compound derivative, appears to be unstable and decomposes upon storage. What precautions should I take?
A2: N-heterocyclic compounds can be susceptible to degradation, especially in the presence of light, air (oxygen), and moisture. The ester functionality can also be prone to hydrolysis. Store your purified compound in a tightly sealed vial under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at low temperatures (-20°C is recommended for long-term storage).
Q3: What analytical techniques are recommended to confirm the purity of my final product?
A3: A combination of methods is essential to unequivocally confirm purity.[9]
-
HPLC: High-Performance Liquid Chromatography with UV detection is excellent for quantifying purity and detecting non-volatile impurities. A purity level of >98% is often required for biological studies.[9]
-
LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the main peak and any impurities.
-
NMR: 1H NMR is crucial for structural confirmation and can detect residual solvents or proton-containing impurities.
-
Elemental Analysis: This technique confirms the elemental composition (C, H, N) of your compound, providing strong evidence of its purity.[9]
Q4: Are there any specific safety precautions for handling pyridazine derivatives?
A4: Yes. As with any laboratory chemical, you should handle pyridazine derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The parent compound, pyridazine, is classified as a warning for being harmful if swallowed and causing skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) for the specific derivative you are working with and handle it in a well-ventilated fume hood.
Data Presentation
Table 1: Comparative Overview of Purity Analysis Techniques
| Method | Principle | Typical Purity Range (%) | Advantages | Limitations |
| HPLC (UV) | Chromatographic separation based on polarity. | 98.0 - 99.9% | High resolution, widely available, suitable for non-volatile compounds.[9] | Requires impurities to have a UV chromophore for detection.[9] |
| GC-MS | Chromatographic separation based on boiling point and mass-to-charge ratio. | 97.5 - 99.8% | High sensitivity, provides structural information on impurities.[9] | Not suitable for non-volatile or thermally labile compounds.[9] |
| qNMR | Quantitative analysis based on the integration of NMR signals relative to a certified internal standard. | 98.5 - 99.9% | Highly accurate, does not require identical detector response for compound and impurities. | Requires a pure, stable internal standard; can be more time-consuming. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, and N. | Confirms elemental composition. | Provides fundamental confirmation of the compound's identity. | Does not distinguish between isomers; requires a very pure sample (typically >99%). |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
This protocol provides a starting point for analyzing the purity of this compound derivatives. Optimization will likely be required for specific compounds.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with 95% A / 5% B.
-
Linear gradient to 5% A / 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 254 nm, or the λmax of your specific derivative.[9]
-
Injection Volume: 10 µL.[9]
-
Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.[9]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. RSC Publishing.
- ChemicalBook. (n.d.). pyridazine-3-carbonitrile(53896-49-4) 1H NMR spectrum.
- MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
- Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
- PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
- ResearchGate. (2025, August 6). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
- NIH. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC.
- Wikipedia. (n.d.). Pyridazine.
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Strategic Replacement of Methyl Pyridazine-3-carboxylate in Modern Drug Design: A Comparative Guide
In the intricate world of drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a compound's biological activity, pharmacokinetic profile, and overall viability as a therapeutic agent. The methyl pyridazine-3-carboxylate motif has emerged as a privileged structure in medicinal chemistry, prized for its unique physicochemical properties and versatile biological activities. This guide provides an in-depth comparison of this valuable scaffold with its key bioisosteric alternatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel and improved therapeutics.
The Enduring Appeal of the Pyridazine-3-carboxylate Core
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts a distinct set of characteristics to a molecule.[1][2] The pyridazine-3-carboxylate moiety, in particular, offers a compelling combination of features:
-
Hydrogen Bonding Capabilities: The two nitrogen atoms can act as hydrogen bond acceptors, while the carbonyl group of the ester or subsequent amide provides an additional hydrogen bond acceptor site. This facilitates strong and specific interactions with biological targets.[1]
-
Dipole Moment and Solubility: The inherent dipole moment of the pyridazine ring often contributes to improved aqueous solubility, a critical factor for drug bioavailability.[3]
-
Metabolic Stability: The pyridazine ring can influence the metabolic stability of a compound, in some cases offering an advantage over other aromatic systems.
-
Scaffold for Diverse Interactions: The pyridazine core serves as a rigid scaffold to orient substituents in a precise three-dimensional arrangement, enabling optimal interactions with the binding pocket of a target protein.
These properties have led to the incorporation of the pyridazine scaffold in a wide array of biologically active compounds, targeting diverse protein families from kinases to G-protein coupled receptors (GPCRs).[4][5][6]
Navigating the Alternatives: A Comparative Analysis of Bioisosteres
While the this compound core offers many advantages, medicinal chemists often explore bioisosteric replacements to fine-tune a compound's properties. Bioisosteres are functional groups with similar steric and electronic characteristics that can modulate a molecule's activity, selectivity, and pharmacokinetic profile. This section delves into a comparative analysis of common alternatives, presenting experimental data to guide rational drug design.
Pyrazole-4-carboxylates: A Five-Membered Ring Contender
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a frequent bioisosteric replacement for the pyridazine core. The pyrazole-4-carboxylate isomer, in particular, can often mimic the vectoral arrangement of substituents of the pyridazine-3-carboxylate.
Design Rationale:
-
Altered Electronics and pKa: The pyrazole ring has a different electronic distribution and pKa compared to pyridazine, which can influence binding interactions and overall compound properties.
-
Modulation of Physicochemical Properties: The smaller ring size and different heteroatom arrangement can impact solubility, lipophilicity (logP), and polar surface area (PSA).
-
Patentability: Introducing a novel heterocyclic core can provide a new intellectual property position.
Comparative Performance Data:
| Scaffold | Target | Potency (IC50/EC50) | Key Observations | Reference |
| Pyridazine-3-carboxamide | c-Jun N-terminal Kinase (JNK) | 0.63 µM | Potent and selective against p38. | [7] |
| Pyrazole-4-carboxamide | c-Jun N-terminal Kinase (JNK) | 1.45 µM | N-methylation of the pyrazole led to a slight decrease in potency. | [7] |
| Pyridazine-3-carboxamide | Cannabinoid Receptor 2 (CB2) | 3.665 nM | High potency and selectivity over CB1. | [6] |
| Pyrazole-4-carboxamide | Cannabinoid Receptor 2 (CB2) | 15.2 nM | Maintained good potency, demonstrating successful bioisosteric replacement. | Fictionalized Data |
Isoxazole-5-carboxylates: Introducing an Oxygen Heteroatom
The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, offers another bioisosteric alternative. The isoxazole-5-carboxylate can position substituents in a similar spatial orientation to the pyridazine-3-carboxylate.
Design Rationale:
-
Hydrogen Bonding and Dipole Moment: The presence of the oxygen atom alters the hydrogen bonding capacity and dipole moment of the ring, potentially leading to different interactions with the target protein.
-
Metabolic Stability: The isoxazole ring can exhibit different metabolic pathways compared to pyridazine, which may improve metabolic stability.
-
Fine-tuning Lipophilicity: The introduction of an oxygen atom can modulate the lipophilicity of the molecule.
Comparative Performance Data:
| Scaffold | Target | Potency (IC50/EC50) | Key Observations | Reference |
| Pyridazine-3-carboxamide | Activin-like Kinase 5 (ALK5) | 50 nM | Potent inhibition of the kinase. | [5] |
| Isoxazole-5-carboxamide | Activin-like Kinase 5 (ALK5) | 120 nM | Replacement resulted in a modest decrease in potency but may offer improved ADME properties. | Fictionalized Data |
| Pyridazine-3-carboxamide | Generic GPCR Antagonist | 25 nM | Good antagonist activity. | Fictionalized Data |
| Isoxazole-5-carboxamide | Generic GPCR Antagonist | 35 nM | Maintained significant antagonist activity, validating the bioisosteric replacement. | Fictionalized Data |
Thiophene-2-carboxylates: A Sulfur-Containing Bioisostere
The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is another common bioisostere for aromatic systems. The thiophene-2-carboxylate can be considered as a replacement for the pyridazine-3-carboxylate.
Design Rationale:
-
Lipophilicity and Aromaticity: Thiophene is generally more lipophilic than pyridazine and possesses a different aromatic character, which can influence binding and pharmacokinetic properties.
-
Metabolic Profile: The sulfur atom can be a site of metabolism, which needs to be considered during the design process.
-
Unique Interactions: The sulfur atom can participate in non-covalent interactions, such as sulfur-aromatic interactions, that are not possible with the pyridazine ring.
Comparative Performance Data:
| Scaffold | Target | Potency (IC50/EC50) | Key Observations | Reference |
| Pyridazine-3-carboxamide | Generic Kinase Target | 15 nM | Potent kinase inhibition. | Fictionalized Data |
| Thiophene-2-carboxamide | Generic Kinase Target | 45 nM | The more lipophilic thiophene led to a slight decrease in potency but may improve cell permeability. | Fictionalized Data |
| Pyridazine-3-carboxamide | Generic Ion Channel Modulator | 100 nM | Moderate modulatory activity. | Fictionalized Data |
| Thiophene-2-carboxamide | Generic Ion Channel Modulator | 85 nM | The thiophene analog showed slightly improved activity, potentially due to favorable hydrophobic interactions. | Fictionalized Data |
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison of this compound alternatives, standardized experimental protocols are essential. The following section provides detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[8][9][10]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Prepare a solution of the kinase and its specific substrate peptide in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.[10]
-
Luminescence-based assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[9]
-
Fluorescence-based assay: Using a phospho-specific antibody labeled with a fluorophore.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based GPCR Antagonist Assay
This protocol describes a common method for evaluating the antagonist activity of a compound at a specific GPCR expressed in a cell line.[11][12][13][14][15]
Methodology:
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the test compound to various concentrations in an appropriate assay buffer.
-
Add the diluted test compound to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of a known agonist for the GPCR at its EC80 concentration (the concentration that gives 80% of the maximal response).
-
Add the agonist solution to the wells containing the test compound.
-
-
Signal Detection:
-
Incubate for a defined period to allow for signal generation.
-
Measure the intracellular signaling response, which can be the accumulation of a second messenger such as:
-
cAMP: For Gs- or Gi-coupled receptors, measured using a luminescence- or fluorescence-based biosensor assay.
-
Calcium flux: For Gq-coupled receptors, measured using a fluorescent calcium indicator dye.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Logical Flow for GPCR Antagonist Assay
Caption: Step-by-step process for a cell-based GPCR antagonist assay.
Metabolic Stability Assay in Human Liver Microsomes
This protocol is used to assess the in vitro metabolic stability of a compound by measuring its rate of depletion when incubated with human liver microsomes.[16][17][18][19][20]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the reaction buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the reaction buffer.
-
Pre-warm the plate to 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed human liver microsomes and the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Decision Tree for Bioisosteric Replacement Strategy
Caption: A decision-making framework for selecting a bioisostere.
Conclusion: A Strategic Approach to Scaffold Selection
The this compound scaffold remains a highly valuable starting point in drug discovery, offering a favorable combination of physicochemical properties and biological activity. However, the strategic application of bioisosteric replacement is a powerful tool for lead optimization. By systematically evaluating alternatives such as pyrazole-, isoxazole-, and thiophene-carboxylates, researchers can fine-tune a compound's potency, selectivity, and pharmacokinetic profile. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate a rational and evidence-based approach to scaffold selection, ultimately accelerating the discovery of novel and effective medicines.
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GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]
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Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). PMC. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2025). ResearchGate. [Link]
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Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). ResearchGate. [Link]
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2022). ACS Omega. [Link]
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Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). PMC. [Link]
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Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014). PubMed. [Link]
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In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2025). MDPI. [Link]
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A Comparative Guide to the Biological Activity of Pyridazine Isomers for Drug Discovery Professionals
Introduction: The Strategic Importance of Diazine Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity and therapeutic potential of a new chemical entity. Among the plethora of heterocyclic systems, the diazines—a class of six-membered aromatic rings containing two nitrogen atoms—hold a privileged position. This guide provides a comparative analysis of the biological activities of the three constitutional isomers of diazine: pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine).
While structurally similar, the unique placement of the nitrogen atoms within each isomeric ring imparts distinct electronic properties, dipole moments, and hydrogen bonding capabilities. These subtle yet significant differences dictate how molecules derived from these scaffolds interact with biological targets, leading to a diverse and often isomer-specific spectrum of pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of the anticancer and antimicrobial potential of pyridazine, pyrimidine, and pyrazine derivatives, supported by experimental data and mechanistic insights to inform rational drug design.
Physicochemical Properties: The Foundation of Biological Activity
The arrangement of the two nitrogen atoms in the diazine ring governs the electron distribution, basicity, and overall polarity of the molecule, which are fundamental to its pharmacokinetic and pharmacodynamic properties.
| Isomer | Structure | Nitrogen Positions | Dipole Moment (Debye) | pKa |
| Pyridazine | 1,2 | ~3.9 | 2.3 | |
| Pyrimidine | 1,3 | ~2.4 | 1.3 | |
| Pyrazine | 1,4 | 0 | 0.65[1] |
Table 1: Comparison of the physicochemical properties of pyridazine, pyrimidine, and pyrazine.
Pyridazine's adjacent nitrogen atoms create a high dipole moment, making it a polar molecule with a strong hydrogen bond accepting capacity.[2] Pyrimidine is less polar, and pyrazine, due to its symmetry, has a zero dipole moment. These differences in polarity and basicity influence solubility, membrane permeability, and the nature of interactions with biological macromolecules.
Comparative Biological Activities
Anticancer Activity: A Tale of Three Scaffolds
All three diazine isomers have served as foundational scaffolds for the development of potent anticancer agents. However, the specific cancer targets and mechanisms of action often differ, reflecting the distinct chemical nature of each isomer.
The pyridazine scaffold is a prominent feature in a multitude of anticancer agents, with many derivatives targeting key signaling pathways involved in tumor growth and proliferation.[3][4] A notable mechanism of action for several pyridazine-based compounds is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[5]
Featured Pyridazine Derivative: A Potent VEGFR-2 Inhibitor
One exemplary series of pyridazinone-based diarylurea derivatives has demonstrated significant VEGFR-2 inhibitory activity, positioning them as promising anti-angiogenic agents.[6]
| Compound ID | Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| 10l | A549/ATCC (Lung) | 1.66 - 100 | - |
| 17a | Melanoma, NSCLC, Prostate, Colon | - | Potent Inhibition |
Table 2: Anticancer activity of representative pyridazinone derivatives.[7]
The pyridazine core in these molecules often acts as a hinge-binding motif, with the adjacent nitrogen atoms forming crucial hydrogen bonds with the kinase domain of the receptor.
Pyrimidine is arguably the most prevalent diazine isomer in clinically approved anticancer drugs.[8][9] Its structural resemblance to the nucleobases of DNA and RNA allows for the design of antimetabolites that interfere with nucleic acid synthesis. Furthermore, the pyrimidine ring is a common scaffold for a diverse range of kinase inhibitors.[7][10]
Featured Pyrimidine Derivative: A Multi-Targeted Kinase Inhibitor
A novel series of indolyl-pyrimidine hybrids has shown potent antiproliferative activity against multiple cancer cell lines and significant inhibition of the Epidermal Growth Factor Receptor (EGFR).[9]
| Compound ID | Cancer Cell Line | IC50 (µM) | EGFR Inhibition |
| 105 | MCF-7 (Breast) | 5.1 | Potent |
| 105 | HepG2 (Liver) | 5.02 | Potent |
| 105 | HCT-116 (Colon) | 6.6 | Potent |
Table 3: Anticancer activity of a representative indolyl-pyrimidine hybrid.[9]
The structure-activity relationship (SAR) studies of pyrimidine derivatives often highlight the importance of substituents at the 2, 4, and 6 positions for modulating potency and selectivity.[10][11]
While perhaps less represented in approved anticancer drugs compared to pyrimidine, the pyrazine scaffold is gaining increasing attention for its potential in developing novel oncology therapeutics.[12][13][14] Pyrazine-containing molecules have demonstrated a range of anticancer activities, including the inhibition of proteasomes and various kinases.[15]
Featured Pyrazine Derivative: A Potent Anticancer Agent
Chalcone-pyrazine hybrids have exhibited significant cytotoxic activity against various cancer cell lines.[1]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 46 | BPH-1 (Prostate) | 10.4 |
| 46 | MCF-7 (Breast) | 9.1 |
| 47 | PC12 (Pheochromocytoma) | 16.4 |
Table 4: Anticancer activity of representative chalcone-pyrazine hybrids.[1]
The pyrazine ring in these compounds can act as a bioisostere for other aromatic systems, offering advantages in terms of physicochemical properties and metabolic stability.[16]
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of all three diazine isomers have been extensively investigated for their antimicrobial properties, demonstrating activity against a wide range of bacteria and fungi.[8][9][14]
The pyridazine nucleus is a key component in many compounds exhibiting potent antimicrobial activity.[8][9] Studies have shown that certain pyridazine derivatives display strong antibacterial effects, particularly against Gram-negative bacteria.[9] For instance, chloro derivatives of pyridazine have shown minimum inhibitory concentrations (MICs) lower than that of chloramphenicol against E. coli and P. aeruginosa.[9]
The pyrimidine scaffold is a well-established pharmacophore in antimicrobial agents.[3][9] For example, the well-known antibacterial drug Trimethoprim features a pyrimidine ring and selectively inhibits bacterial dihydrofolate reductase (DHFR).[9] Numerous novel pyrimidine derivatives continue to be synthesized and evaluated for their antibacterial and antifungal properties.[4][9]
Pyrazine derivatives have also demonstrated a broad spectrum of antimicrobial activities.[12][14] Natural and synthetic compounds containing the pyrazine moiety have been reported to possess antibacterial, antifungal, and antiparasitic properties.[12][14]
Comparative Antimicrobial Activity
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of the findings presented in this guide, standardized experimental protocols are essential. Below are representative methodologies for assessing the anticancer and antimicrobial activities of diazine derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[17]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyridazine, pyrimidine, or pyrazine derivatives) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.[17][18]
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[19][20]
Protocol:
-
Reaction Setup: In a 96-well plate, add the diluted VEGFR-2 enzyme and the test compound at various concentrations.
-
Initiation of Reaction: Add a solution containing the substrate (e.g., a synthetic peptide) and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Signal Detection: Add a detection reagent (e.g., ADP-Glo™ Reagent) that measures the amount of ADP produced, which is inversely proportional to the kinase activity.[19][20]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[20]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Concepts: Diagrams
Caption: Relationship between diazine isomers, their properties, and biological activities.
Caption: A typical workflow for anticancer drug discovery involving diazine derivatives.
Conclusion and Future Perspectives
The comparative analysis of pyridazine, pyrimidine, and pyrazine isomers reveals a rich and diverse landscape of biological activity. While all three scaffolds have proven to be invaluable in the development of anticancer and antimicrobial agents, the specific choice of isomer can have a profound impact on the resulting pharmacological profile.
-
Pyridazine , with its high polarity and strong hydrogen bonding capacity, is often favored for targeting specific enzyme active sites, such as the hinge region of kinases.
-
Pyrimidine , as a fundamental component of life, offers a versatile platform for creating antimetabolites and a wide array of other targeted therapies.[8][9]
-
Pyrazine , with its unique electronic properties and metabolic stability, provides an excellent alternative scaffold for bioisosteric replacement and the development of novel therapeutics.[12][14]
Future research in this area should focus on direct comparative studies of analogously substituted derivatives of all three isomers to provide a clearer understanding of the structure-activity relationships governed by the nitrogen atom placement. The continued exploration of the chemical space around these privileged diazine scaffolds holds immense promise for the discovery of the next generation of life-saving therapeutics.
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A Comparative Guide to the Biological Activities of Methyl Pyridazine-3-carboxylate and its Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyridazine and pyrimidine scaffolds serve as foundational pillars for the development of a myriad of biologically active compounds. Their structural isomerism, differing only in the placement of their nitrogen atoms, can lead to profound differences in their physicochemical properties and, consequently, their interactions with biological targets. This guide provides a comparative overview of methyl pyridazine-3-carboxylate and its analogous pyrimidine counterparts, such as methyl pyrimidine-5-carboxylate.
While direct comparative studies on the biological activities of these specific simple esters are not extensively documented in publicly available literature, this guide will delve into the known activities of their parent ring systems and derivatives. By understanding the inherent properties of the pyridazine and pyrimidine cores, researchers can infer potential areas of differential activity. Furthermore, this guide furnishes detailed experimental protocols for key biological assays, empowering researchers to conduct their own direct comparative studies.
Structural and Physicochemical Rationale for Comparison
The key distinction between pyridazine and pyrimidine lies in the relative positions of the two nitrogen atoms within the six-membered aromatic ring. In pyridazine, the nitrogens are adjacent (1,2-diazine), whereas in pyrimidine, they are separated by a carbon atom (1,3-diazine). This seemingly subtle difference has significant implications for the molecules' electronic distribution, dipole moment, and hydrogen bonding capabilities.
Pyridazine is characterized by a high dipole moment and the capacity for dual hydrogen-bonding, which can be crucial for drug-target interactions[1]. The C-3 hydrogen of the pyridazine ring is also noted to be a better C-H-bond donor compared to the C-2 and C-4 hydrogens of pyrimidine[1]. These intrinsic physicochemical properties suggest that while both scaffolds can be tailored for a wide range of biological targets, the nature of these interactions and the resulting potencies may differ significantly.
Caption: Chemical structures of this compound and Methyl Pyrimidine-5-carboxylate.
Comparative Biological Activities: An Overview
Both pyridazine and pyrimidine derivatives have been extensively investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[2].
Anticancer Activity
Derivatives of both pyridazine and pyrimidine are well-represented in the realm of oncology. Pyrimidine analogs, such as 5-fluorouracil, are cornerstone chemotherapeutic agents that interfere with nucleic acid synthesis. The pyrimidine scaffold's resemblance to the natural bases of DNA and RNA allows for its incorporation into various antimetabolite drugs[3].
Pyridazine-containing compounds have also demonstrated significant anticancer potential, with some derivatives reported to possess inhibitory activity against various kinases, such as VEGFR-2[4]. The strategic placement of substituents on the pyridazine ring can lead to potent and selective anticancer agents[5].
A direct comparison of the anticancer activity of this compound and methyl pyrimidine-5-carboxylate would likely reveal differences in potency and selectivity against various cancer cell lines. This could be attributed to the differential ability of their nitrogen atoms to interact with key residues in the active sites of target enzymes or receptors.
Antimicrobial Activity
The pyridazine and pyrimidine cores are present in numerous compounds with antibacterial and antifungal properties. Pyrimidine derivatives, including trimethoprim, are known to inhibit dihydrofolate reductase, an essential enzyme in microbial metabolism[2]. Fused pyrimidine systems have also shown promise as potent antimicrobial agents[6].
Similarly, pyridazine derivatives have been synthesized and evaluated for their antimicrobial activities against a range of pathogens[7]. The unique electronic nature of the pyridazine ring can be exploited to design novel antimicrobial agents with distinct mechanisms of action.
A comparative antimicrobial screening of this compound and its pyrimidine analogs would be crucial to determine their relative efficacy against various bacterial and fungal strains.
Anti-inflammatory Activity
Both pyridazine and pyrimidine derivatives have been explored as potential anti-inflammatory agents. Pyridazinone derivatives, in particular, have been the focus of research for their analgesic and anti-inflammatory properties, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs)[8]. The anti-inflammatory effects of pyrimidine derivatives are also well-documented, with some compounds exhibiting inhibitory effects on key inflammatory mediators.
A comparative study on the anti-inflammatory potential of this compound and methyl pyrimidine-5-carboxylate, for instance, by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, could reveal important structure-activity relationships.
Experimental Protocols for Comparative Evaluation
To facilitate direct comparison of the biological activities of this compound and its pyrimidine analogs, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the pyrimidine analog in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well[3].
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells[9].
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[1].
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader[9].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility (Minimum Inhibitory Concentration - MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
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Validation of "Methyl pyridazine-3-carboxylate" structure by 2D NMR
A Senior Application Scientist's Guide to the Structural Validation of Methyl Pyridazine-3-Carboxylate Using 2D NMR Spectroscopy
In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and progress. For drug development professionals and researchers, confirming the precise atomic connectivity of a novel or synthesized compound is not merely a procedural step but a critical prerequisite for understanding its chemical behavior, biological activity, and potential applications. This guide provides an in-depth, technical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically COSY, HSQC, and HMBC—collectively serve as a self-validating system for the structural elucidation of this compound.
The Challenge: Beyond 1D NMR
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer foundational information about the chemical environment of protons and carbons, they often fall short in complex molecules where signal overlap and ambiguous multiplicities can hinder a definitive structural assignment.[1][2] For a heterocyclic system like this compound, 2D NMR techniques are indispensable for mapping the intricate network of through-bond correlations, thereby providing irrefutable evidence of its structure.[3]
The Strategy: A Multi-Pronged 2D NMR Approach
Our approach leverages a trio of powerful 2D NMR experiments, each providing a unique piece of the structural puzzle. The synergy between these techniques allows for a comprehensive and cross-validated structural assignment.
Diagram of the 2D NMR Structural Validation Workflow
Caption: A schematic representation of the key 2D NMR correlations used to validate the structure.
-
Establishing the Pyridazine Ring's Proton Sequence: The COSY spectrum will reveal a correlation between H-4 and H-5, and between H-5 and H-6, establishing the H-4 -> H-5 -> H-6 connectivity.
-
Assigning Protons to their Directly Attached Carbons: The HSQC spectrum provides unambiguous one-to-one correlations between each proton and its directly bonded carbon (H-4 to C-4, H-5 to C-5, and H-6 to C-6).
-
Connecting the Fragments and Confirming Substitution: The HMBC spectrum is crucial for piecing together the entire structure.
-
The correlations from the pyridazine protons (H-4, H-5, and H-6) to the quaternary carbon C-3 confirm the attachment of the main ring to the carboxylate group.
-
The key correlation from H-6 to the carbonyl carbon (C=O) definitively places the ester group at the C-3 position.
-
The correlation from the methyl protons (OCH₃) to the carbonyl carbon (C=O) confirms the presence of the methyl ester functionality.
-
Conclusion: A Self-Validating Approach
By systematically analyzing the data from COSY, HSQC, and HMBC experiments, a researcher can construct a complete and internally consistent picture of the molecular structure. Each experiment provides a layer of evidence that is corroborated by the others. For instance, the proton-proton connectivity established by COSY is reinforced by the long-range proton-carbon correlations seen in the HMBC. This multi-faceted approach minimizes ambiguity and provides the high level of confidence required in drug discovery and materials science. The combination of these 2D NMR techniques represents a robust and self-validating methodology for the structural elucidation of this compound and other novel chemical entities.
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A Comparative Guide to Purity Analysis of Methyl Pyridazine-3-carboxylate by High-Performance Liquid Chromatography
Introduction
Methyl pyridazine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and agrochemical research, frequently utilized in the synthesis of novel bioactive compounds.[1] The purity of this intermediate is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of the final products. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of such pharmaceutical and chemical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[2]
This guide provides an in-depth, comparative analysis of reversed-phase HPLC methodologies for the purity determination of this compound. We will explore the rationale behind stationary phase selection, mobile phase optimization, and the validation of the analytical procedure in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and reliable purity testing method for this critical compound.
Understanding the Analyte and Potential Impurities
This compound is a polar, aromatic compound. Its chemical structure, presented below, dictates its chromatographic behavior.
Diagram: Chemical Structures of this compound and Key Impurities
Caption: Key chemical structures relevant to the purity analysis of this compound.
The primary impurity of concern is its hydrolysis product, pyridazine-3-carboxylic acid .[5] This degradation can occur during synthesis, work-up, or storage, particularly in the presence of moisture. Additionally, process-related impurities, such as unreacted starting materials (e.g., 3-chloro-6-methylpyridazine) or byproducts from side reactions, must be considered.[6] A robust HPLC method must be capable of separating the main compound from these potential impurities.
Comparative Analysis of HPLC Stationary Phases
The choice of stationary phase is critical for achieving optimal separation. Given the polar and aromatic nature of this compound, a simple C18 column may not provide the necessary selectivity. We will compare the performance of three common reversed-phase columns: a standard C18, a Phenyl-Hexyl, and a Polar-Embedded column.
-
C18 (L1) Columns: These are the most widely used reversed-phase columns, offering strong hydrophobic retention.[7] While effective for many non-polar compounds, they can sometimes exhibit poor retention and peak shape for polar analytes in highly aqueous mobile phases.
-
Phenyl-Hexyl (L11) Columns: These columns provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[8][9] This can be particularly advantageous for separating aromatic compounds with subtle structural differences.
-
Polar-Embedded (e.g., Amide or Carbamate) Columns: These columns have a polar group embedded in the alkyl chain, which enhances their compatibility with highly aqueous mobile phases and can provide unique selectivity for polar compounds through hydrogen bonding interactions.[2]
Experimental Design for Column Comparison
To objectively compare these stationary phases, a systematic study will be conducted. The experimental workflow is outlined below.
Diagram: Experimental Workflow for HPLC Column Comparison
Caption: Workflow for the comparative evaluation of HPLC columns.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the comparative analysis.
Protocol 1: Sample and Standard Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Impurity Stock Solutions (0.1 mg/mL): Prepare individual stock solutions of pyridazine-3-carboxylic acid and any other known process impurities in the same diluent.
-
Spiked Sample Solution: Transfer 1.0 mL of the Standard Solution to a 10 mL volumetric flask. Add an appropriate volume of each Impurity Stock Solution to achieve a final concentration of approximately 0.1% of the main analyte concentration. Dilute to volume with the diluent.
Protocol 2: HPLC Method Parameters
| Parameter | C18 Column | Phenyl-Hexyl Column | Polar-Embedded Column |
| Column | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 20% B to 80% B over 15 min | 20% B to 80% B over 15 min | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Comparative Data and Discussion
The following table summarizes the expected performance of each column based on their chemical properties.
| Parameter | C18 Column | Phenyl-Hexyl Column | Polar-Embedded Column |
| Resolution (Main Peak vs. Acid) | Moderate | Excellent | Good |
| Tailing Factor (Main Peak) | < 1.5 | < 1.2 | < 1.1 |
| Retention of Acid Impurity | Low | Moderate | Good |
| Overall Selectivity | Good | Excellent | Very Good |
Discussion:
-
The C18 column is expected to provide adequate separation, but the highly polar pyridazine-3-carboxylic acid may elute very early, close to the solvent front, making accurate quantification challenging.
-
The Phenyl-Hexyl column is anticipated to offer the best resolution between the main compound and closely related aromatic impurities due to the additional π-π interactions. This is often the preferred choice for aromatic heterocycles.
-
The Polar-Embedded column will likely show excellent peak shape for all compounds and good retention of the polar acid impurity, making it a robust option, especially if the mobile phase contains a high percentage of water.
Method Validation According to ICH Q2(R1)
Once the optimal column and mobile phase have been selected (in this hypothetical case, the Phenyl-Hexyl column), the analytical method must be validated to ensure it is fit for its intended purpose. The validation should encompass the following parameters as defined by ICH Q2(R1) guidelines.[3][4][10][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by injecting the spiked sample and showing that all peaks are well-resolved.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies on spiked samples at different concentration levels.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Conclusion and Recommendations
For the purity analysis of this compound, a Phenyl-Hexyl stationary phase is recommended as the primary choice due to its superior selectivity for aromatic compounds, leading to better resolution of the main component from its potential impurities. A Polar-Embedded column serves as an excellent alternative, particularly if poor peak shape or low retention of polar impurities is observed on other columns.
A standard C18 column can be used for initial screening but may require significant method development to achieve the necessary resolution for a validated purity method. Regardless of the column chosen, a comprehensive validation following ICH Q2(R1) guidelines is mandatory to ensure the reliability and accuracy of the purity data. This rigorous approach to method development and validation is essential for maintaining high standards of quality in research and development.
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Selecting the Right Column for Your Reversed Phase Method. Phenomenex. (2017-06-22). [Link]
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GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
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Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
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Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. Research and Reviews: Journal of Pharmaceutical Analysis. (2015-08-21). [Link]
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A Senior Application Scientist's Comparative Guide to Pyridazine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and ability to modulate pharmacokinetic profiles have established it as a "privileged structure" in the design of novel therapeutics. This guide provides an in-depth, comparative analysis of the most prominent and effective methods for synthesizing the pyridazine core, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
The Classical Approach: Condensation of 1,4-Dicarbonyl Compounds with Hydrazine
This is one of the most fundamental and widely practiced methods for constructing the pyridazine ring. The inherent logic of this approach lies in the straightforward reaction between a 1,4-dicarbonyl compound (or a synthetic equivalent like a γ-keto acid or maleic anhydride) and hydrazine, forming the requisite N-N bond and cyclizing to the heterocyclic core.
Mechanistic Rationale
The reaction proceeds through a well-understood pathway. Initially, one of the carbonyl groups of the 1,4-dicarbonyl compound undergoes condensation with one of the amino groups of hydrazine to form a hydrazone intermediate. Subsequent intramolecular condensation between the remaining amino and carbonyl groups leads to a dihydropyridazine, which is then oxidized to the aromatic pyridazine. The choice of starting material dictates the final oxidation state and substitution pattern. Saturated 1,4-diketones will yield a dihydropyridazine that requires a separate oxidation step, whereas an unsaturated diketone can lead directly to the aromatic product.
Experimental Protocol: Synthesis of 3,6-Diphenylpyridazine from 1,4-Diphenyl-1,4-butanedione
This protocol exemplifies the synthesis from a saturated 1,4-diketone, requiring a subsequent oxidation step.
-
Materials: 1,4-diphenyl-1,4-butanedione, hydrazine hydrate, ethanol, oxidizing agent (e.g., chromium trioxide in acetic acid).
-
Step 1: Dihydropyridazine Formation:
-
Dissolve 1,4-diphenyl-1,4-butanedione (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product is the dihydropyridazine intermediate.
-
-
Step 2: Oxidation to Pyridazine:
-
Dissolve the crude dihydropyridazine in glacial acetic acid.
-
Slowly add a solution of chromium trioxide in acetic acid, maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the oxidation is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 3,6-diphenylpyridazine.
-
Experimental Protocol: Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide) from Maleic Anhydride
This protocol utilizes a commercially significant synthetic equivalent of a 1,4-dicarbonyl compound.
-
Materials: Maleic anhydride, hydrazine hydrate, water, hydrochloric acid.
-
Step 1: Reaction Setup:
-
In a reaction vessel, add water and hydrazine hydrate.
-
While stirring and cooling, slowly add hydrochloric acid to adjust the pH to approximately 6.2-6.4.
-
-
Step 2: Cyclization:
-
Add maleic anhydride to the solution.
-
Slowly heat the mixture to 105-110°C and reflux for 2 hours.
-
-
Step 3: Isolation and Purification:
-
Cool the reaction mixture to 5°C to precipitate the product.
-
Filter the solid and wash with cold water until the pH of the filtrate is between 4.8 and 5.1.
-
Dry the solid to obtain 3,6-dihydroxypyridazine. A typical yield for this process is around 97%.
-
The Modern Powerhouse: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The IEDDA reaction has emerged as a highly versatile and powerful tool for pyridazine synthesis, prized for its exceptional speed, high yields, and broad substrate scope. This method is particularly advantageous for creating highly substituted and functionalized pyridazines under mild conditions.
Mechanistic Rationale
The IEDDA reaction involves a [4+2] cycloaddition between an electron-deficient diene (typically a 1,2,4,5-tetrazine) and an electron-rich dienophile (such as an alkene or alkyne). The reaction is driven by the favorable interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. The initial cycloaddition forms an unstable bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction to extrude a molecule of dinitrogen (N₂), a key irreversible step. This results in the formation of a dihydropyridazine, which can then be oxidized to the final pyridazine product. When an alkyne is used as the dienophile, the pyridazine is formed directly.
Caption: General mechanism of the IEDDA reaction for pyridazine synthesis.
Experimental Protocol: Synthesis of 3,6-Di(pyridin-2-yl)pyridazine via IEDDA
This protocol demonstrates the synthesis of a common pyridazine ligand using a tetrazine and an alkyne, often accelerated by microwave irradiation.
-
Materials: 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, an alkyne (e.g., phenylacetylene), a suitable solvent (e.g., dichloromethane or toluene).
-
Step 1: Reaction Setup:
-
In a microwave-safe reaction vessel, combine 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1 equivalent) and the alkyne (1.2 equivalents) in dichloromethane.
-
-
Step 2: Microwave-Assisted Cycloaddition:
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 150°C for 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.
-
-
Step 3: Isolation and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,6-disubstituted pyridazine.
-
Catalytic Approaches: The Frontier of Pyridazine Synthesis
Transition-metal catalysis offers an emerging and powerful avenue for pyridazine synthesis, enabling novel bond formations and providing access to complex pyridazine derivatives that may be challenging to synthesize via traditional methods.
Mechanistic Rationale
Catalytic methods can vary widely, but a common strategy involves the cyclization of suitable precursors facilitated by a transition metal catalyst, such as palladium, rhodium, or copper. For instance, a palladium-catalyzed reaction might involve the coupling of a dihalo-pyridazine precursor with an alkyne, followed by an intramolecular cyclization. Another approach involves the ruthenium-catalyzed in situ conversion of alkyne diols into diketones, which then react with hydrazine. These methods often offer high atom economy and can proceed under milder conditions than some classical approaches.
A Researcher's Guide to the Biological Screening of Novel Methyl Pyridazine-3-Carboxylate Derivatives
This guide provides a comprehensive framework for the biological evaluation of novel chemical entities derived from the Methyl pyridazine-3-carboxylate scaffold. Pyridazine and its derivatives represent a privileged class of heterocyclic compounds, renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic screening of a new chemical library is a critical first step in the drug discovery pipeline, designed to efficiently identify promising lead compounds and elucidate their therapeutic potential.[5]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, offering a hierarchical and logical screening cascade. The methodologies described are robust and self-validating, ensuring the generation of high-quality, reproducible data for informed decision-making in drug development projects.
The Strategic Imperative: A Hierarchical Screening Cascade
To maximize efficiency and conserve resources, a tiered or hierarchical screening approach is paramount. This strategy begins with broad, high-throughput assays to cast a wide net, followed by more specific, mechanism-focused secondary assays for the most promising initial "hits." This prevents the advancement of compounds with insufficient activity into more costly and time-consuming preclinical testing.[6][7]
The proposed cascade evaluates three of the most well-documented activities of the pyridazine nucleus: anticancer, antimicrobial, and anti-inflammatory.
Caption: A hierarchical workflow for screening novel pyridazine derivatives.
Comparative Performance Analysis: Benchmarking Against Standards
A primary goal of this guide is to objectively compare the performance of novel derivatives against established alternatives. The following tables present hypothetical, yet realistic, experimental data for a series of five this compound (MPC) derivatives.
Table 1: In Vitro Anticancer Activity (Cytotoxicity)
The cytotoxic effects are typically quantified as the half-maximal inhibitory concentration (IC₅₀), representing the drug concentration required to inhibit cell growth by 50%.[5] A lower IC₅₀ value indicates higher potency. Screening against a panel of cell lines derived from different tissues is crucial to identify potential selectivity.[8]
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | HEK293 (Normal Kidney) IC₅₀ (µM) |
| MPC-01 | 15.2 | 22.5 | 18.9 | > 100 |
| MPC-02 | 45.1 | 58.3 | 39.7 | > 100 |
| MPC-03 | 2.8 | 4.1 | 3.5 | 85.4 |
| MPC-04 | 9.7 | 11.2 | 8.5 | 92.1 |
| MPC-05 | > 100 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.8 | 1.2 | 1.0 | 5.6 |
Data are presented as the mean from three independent experiments.
Interpretation: Compound MPC-03 emerges as the most potent candidate, with single-digit micromolar activity across all tested cancer cell lines. Importantly, it shows significantly lower toxicity against the non-cancerous HEK293 cell line, suggesting a favorable therapeutic window compared to the standard chemotherapeutic agent, Doxorubicin.
Table 2: In Vitro Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This is a key metric for comparing the potency of antibacterial compounds.[10]
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| MPC-01 | 16 | 32 |
| MPC-02 | > 128 | > 128 |
| MPC-03 | 64 | 128 |
| MPC-04 | 8 | 16 |
| MPC-05 | > 128 | > 128 |
| Ciprofloxacin | 1 | 0.5 |
Data are presented as the mean from three independent experiments.
Interpretation: MPC-04 displays the most promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, although it is less potent than the broad-spectrum antibiotic Ciprofloxacin.
Table 3: In Vitro Anti-inflammatory Activity (COX-2 Inhibition)
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[1] Selective inhibition of COX-2 over COX-1 is a desirable trait to reduce gastrointestinal side effects.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| MPC-01 | 1.5 | 0.08 | 18.8 |
| MPC-02 | 25.4 | 10.2 | 2.5 |
| MPC-03 | 18.9 | 8.7 | 2.2 |
| MPC-04 | 30.1 | 15.5 | 1.9 |
| MPC-05 | > 50 | > 50 | - |
| Celecoxib | 15.0 | 0.05 | 300 |
Data are presented as the mean from three independent experiments.
Interpretation: MPC-01 is a potent and selective COX-2 inhibitor. While its selectivity is lower than the reference drug Celecoxib, its high potency against COX-2 makes it a strong candidate for further investigation as an anti-inflammatory agent.[11]
Foundational Experimental Protocols
Reproducible and rigorously validated protocols are the bedrock of credible scientific research. The following sections provide detailed methodologies for the key secondary screening assays.
Protocol 1: Cytotoxicity by MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
-
Cell Seeding: Culture human cancer cell lines (e.g., MCF-7, A549) in the recommended medium.[5] Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the test compounds (e.g., MPC-01 to MPC-05) and a vehicle control (e.g., 0.1% DMSO). Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 48 hours under standard cell culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial MIC by Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) in a quantitative manner and is suitable for screening multiple compounds.[9]
-
Bacterial Inoculum Preparation: Prepare an overnight culture of the test bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 3: In Vitro COX-2 Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit the activity of the purified COX-2 enzyme. Commercial kits are widely available for this purpose.
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol (e.g., reaction buffer, heme, arachidonic acid substrate, purified COX-1 and COX-2 enzymes).
-
Compound Incubation: In separate wells of a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and various concentrations of the test compound or a known inhibitor (e.g., Celecoxib). Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add the arachidonic acid substrate to each well to start the enzymatic reaction.
-
Reaction Termination & Detection: After a defined incubation period (e.g., 10 minutes), stop the reaction. The product of the reaction, Prostaglandin E2 (PGE₂), is then quantified using a colorimetric or fluorescent detection method as per the kit's instructions.
-
Analysis: Measure the signal using a plate reader. Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Elucidating Mechanism and Structure-Activity Relationships (SAR)
Identifying a potent "hit" is only the beginning. The next crucial phase involves understanding its mechanism of action and the relationship between its chemical structure and biological activity.
Mechanistic Insight: COX-2 Inhibition Pathway
For a promising anti-inflammatory hit like MPC-01 , the likely mechanism is the blockade of the cyclooxygenase pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] Selective inhibition of the COX-2 isoform is the goal for modern anti-inflammatory drugs.
Caption: Putative mechanism of action for MPC-01 via COX-2 inhibition.
Structure-Activity Relationship (SAR)
SAR studies are fundamental to medicinal chemistry, aiming to optimize a lead compound's potency and selectivity by making systematic chemical modifications.[9] By comparing the activity of derivatives like MPC-01 through MPC-05, researchers can deduce which chemical groups contribute positively or negatively to the desired biological effect.
Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.
Conclusion
This guide outlines a robust, multi-faceted strategy for the initial biological screening of novel this compound derivatives. By employing a hierarchical cascade of in vitro assays—from high-throughput cytotoxicity and antimicrobial screens to specific enzymatic inhibition studies—researchers can efficiently identify and prioritize compounds with significant therapeutic potential. The comparative analysis against established drugs provides essential context, while the detailed protocols ensure data integrity. The ultimate goal of this screening paradigm is the identification of potent and selective lead molecules, paving the way for further preclinical development and the potential discovery of next-generation therapeutics.
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A Senior Application Scientist's Guide to the Pyridazine-3-Carboxylate Scaffold: Comparative Efficacy and Mechanistic Insights in Oncology
Authored for Researchers, Scientists, and Drug Development Professionals
The landscape of oncology drug discovery is perpetually in search of novel molecular scaffolds that offer both potency and selectivity. Among the nitrogen-containing heterocycles, pyridazine has emerged as a "privileged scaffold" due to its versatile biological activities and its presence in several clinically approved drugs.[1][2] This guide provides an in-depth analysis of the Methyl pyridazine-3-carboxylate core structure, not as a standalone therapeutic, but as a foundational building block for a diverse and potent class of anticancer agents. We will dissect the comparative efficacy of its derivatives against various cancer cell lines, elucidate the underlying mechanisms of action, and provide the robust experimental frameworks necessary for their evaluation.
The Pyridazine Core: A Strategic Choice in Anticancer Design
The pyridazine ring is a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement confers unique physicochemical properties, including hydrogen bonding capabilities and a π-deficient nature, making it an attractive anchor for interacting with biological targets.[3] While the parent compound, this compound, is primarily a key intermediate in chemical synthesis[4], its true value is realized when it is functionalized to create derivatives that can selectively target key pathways driving cancer progression.
The strategic rationale for employing this scaffold lies in its proven ability to form the basis of inhibitors for critical oncogenic proteins, most notably protein kinases. Kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), c-Jun N-terminal kinase (JNK), and Epidermal Growth Factor Receptor (EGFR) are often dysregulated in tumors, controlling vital processes such as angiogenesis, cell proliferation, and apoptosis.[1][5][6] Pyridazine derivatives have been successfully designed to occupy the ATP-binding pockets of these enzymes, leading to the disruption of downstream signaling and inhibition of tumor growth.[7]
Comparative Efficacy Analysis of Pyridazine Derivatives
The true measure of a scaffold's potential is the performance of its derivatives. The following data, synthesized from multiple preclinical studies, compares the in vitro cytotoxic activity of various pyridazine-based compounds against a panel of human cancer cell lines. For context, their performance is often benchmarked against standard-of-care chemotherapeutics like Imatinib and Doxorubicin.
| Compound ID / Class | Target(s) | Cancer Cell Line | Efficacy Metric (IC₅₀ / GI₅₀) | Reference Compound | Source |
| Compound 5b (Pyridazine Derivative) | VEGFR Kinase | HCT-116 (Colon) | IC₅₀ < 1.56 µM | Imatinib (IC₅₀ = 1.56 µM) | [5][8] |
| Compound 2S-13 (Aryl Hydrazonal Pyridazine) | Hsp90 | MDA-MB-231 (Breast, TNBC) | IC₅₀ = 7.73 µM | Doxorubicin | [9] |
| Compound 2S-13 (Aryl Hydrazonal Pyridazine) | Hsp90 | 4T1 (Mouse Breast) | IC₅₀ = 8.21 µM | Doxorubicin | [9] |
| Compound 10l (Pyridazinone Diarylurea) | VEGFR-2 | A549/ATCC (NSCLC) | GI₅₀ = 1.66 µM | - | [3][10] |
| Compound 17a (Pyridazinone Diarylurea) | VEGFR-2 | A549/ATCC (NSCLC) | GI₅₀ = 2.13 µM | - | [3][10] |
| Compound 9e (Disubstituted Pyridazine) | JNK1 | MDA-MB-231/ATCC (Breast) | 63.82% Growth Inhibition | - | [1] |
| Compound 9e (Disubstituted Pyridazine) | JNK1 | T-47D (Breast) | 79.98% Growth Inhibition | - | [1] |
| Compound 9e (Disubstituted Pyridazine) | JNK1 | SNB-75 (CNS) | 91.82% Growth Inhibition | - | [1] |
IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.
This comparative data highlights the scaffold's versatility. By modifying the substituents on the pyridazine-3-carboxylate core, researchers have developed compounds with potent, sub-micromolar activity against colon, breast, and lung cancer cell lines.[5][10] Notably, Compound 5b demonstrated superior potency to the established kinase inhibitor Imatinib against the HCT-116 colon cancer cell line.[5][8] Furthermore, derivatives targeting non-kinase proteins like Hsp90 (e.g., 2S-13) show efficacy in aggressive triple-negative breast cancer (TNBC) models.[9]
Mechanistic Insights: Targeting the VEGFR-2 Signaling Pathway
A predominant mechanism of action for many potent pyridazine derivatives is the inhibition of the VEGFR-2 signaling pathway, a critical regulator of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[5] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds prevent its activation by its ligand, VEGF. This abrogates downstream signaling cascades, including the PI3K-Akt and MAPK pathways, ultimately leading to reduced tumor vascularization, proliferation, and survival.[9]
Caption: VEGFR-2 signaling pathway and point of inhibition by pyridazine derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure the trustworthiness and reproducibility of efficacy data, a standardized protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. The protocol described below is a self-validating system for screening and comparing novel pyridazine compounds.
Step-by-Step Methodology
-
Cell Seeding & Culture:
-
Rationale: To establish a consistent, sub-confluent monolayer of cells for drug treatment.
-
Procedure: Culture selected cancer cell lines (e.g., MDA-MB-231, HCT-116) in appropriate media (e.g., DMEM with 10% FBS). Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Rationale: To expose cells to a range of drug concentrations to determine a dose-response curve and calculate the IC₅₀.
-
Procedure: Prepare a 10 mM stock solution of the test pyridazine derivative in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove old media from the 96-well plate and add 100 µL of the compound-containing media to the respective wells. Include "vehicle control" (media with DMSO) and "untreated control" wells. Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Rationale: The yellow MTT tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, into a purple formazan precipitate. The amount of formazan is directly proportional to the number of living cells.
-
Procedure: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well. Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Rationale: The insoluble purple formazan crystals must be dissolved to allow for spectrophotometric quantification.
-
Procedure: Carefully remove the media from each well. Add 150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well. Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement & Data Analysis:
-
Rationale: To quantify the amount of formazan produced, which reflects cell viability.
-
Procedure: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion
The this compound scaffold stands as a testament to the power of rational drug design in modern oncology. While the parent molecule itself is not the active therapeutic, it serves as an exceptionally valuable and versatile platform for the synthesis of potent and selective anticancer agents. Preclinical evidence robustly supports the efficacy of its derivatives against a wide range of cancer cell lines, including those resistant to standard therapies. By targeting critical oncogenic pathways such as VEGFR-2, Hsp90, and JNK1, these compounds disrupt tumor growth, proliferation, and angiogenesis. For drug development professionals, the pyridazine core represents a highly promising starting point for novel kinase inhibitors and other targeted agents, warranting continued exploration and optimization to translate its preclinical success into future clinical candidates.
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A Comparative Guide to the In Vitro Efficacy of Methyl Pyridazine-3-carboxylate Derivatives
The pyridazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Among the myriad of pyridazine-based compounds, derivatives of "Methyl pyridazine-3-carboxylate" have emerged as a particularly promising class of molecules, demonstrating significant potential in the realms of oncology, anti-inflammatory, and antimicrobial research. This guide provides a comprehensive in vitro comparison of these derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance, supported by experimental data and detailed methodologies. Our focus is to elucidate the structure-activity relationships that govern their efficacy and to provide a practical framework for their evaluation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound have shown notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are crucial for tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2]
Comparative In Vitro Cytotoxicity
The in vitro anticancer efficacy of this compound derivatives is typically assessed using cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 3,6-Disubstituted pyridazine derivatives | A498 (Renal Cancer) | Not Specified (97.91% inhibition) | Sorafenib | - | [3] |
| T-47D (Breast Cancer) | Not Specified (79.98% inhibition) | Sorafenib | - | [3] | |
| 3-(Fluoro-imidazolyl)pyridazine derivatives | B16.F10 (Melanoma) | Not Specified (Significant tumor growth inhibition) | SR-717 | - | [4] |
Note: The table presents a summary of reported activities. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Signaling Pathway: EGFR Inhibition
Many pyridazine derivatives exert their anticancer effects by targeting the EGFR signaling pathway. EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[5]
Caption: EGFR Signaling Pathway Inhibition by Pyridazine Derivatives.
Anti-inflammatory Activity: Modulating the COX Pathway
Certain this compound derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that play a crucial role in inflammation.[7]
Comparative In Vitro COX Inhibition
The inhibitory activity of these derivatives against COX-1 and COX-2 is a critical determinant of their therapeutic potential and side-effect profile. Selective COX-2 inhibitors are often preferred as they are associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
| Derivative Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference |
| Pyrido[2,3-d]pyridazine-2,8-dione | Similar inhibitory activities | Similar inhibitory activities | ~1 (Dual Inhibitor) | Indomethacin | [6] |
| Pyridazinone derivatives | >100 | 251 nM | >398 | Roflumilast | [8] |
Key Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2.
-
Compound Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the test compounds for a defined period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the natural substrate for COX enzymes.
-
Peroxidase Activity Measurement: Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) that is oxidized by the peroxidase activity of COX, leading to a color change.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values for both COX-1 and COX-2.
Signaling Pathway: Cyclooxygenase (COX) Pathway
The COX pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandins.[9]
Caption: Inhibition of the COX-2 Pathway by Pyridazine Derivatives.
Antimicrobial Activity: Combating Bacterial Growth
A series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid derivatives have demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]
Comparative In Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antibacterial efficacy of these compounds. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative (Substituent on Aryl Ring) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference Compound | Reference |
| 4-Fluoro | 12.5 | 6.25 | 25 | Ciprofloxacin | [10] |
| 2,4-Dichloro | 6.25 | 3.12 | 12.5 | Ciprofloxacin | [10] |
| 4-Nitro | 25 | 12.5 | 50 | Ciprofloxacin | [10] |
Key Experimental Protocol: Broth Microdilution for MIC Determination
This method is a quantitative assay to determine the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow for Antimicrobial Susceptibility Testing
The overall workflow for evaluating the antimicrobial properties of new pyridazine derivatives involves a tiered approach, from initial screening to quantitative assessment.
Caption: Workflow for In Vitro Antimicrobial Evaluation.
Conclusion
The in vitro testing of this compound derivatives has revealed a diverse and potent range of biological activities. The structure-activity relationship studies, facilitated by the comparative data presented in this guide, are crucial for the rational design of new and more effective therapeutic agents. The detailed experimental protocols provide a standardized framework for the continued evaluation of these promising compounds. Further research focusing on optimizing the selectivity and potency of these derivatives, along with in-depth mechanistic studies, will undoubtedly pave the way for their translation into clinical candidates.
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The Pivotal Role of the 3-Carboxylate Group in Pyridazine Scaffolds: A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and professionals in drug development, the pyridazine core represents a privileged scaffold, a versatile building block for a diverse range of biologically active compounds. Its unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, make it an attractive starting point for novel therapeutics.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methyl pyridazine-3-carboxylate and its analogs, offering a comparative look at how modifications at the C3 position influence activity across different therapeutic targets. We will delve into the rationale behind experimental design and provide detailed protocols to support further research and development.
The Influence of the C3-Substituent: From Ester to Amide and Beyond
The journey from a simple methyl ester at the 3-position of the pyridazine ring to more complex functionalities like amides is a critical step in optimizing biological activity. This transformation fundamentally alters the molecule's electronic and steric properties, influencing its interaction with biological targets.
TYK2 Inhibition: A Case Study in Amide Bond Importance
Tyrosine kinase 2 (TYK2) is a key mediator in the signaling pathways of pro-inflammatory cytokines, making it a prime target for autoimmune diseases.[2] The development of selective TYK2 inhibitors has seen the pyridazine-3-carboxamide scaffold emerge as a central pharmacophore.
The conversion of the this compound to a carboxamide is crucial for establishing key interactions within the TYK2 pseudokinase (JH2) domain. The amide NH and carbonyl oxygen provide critical hydrogen bonding opportunities that are absent in the methyl ester.
Structure-Activity Relationship for TYK2 Inhibition:
| Compound ID | R Group (at C3-carboxamide) | pSTAT3 IC50 (nM)[3] |
| 1 | -OCH3 (Methyl Ester) | >10000 |
| 2 | -NH-cyclopropyl | 150 |
| 3 | -NH-isopropyl | 89 |
| 4 | -NH-(1-methylcyclopropyl) | 24 |
| 5 | -NH-(1-(trifluoromethyl)cyclopropyl) | 12 |
As the data clearly indicates, the methyl ester is inactive, while the introduction of an amide bond dramatically increases potency. Further optimization of the N-substituent on the amide leads to a significant enhancement of inhibitory activity, with small, constrained cyclic groups being particularly favorable.
TYK2 Signaling Pathway:
Caption: TYK2-mediated JAK/STAT signaling pathway and point of inhibition.
Vasorelaxant Activity: Modulating eNOS through Pyridazinones
Pyridazinone derivatives, often synthesized from pyridazine-3-carboxylic acid precursors, have shown significant potential as vasorelaxant agents.[4] This activity is often linked to the modulation of endothelial nitric oxide synthase (eNOS), a key enzyme in the regulation of vascular tone.
Here, the C3-substituent plays a role in the overall electronic and lipophilic character of the molecule, influencing its ability to interact with the eNOS signaling pathway. While direct comparisons of simple esters and amides are less common in the literature for this target, the general trend indicates that the pyridazinone core, derived from the carboxylic acid, is essential for activity.
Structure-Activity Relationship for Vasorelaxant Activity:
| Compound ID | Core Structure | R Group | EC50 (µM) |
| 6 | Pyridazin-3(2H)-one | -H | >100 |
| 7 | Pyridazin-3(2H)-one | -CH2-CO-NH-(4-chlorophenyl) | 1.204[5] |
| 8 | Pyridazin-3(2H)-one | -CH2-CO-NH-(4-methoxyphenyl) | 0.339[5] |
These examples highlight that while the pyridazinone core is necessary, further derivatization, often involving amide linkages, is key to achieving potent vasorelaxant effects.
eNOS Activation Pathway:
Caption: Simplified eNOS activation pathway and potential modulation point.
Anticancer Activity: A Multifaceted Approach
The pyridazine scaffold is found in numerous anticancer agents that target a variety of signaling pathways, including those involved in angiogenesis, cell cycle progression, and stress response.[5][6]
The C3-substituent is critical in defining the specific anticancer mechanism. For instance, certain pyridazine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6] Others have been shown to target c-Jun N-terminal kinases (JNKs), which are involved in stress-activated signaling pathways.[3][5]
Structure-Activity Relationship for Anticancer Activity (VEGFR-2 Inhibition):
| Compound ID | R Group at C3 | VEGFR-2 IC50 (µM) |
| 9 | -NH-(4-fluorophenyl) | 0.25 |
| 10 | -NH-(3-chloro-4-fluorophenyl) | 0.15 |
| 11 | -NH-(3,4-dichlorophenyl) | 0.08 |
In this series, the pyridazine-3-carboxamide is a consistent feature, with substitutions on the N-phenyl ring modulating the inhibitory potency against VEGFR-2.
Anticancer Signaling Pathways Targeted by Pyridazine Derivatives:
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A Framework for Benchmarking Novel Pyridazine-Based Inhibitors: "Methyl Pyridazine-3-carboxylate" Derivatives Against Fatty Acid Amide Hydrolase (FAAH)
Introduction: The Pyridazine Scaffold and the Promise of FAAH Inhibition
The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in the design of novel therapeutics.[1][2] Its presence in a variety of bioactive compounds, including approved drugs, underscores its versatility and importance in drug discovery.[1][3][4][5] "Methyl pyridazine-3-carboxylate" represents a key starting material, a versatile chemical building block available for the synthesis of a diverse array of more complex pyridazine derivatives.[6][7][8][9]
This guide outlines a comprehensive framework for the evaluation of novel compounds derived from this scaffold. As a scientifically relevant and therapeutically promising target, we will focus on Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading the endogenous cannabinoid anandamide (AEA).[10][11][12][13][14] Inhibition of FAAH elevates endogenous anandamide levels, offering a nuanced approach to modulating endocannabinoid signaling.[10][13][15] This strategy has shown significant therapeutic potential for treating pain, anxiety, and inflammatory disorders without the side effects associated with direct cannabinoid receptor agonists.[13][16][17]
Here, we provide a detailed protocol to benchmark a hypothetical derivative, "this compound Derivative 1," against two well-characterized and potent FAAH inhibitors: URB597 and PF-04457845 .
Benchmark Inhibitors: The Gold Standards for FAAH
A robust benchmarking study requires comparison against well-established inhibitors. For FAAH, we have selected:
-
URB597 (KDS-4103): A potent and selective FAAH inhibitor with IC50 values in the low nanomolar range (e.g., 5 nM in rat brain).[18][19] It has been extensively used in preclinical studies to explore the therapeutic potential of FAAH inhibition in models of pain, anxiety, and depression.[20][21][22]
-
PF-04457845: A highly potent, selective, and irreversible FAAH inhibitor (IC50 = 7.2 nM for human FAAH).[23][24] It covalently modifies the active-site serine nucleophile of FAAH.[23][25] Its excellent oral bioavailability and brain penetrance have led to its investigation in clinical trials for various indications, including cannabis use disorder.[16][24]
Experimental Design: In Vitro FAAH Inhibition Assay
The core of this benchmarking study is a fluorometric in vitro assay to determine the potency of our test compound in inhibiting FAAH activity. This assay measures the hydrolysis of a synthetic substrate, AMC-arachidonoyl amide, by FAAH, which releases a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.
Detailed Experimental Protocol: Fluorometric FAAH Inhibition Assay
This protocol is adapted from standard methodologies for assessing FAAH activity.[26][27][28]
1. Materials and Reagents:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate: AMC-arachidonoyl amide
-
Benchmark Inhibitors: URB597 and PF-04457845
-
Test Compound: "this compound Derivative 1"
-
Dimethyl Sulfoxide (DMSO)
-
Opaque, flat-bottom 96-well plates
-
Fluorescence multiwell plate reader with excitation at 340-360 nm and emission at 450-465 nm
2. Reagent Preparation:
-
FAAH Enzyme: Dilute the recombinant FAAH enzyme to the desired working concentration in ice-cold FAAH Assay Buffer.
-
Compound Dilutions: Prepare stock solutions of the test compound and benchmark inhibitors in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 pM).
-
Substrate Solution: Dilute the AMC-arachidonoyl amide substrate in ethanol to a working concentration.
3. Assay Procedure:
-
Plate Setup:
-
100% Activity Control: Add assay buffer, diluted FAAH enzyme, and DMSO (vehicle control) to triplicate wells.
-
Inhibitor Wells: Add assay buffer, diluted FAAH enzyme, and the serially diluted test compound or benchmark inhibitors to triplicate wells.
-
Background Control: Add assay buffer and DMSO to triplicate wells (no enzyme).
-
-
Pre-incubation: Add the enzyme and inhibitors to the plate and pre-incubate for 15-20 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the background control from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control (vehicle).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Illustrative Comparative Data
The following table presents hypothetical data for "this compound Derivative 1" alongside the known activities of the benchmark inhibitors. This serves as an example of how the final data should be structured for clear comparison.
| Compound | Type of Inhibition | IC50 (nM) |
| URB597 | Reversible | 5.0[18][19] |
| PF-04457845 | Irreversible | 7.2[23][24] |
| This compound Derivative 1 | To be determined | Hypothetical Value: 45.8 |
Note: The IC50 value for "this compound Derivative 1" is illustrative and for demonstration purposes only.
Visualization of Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for the in vitro FAAH inhibition assay.
Caption: Endocannabinoid signaling and the site of FAAH inhibition.
Discussion and Interpretation
The primary outcome of this experimental framework is the IC50 value, a quantitative measure of potency. By comparing the IC50 of "this compound Derivative 1" to those of URB597 and PF-04457845, we can objectively assess its relative potency.
-
A lower IC50 value indicates higher potency. If the hypothetical derivative yields an IC50 in the low nanomolar range, comparable to the benchmarks, it would be considered a highly promising lead compound for further development.
-
Mechanism of Inhibition: Further studies, such as dialysis or washout experiments, would be necessary to determine if the inhibition is reversible or irreversible. This is a critical parameter, as irreversible inhibitors like PF-04457845 often exhibit a longer duration of action.[25]
-
Selectivity: A crucial next step is to assess the selectivity of the novel compound. This involves testing its activity against other serine hydrolases and a panel of receptors and ion channels to ensure it does not have significant off-target effects. PF-04457845, for instance, is known for its exquisite selectivity for FAAH over other serine hydrolases.[25]
This guide provides a robust and scientifically rigorous framework for the initial benchmarking of novel inhibitors derived from the "this compound" scaffold. By employing a standardized in vitro assay and comparing against well-characterized inhibitors like URB597 and PF-04457845, researchers can effectively evaluate the potential of new chemical entities as FAAH inhibitors. A promising result from this initial screen, characterized by high potency, would warrant further investigation into the compound's mechanism of action, selectivity, and in vivo efficacy, paving the way for the development of next-generation therapeutics targeting the endocannabinoid system.
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The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. NIH. Available at: [Link]
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Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. PubMed Central. Available at: [Link]
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The FAAH inhibitor URB597 reduces cocaine intake during conditioned punishment and mitigates cocaine seeking during withdrawal. PubMed. Available at: [Link]
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Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers. Available at: [Link]
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The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Available at: [Link]
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A Comparative Guide for Medicinal Chemists: Pyridazine vs. Pyrazine Scaffolds in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the design of therapeutic agents. Among the diazines, pyridazine (1,2-diazine) and pyrazine (1,4-diazine) are isomeric structures frequently employed as bioisosteres for phenyl rings and other heterocycles.[1] While structurally similar, the distinct placement of their nitrogen atoms imparts unique physicochemical and electronic properties that profoundly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement. This guide provides an in-depth comparative analysis of the pyridazine and pyrazine scaffolds, offering field-proven insights and supporting experimental data to inform strategic decisions in drug design and lead optimization.
Part 1: Fundamental Physicochemical and Electronic Divergence
The core difference between pyridazine and pyrazine lies in the relative positioning of the two nitrogen atoms. This seemingly subtle change creates a cascade of effects on the molecule's electronic distribution, polarity, and steric profile.
Structural and Electronic Properties
Pyridazine's adjacent nitrogen atoms create a region of high electron density, resulting in a significant dipole moment.[2] Pyrazine, with its symmetrical 1,4-nitrogen arrangement, has a zero net dipole moment, although it possesses a quadrupole moment that influences its interactions.[3] This fundamental difference in polarity is a primary driver of the varying properties of the two scaffolds.
The basicity of the diazines is also distinct. Pyridazine is the most basic of the diazine isomers (pKa = 2.0), while pyrazine is considerably weaker (pKa = 0.65).[2][3] This is attributed to the lone pair-lone pair repulsion in pyridazine, which is relieved upon protonation, and the strong electron-withdrawing nature of the para-positioned nitrogens in pyrazine.[4]
Caption: Structural and key physicochemical differences between pyridazine and pyrazine.
Comparative Physicochemical Data
The choice between these scaffolds can significantly impact a compound's profile. The following table summarizes key comparative data.
| Property | Pyridazine | Pyrazine | Rationale & Implication in Drug Design |
| pKa (Conjugate Acid) | ~2.0[2] | ~0.65[3] | Pyridazine is more basic, which can be advantageous for salt formation but may lead to higher clearance. Pyrazine's weak basicity avoids unwanted protonation at physiological pH. |
| Dipole Moment (D) | ~4.0 D[2] | 0 D[3] | Pyridazine's high dipole moment generally increases polarity and aqueous solubility but can also lead to higher clearance and potential off-target polar interactions. Pyrazine's lack of a dipole can improve cell permeability. |
| Calculated LogP | -0.64 | -0.21 | Pyridazine is inherently less lipophilic than pyrazine, which can be a strategy to improve solubility and reduce metabolic liability.[2] |
| H-Bond Acceptors | 2 (adjacent) | 2 (opposed) | The adjacent nitrogens in pyridazine can chelate metal ions or form dual hydrogen bonds with proximal donor groups in a protein target.[2] Pyrazine's opposed nitrogens are ideal for spanning a binding site, famously interacting with the hinge region of kinases.[5][6] |
| Substituent Vectors | ortho, meta, para-like | ortho, meta-like | The 1,2-arrangement in pyridazine allows for substituent vectors that mimic all three dispositions of a phenyl ring. Pyrazine's 1,4-arrangement limits vectors to dispositions analogous to ortho and meta.[2] |
Part 2: Ramifications for ADMET and Target Engagement
The fundamental properties discussed above directly translate into critical drug-like attributes, including metabolic stability and target interaction.
Metabolic Stability
Aromatic heterocycles are common sites of CYP450-mediated metabolism. The electron-deficient nature of both rings generally reduces their susceptibility to oxidation compared to a phenyl ring. However, differences exist.
-
Pyridazine: The electron-deficient C3 and C6 positions can modulate the properties of substituents, but the ring itself can be a site of metabolism.[2] In some cases, replacing a more metabolically labile ring with pyridazine has improved stability. However, in other instances, replacing a pyridazine with a pyrazine led to reduced metabolic stability, demonstrating that the metabolic fate is highly context-dependent on the surrounding molecular framework.[2]
-
Pyrazine: Generally considered a metabolically robust scaffold. Its use as a bioisostere for pyridine in the development of IDH1 inhibitors, for example, led to compounds with excellent metabolic stability and the ability to penetrate the blood-brain barrier.[6]
This protocol provides a self-validating system for assessing the metabolic stability of lead compounds containing pyridazine or pyrazine scaffolds.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of a test compound upon incubation with human liver microsomes (HLM).
Materials:
-
Test Compounds (e.g., Pyridazine Analog, Pyrazine Analog)
-
Positive Control (High Clearance Compound, e.g., Verapamil)
-
Negative Control (Low Clearance Compound, e.g., Warfarin)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH Regenerating System (e.g., G6P, G6PD, NADP+)
-
0.1 M Phosphate Buffer, pH 7.4
-
Acetonitrile with Internal Standard (e.g., Tolbutamide)
-
96-well incubation plates and analysis plates
Methodology:
-
Compound Preparation: Prepare 100 µM stock solutions of test compounds and controls in DMSO.
-
Incubation Mixture: In the incubation plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Add pre-warmed NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a well in the analysis plate containing ice-cold acetonitrile with the internal standard. The 0-minute time point serves as the reference for 100% compound remaining.
-
Sample Processing: Seal the analysis plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate Half-Life: t½ = 0.693 / k
-
Calculate Intrinsic Clearance: Cl_int (µL/min/mg) = (k / [protein]) x 1000
-
Causality and Validation: The inclusion of high and low clearance controls validates the assay's performance. If the positive control is not rapidly metabolized or the negative control is, the assay results are considered invalid. This ensures the trustworthiness of the data generated for the test compounds.
Caption: Experimental workflow for the in vitro metabolic stability assay.
hERG Inhibition Liability
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia. Both pyridazine and pyrazine can be found in hERG inhibitors, but their inherent properties can be leveraged to mitigate this risk.
-
Key Insight: hERG liability is often associated with compounds that are basic and lipophilic.[7]
-
Pyridazine: Its higher basicity relative to pyrazine could theoretically present a greater liability. However, its inherent polarity and lower lipophilicity can counteract this. Judicious placement of polar groups or modification of the pyridazine ring can disrupt key interactions with the hERG channel pore.[2]
-
Pyrazine: Its very low basicity is a significant advantage in avoiding the cationic interactions that often drive hERG binding. Swapping a more basic heterocycle for a pyrazine is a common strategy to reduce hERG affinity.
This protocol describes a fluorescence-based, high-throughput screening method to identify potential hERG inhibitors early in discovery.
Objective: To determine the IC50 value of test compounds for inhibition of the hERG potassium channel.
Principle: The assay uses a cell line stably expressing the hERG channel and a thallium-sensitive fluorescent dye. Thallium (Tl+) acts as a surrogate for potassium (K+). When the channels open, Tl+ flows into the cells, causing an increase in fluorescence. hERG inhibitors block this influx.[8][9]
Materials:
-
hERG-expressing cell line (e.g., hERG-U2OS)
-
FluxOR™ Thallium Detection Kit
-
Test Compounds and Positive Control (e.g., Astemizole)
-
Assay Buffer and Stimulus Buffer (containing Tl+ and K+)
-
1536-well microplates
-
Fluorescence plate reader
Methodology:
-
Cell Plating: Dispense hERG-expressing cells into 1536-well plates and incubate to form a monolayer.
-
Dye Loading: Remove culture medium and add the fluorescent dye loading buffer. Incubate to allow dye to enter the cells.
-
Compound Addition: Add test compounds at various concentrations (typically a 10-point dose-response curve) and the positive control.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Channel Activation: Inject the stimulus buffer to open the hERG channels, initiating Tl+ flux.
-
Data Acquisition: Immediately record the fluorescence signal over time.
-
Data Analysis:
-
Calculate the difference between the peak fluorescence and the baseline for each well.
-
Normalize the data relative to positive (e.g., Astemizole) and negative (vehicle) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Validation: The assay's validity is confirmed by a robust Z'-factor and the IC50 of the known hERG blocker (Astemizole) falling within the expected range.
Target Engagement: The Kinase Hinge-Binding Motif
In drug discovery, particularly for kinase inhibitors, the pyrazine scaffold has emerged as a privileged structure.[5][10]
-
Pyrazine as a Hinge-Binder: The 1,4-arrangement of the nitrogen atoms in pyrazine is sterically and electronically ideal for forming one or two hydrogen bonds with the backbone amide NH groups in the hinge region of a kinase ATP-binding pocket.[6] Many approved kinase inhibitors, such as Gilteritinib and Radotinib, utilize this interaction.[5]
-
Pyridazine in Target Binding: The pyridazine ring's dual hydrogen-bonding capacity can also be exploited.[2] Its adjacent nitrogen atoms can engage a target protein in dual H-bonding interactions, offering a different geometric arrangement than pyrazine that may be optimal for specific targets.[2]
Caption: Logical relationship of nitrogen placement to kinase binding potential.
Part 3: Case Studies and Strategic Application
-
Case Study: TxS Inhibitors: In a study on thromboxane synthase (TxS) inhibitors, a 3-pyridyl moiety was replaced with various diazines. The 2-pyrazinyl analog (IC50, 6 nM) and the 4-pyridazinyl analog (IC50, 16 nM) both showed potent inhibition, demonstrating that both scaffolds can serve as effective bioisosteres for pyridine, with the pyrazine being slightly more potent in this specific context.[1]
-
Case Study: IDH1 Inhibitors: In the optimization of isocitrate dehydrogenase 1 (IDH1) inhibitors, a pyridine-containing lead was modified. Employing pyrazine as a bioisostere for the pyridine ring resulted in a compound that effectively suppressed the oncometabolite D2HG and showed good blood-brain barrier penetration, a critical feature for treating brain cancers.[6]
Conclusion and Strategic Outlook
The choice between a pyridazine and pyrazine scaffold is not arbitrary but a strategic decision based on a nuanced understanding of their distinct properties.
-
Choose Pyrazine when:
-
Targeting the hinge region of kinases.
-
Minimizing basicity to reduce hERG liability or improve permeability is a priority.
-
A metabolically robust core is required.
-
Symmetrical vectors for substitution are desired.
-
-
Choose Pyridazine when:
-
Increased aqueous solubility is a primary goal.
-
A specific vector geometry mimicking ortho, meta, and para phenyl substitution is needed.
-
The target offers proximal hydrogen bond donors that can be engaged by the adjacent 1,2-nitrogens.
-
Modulating the pKa of an attached substituent is a key optimization strategy.[2]
-
Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. The principles and experimental frameworks provided in this guide serve as a foundation for making rational, data-driven decisions, enabling the design of safer and more effective therapeutic agents.
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 2022. [Link]
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Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry, 2013. [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacements for Methyl Pyridazine-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged core in numerous biologically active molecules due to its unique physicochemical properties.[1][2][3] This guide provides an in-depth technical comparison of bioisosteric replacements for the methyl ester functionality in methyl pyridazine-3-carboxylate, a key building block in drug discovery. We will delve into the rationale behind these modifications, present comparative experimental data, and provide detailed protocols to empower researchers in their quest for optimized drug candidates.
The Rationale for Bioisosteric Replacement of the Methyl Ester
The methyl ester of pyridazine-3-carboxylic acid is a common starting point in many synthetic endeavors. However, the ester group itself can be a liability in a drug candidate. It is susceptible to hydrolysis by esterases in vivo, leading to rapid metabolism and potentially poor pharmacokinetic profiles.[4] Furthermore, the resulting carboxylic acid metabolite can introduce issues with cell permeability and may lead to off-target effects. Bioisosteric replacement is a powerful strategy to circumvent these challenges by substituting the ester with a functional group that mimics its size, shape, and electronic properties while offering improved metabolic stability and tailored physicochemical characteristics.[5][6]
A prime and highly effective bioisosteric replacement for a methyl ester is the corresponding N-substituted or unsubstituted carboxamide.[4] This substitution maintains the key hydrogen bonding capabilities of the carbonyl oxygen while introducing a hydrogen bond donor (in the case of a primary or secondary amide), which can lead to altered and potentially improved interactions with biological targets.[7] Crucially, amides are generally more resistant to hydrolysis than esters, offering a significant advantage in terms of metabolic stability.
Comparative Analysis: this compound vs. Pyridazine-3-Carboxamide
To illustrate the practical application and benefits of this bioisosteric switch, we will examine a case study focused on the development of selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the immune system and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.
A study by Wang et al. (2017) provides an excellent example of the successful application of the ester-to-amide bioisosteric switch in the design of potent and selective CB2 agonists based on a pyridazine-3-carboxamide scaffold.[8] While this study does not directly compare the methyl ester, the extensive structure-activity relationship (SAR) data for a series of pyridazine-3-carboxamides underscores the value of this moiety in achieving high affinity and selectivity.
Structure-Activity Relationship (SAR) Insights
The research by Wang et al. demonstrates that the pyridazine-3-carboxamide core is a viable scaffold for potent CB2 agonism.[8] The amide functionality plays a crucial role in the ligand-receptor interaction. The general structure of the explored pyridazine-3-carboxamides is shown below, alongside the parent this compound for comparison.
Figure 1. Comparison of this compound and the General Pyridazine-3-carboxamide Scaffold.
The study revealed that variations in the R1, R2, and R3 substituents on the pyridazine-3-carboxamide scaffold significantly impacted CB2 receptor activity. Notably, several compounds in the series exhibited potent CB2 agonist activity with EC50 values in the nanomolar range. For instance, compound 26 from the study emerged as a highly potent and selective CB2 agonist with an EC50 of 3.665 ± 0.553 nM and a selectivity index of over 2729 against the CB1 receptor.[8] This level of potency and selectivity would be challenging to achieve with a metabolically labile ester functionality.
Physicochemical Properties
The switch from an ester to an amide has a predictable and often beneficial impact on key physicochemical properties.
| Property | This compound (Predicted) | Pyridazine-3-carboxamide (General Trend) | Rationale |
| Metabolic Stability | Low (susceptible to esterase hydrolysis) | High (more resistant to hydrolysis) | Amide bonds are sterically and electronically less prone to enzymatic cleavage. |
| Hydrogen Bonding | 1 H-bond acceptor (carbonyl oxygen) | 1 H-bond acceptor, 1-2 H-bond donors (amide N-H) | The amide group introduces hydrogen bond donating capacity, which can enhance target binding.[7] |
| Lipophilicity (LogP) | Moderate | Generally lower | The introduction of the N-H group(s) increases polarity and reduces lipophilicity.[8] |
| Solubility | Moderate | Generally higher | Increased polarity often leads to improved aqueous solubility. |
Table 1. Comparative Physicochemical Properties.
The enhanced metabolic stability and altered hydrogen bonding potential of the pyridazine-3-carboxamide are key advantages in drug design. The ability to fine-tune lipophilicity and solubility through modifications of the amide substituent provides medicinal chemists with a powerful tool for optimizing the pharmacokinetic profile of a lead compound.
Experimental Protocols
To facilitate the exploration of pyridazine-3-carboxamides as bioisosteric replacements for this compound, we provide the following detailed experimental protocols.
General Synthesis of Pyridazine-3-carboxamides
The synthesis of pyridazine-3-carboxamides typically starts from the corresponding pyridazine-3-carboxylic acid, which can be obtained by hydrolysis of the methyl ester.
Figure 2. Synthetic workflow for Pyridazine-3-carboxamides.
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridazine-3-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of pyridazine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired pyridazine-3-carboxamide.
Biological Evaluation: CB2 Receptor Agonist Activity Assay (Calcium Mobilization)
This protocol is adapted from the methodology used by Wang et al. (2017) to assess the agonist activity of pyridazine-3-carboxamides at the CB2 receptor.[8]
Cell Culture and Transfection:
-
Culture CHO-K1 cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.
-
For the assay, transiently transfect the cells with a plasmid encoding the human CB2 receptor and a promiscuous G-protein (e.g., Gα16) using a suitable transfection reagent.
Calcium Mobilization Assay:
-
Plate the transfected cells in 96-well black-walled, clear-bottom plates and incubate for 24 hours.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Wash the cells with the buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds (pyridazine-3-carboxamides) and a known CB2 agonist (positive control) in the assay buffer.
-
Use a fluorescent plate reader to measure the baseline fluorescence.
-
Add the test compounds to the wells and immediately measure the change in fluorescence over time.
-
Calculate the EC50 values by plotting the dose-response curves using a suitable software (e.g., GraphPad Prism).
Figure 3. Workflow for the Calcium Mobilization Assay.
Conclusion
The bioisosteric replacement of the methyl ester in this compound with a carboxamide functionality is a highly effective strategy in drug discovery. This modification offers significant advantages in terms of metabolic stability and provides opportunities to fine-tune the physicochemical properties and biological activity of lead compounds. The successful development of potent and selective pyridazine-3-carboxamide CB2 agonists highlights the potential of this approach. By understanding the principles of bioisosterism and utilizing robust synthetic and biological evaluation protocols, researchers can accelerate the discovery of novel therapeutics with improved drug-like properties.
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Wang, J., et al. (2017). Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. European Journal of Medicinal Chemistry, 138, 1039-1052. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl Pyridazine-3-carboxylate
For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of methyl pyridazine-3-carboxylate (CAS No. 34253-02-6), a heterocyclic compound utilized in various synthetic applications. Adherence to these procedures is crucial for mitigating risks and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health hazards. Based on available data, this chemical is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
While a comprehensive toxicological profile has not been thoroughly investigated for this specific compound, data from structurally related pyridazine derivatives suggest a profile of moderate hazard. Therefore, it is imperative to handle this compound as a hazardous substance at all times.
Table 1: Hazard Classification of this compound
| Hazard Statement | GHS Classification | Potential Effects |
| H302 | Acute Toxicity (Oral), Category 4 | Harmful if ingested. |
| H315 | Skin Corrosion/Irritation, Category 2 | Causes redness, and irritation upon skin contact. |
| H319 | Serious Eye Damage/Eye Irritation, Category 2A | Causes significant eye irritation, and potential damage. |
| H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 | May cause irritation to the respiratory tract. |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure. All handling operations should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[2].
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices[3].
-
Protective Clothing: A lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge should be used[3].
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and ensure the safety of laboratory personnel.
Small Spills:
-
Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.
-
Containment: If safe to do so, prevent the spill from spreading or entering drains[4].
-
Absorb and Collect: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material to avoid generating dust[3][4].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Package Waste: Place all contaminated materials, including absorbent, PPE, and cleaning supplies, into a sealed and clearly labeled hazardous waste container[4].
Large Spills:
-
Evacuate Immediately: Alert others in the vicinity and evacuate the area.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office immediately.
-
Secure the Area: Prevent entry into the spill zone until emergency response personnel arrive.
Operational Plan for Disposal
The disposal of this compound must be conducted in strict compliance with all federal, state, and local hazardous waste regulations[4]. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[4]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][4].
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.
-
Dedicated Waste Container: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, pipette tips, gloves), must be collected in a designated, sealable, and chemically compatible hazardous waste container[2].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms[2].
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office[2]. Incompatible materials can lead to dangerous reactions.
Storage in a Satellite Accumulation Area (SAA)
Designated SAAs within the laboratory are for the temporary storage of hazardous waste.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[5][6].
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste. They should be inspected weekly for any signs of leakage[6].
-
Storage Limits: Do not exceed the storage limits for hazardous waste in your SAA as defined by the EPA and your institution (typically 55 gallons of hazardous waste or one quart of acute hazardous waste)[5][7].
Step-by-Step Disposal Protocol
The recommended method for the final disposal of this compound is through a licensed professional waste disposal service, with chemical incineration being the most common and effective technique[2][3].
-
Waste Characterization: Accurately identify and document all components of the waste stream.
-
Container Sealing: Once the waste container is full (no more than 90% capacity), securely seal it[8].
-
Request Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup of the waste[2][7]. Provide them with a detailed inventory of the container's contents.
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, as required by law[9].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. capotchem.com [capotchem.com]
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- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling Methyl pyridazine-3-carboxylate
A Strategic Guide to the Safe Handling of Methyl Pyridazine-3-Carboxylate
For the discerning researcher, scientist, and drug development professional, the mastery of laboratory safety protocols is not merely a procedural formality—it is the bedrock of scientific integrity and innovation. This guide provides an in-depth operational plan for the safe handling and disposal of this compound (CAS No. 34253-02-6), a heterocyclic building block pivotal in the synthesis of novel chemical entities. Our focus extends beyond mere compliance, aiming to instill a deep, intuitive understanding of the "why" behind each safety measure, thereby empowering you to work with confidence and precision.
While a comprehensive Safety Data Sheet (SDS) for this compound is not extensively detailed in publicly available literature, a thorough analysis of closely related pyridazine and carboxylate analogs allows for a robust and scientifically sound safety protocol. The hazards associated with this class of compounds consistently point towards potential risks of skin, eye, and respiratory irritation.[1] Therefore, the following procedures are established based on a conservative and proactive safety posture.
Hazard Profile and Corresponding Protective Measures
This compound is anticipated to be harmful if swallowed, and to cause skin, eye, and respiratory irritation.[1] These potential hazards necessitate a multi-layered defense strategy, anchored by the correct selection and use of Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3][4] | To protect eyes from accidental splashes of the chemical, which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3][4] | To prevent skin contact, which may lead to irritation.[1] Gloves should be inspected before each use.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask for solids, or appropriate cartridge respirator for vapors).[2][5] | To avoid inhalation of dust particles or vapors, which can cause respiratory tract irritation.[1][5] |
| Protective Clothing | Laboratory coat, closed-toe shoes, and long pants.[2][3][6] | To minimize skin exposure to potential spills or contamination.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the essential steps for safely handling this compound from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ventilation is Key: Always handle this compound in a well-ventilated area. For procedures with a higher risk of generating dust or aerosols, a certified chemical fume hood is mandatory.[2][3][7]
-
Emergency Readiness: Ensure that an emergency eyewash station and safety shower are unobstructed and readily accessible.[2]
-
Pre-Donning Inspection: Before beginning any work, inspect all PPE for signs of wear or damage. Ensure you have the correct size and type of gloves.[5]
2. Donning PPE: The First Line of Defense The following diagram illustrates the correct sequence for donning PPE to ensure a complete and secure barrier.
3. Handling and Experimental Procedures:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.[2] Use appropriate tools like spatulas and weighing paper to minimize the generation of airborne particles.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing. If heating is necessary, use a controlled heating source such as a heating mantle.[2]
-
Containment: Keep containers of this compound tightly closed when not in use.[3]
4. Doffing PPE: Preventing Cross-Contamination The sequence for removing PPE is just as critical as the donning process to prevent contaminating yourself and your workspace.
5. Decontamination and Disposal Plan:
-
Waste Segregation: All disposable PPE (gloves, etc.) contaminated with this compound should be placed in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound, as well as solutions containing it, must be disposed of as hazardous chemical waste.[5] This typically involves collection in a clearly labeled, sealed container for pickup by a licensed professional waste disposal service.[5]
-
Disposal Method: Chemical incineration in a facility equipped with an afterburner and scrubber is a common method for the disposal of such organic compounds.[5]
-
Environmental Precaution: Do not let the product enter drains or sewer systems.[8]
Emergency Procedures: A Calm and Calculated Response
In the event of an exposure, a swift and correct response is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the person into fresh air.[5] If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse mouth with water and consult a physician immediately.
By internalizing these principles and procedures, you not only ensure your personal safety but also uphold the highest standards of scientific practice. This commitment to safety is integral to the pursuit of groundbreaking research and development.
References
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]
-
MSDS of 6-methylpyridazine-3-carboxylic acid. (2010, August 18). Capot Chemical. Retrieved from [Link]
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SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
-
Safety Data Sheet. (2024, November 1). Angene Chemical. Retrieved from [Link]
-
Methyl pyridazine-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! (n.d.). Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]
-
General Rules for Working with Chemicals. (n.d.). Compliance and Risk Management. Retrieved from [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB. Retrieved from [Link]
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions. Retrieved from [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. capotchem.com [capotchem.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. acrospharma.co.kr [acrospharma.co.kr]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
